(rel)-Eglumegad
描述
属性
IUPAC Name |
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAARTQTOOYTES-RGDLXGNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170094 | |
| Record name | Eglumegad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176199-48-7 | |
| Record name | (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176199-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eglumetad [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176199487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eglumegad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EGLUMETAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONU5A67T2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(rel)-Eglumegad: A Deep Dive into its Mechanism of Action as a Group II Metabotropic Glutamate Receptor Agonist
(rel)-Eglumegad (also known as LY354740) is a potent and selective agonist for Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] Its mechanism of action centers on the modulation of glutamatergic neurotransmission, primarily through presynaptic inhibition, which has significant implications for the treatment of various neuropsychiatric and neurological disorders, including anxiety, schizophrenia, and drug addiction.[1][3][4] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism: Selective Agonism at mGluR2 and mGluR3
This compound exerts its effects by binding to and activating mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) negatively coupled to adenylyl cyclase via Gαi/o proteins.[5][6] These receptors are predominantly located on presynaptic terminals of glutamatergic neurons, where they function as autoreceptors to inhibit the release of glutamate.[7][8] Postsynaptic expression of mGluR2/3 has also been reported, where they can modulate neuronal excitability.[9][10]
Quantitative Pharmacological Profile
The potency and selectivity of this compound for human mGluR2 and mGluR3 have been characterized in various in vitro studies. The following table summarizes key quantitative data:
| Parameter | mGluR2 | mGluR3 | Reference |
| IC50 | 5 nM | 24 nM | [11][12][13] |
| EC50 | 5.1 nM | 24.3 nM | [14][15] |
IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values were determined in studies using transfected human mGluR2 and mGluR3 receptors.
Downstream Signaling Pathways
Activation of mGluR2/3 by this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The canonical signaling pathway for mGluR2/3 involves the Gαi/o-mediated inhibition of adenylyl cyclase.[5][6] This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently reduces the activity of protein kinase A (PKA).[5] This pathway is a key contributor to the presynaptic inhibitory effects of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GloSensor™ cAMP Assay Protocol [promega.jp]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mesoscale.com [mesoscale.com]
Eglumegad vs. (rel)-Eglumegad: A Stereochemical and Pharmacological Dissection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eglumegad, also known as LY354740, is a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Its pharmacological activity is intrinsically linked to its specific stereochemistry. This guide elucidates the critical distinction between Eglumegad and its racemic counterpart, (rel)-Eglumegad, providing a comprehensive analysis of their chemical structures, comparative pharmacological activities, and the experimental methodologies used for their characterization. The data presented herein unequivocally demonstrates that the biological activity of this compound resides almost exclusively in the (+)-enantiomer, Eglumegad.
Chemical Structure and Stereochemistry: The Core Distinction
The fundamental difference between Eglumegad and this compound lies in their stereochemistry.
-
Eglumegad (LY354740): This is the pure, single (+)-enantiomer with the absolute configuration of (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid .[1] This specific three-dimensional arrangement of atoms is crucial for its high-affinity binding and potent agonistic activity at mGluR2 and mGluR3.
-
This compound: This term denotes the racemic mixture , which contains equal amounts of Eglumegad ((+)-enantiomer or LY354740) and its mirror image, the (-)-enantiomer, (-)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY366563) .[2]
The synthesis of the racemic mixture is followed by a chiral resolution step to isolate the pharmacologically active Eglumegad. This process is essential as the (-)-enantiomer is largely inactive.
Comparative Pharmacological Activity
The pharmacological activity of Eglumegad resides almost exclusively in the (+)-enantiomer. The racemic mixture, this compound, exhibits reduced potency due to the presence of the inactive (-)-enantiomer.
| Compound | Target | Assay | Potency (EC50/IC50) | Reference |
| Eglumegad | Human mGluR2 | Forskolin-stimulated cAMP formation inhibition | 5.1 ± 0.3 nM (EC50) | [3] |
| Human mGluR3 | Forskolin-stimulated cAMP formation inhibition | 24.3 ± 0.5 nM (EC50) | [3] | |
| Rat Group II mGluRs (cerebral cortical slice) | Forskolin-stimulated cAMP formation inhibition | 0.055 ± 0.017 µM (EC50) | [2] | |
| This compound | Rat Group II mGluRs (cerebral cortical slice) | Forskolin-stimulated cAMP formation inhibition | 0.086 ± 0.025 µM (EC50) | [2] |
| (-)-Enantiomer | Nicotine (B1678760) withdrawal-induced auditory startle | In vivo attenuation of startle response in rats | Inactive | [4] |
As illustrated in the table, Eglumegad is a highly potent agonist at both human mGluR2 and mGluR3. A direct comparison in a rat cortical slice preparation shows that the pure (+)-enantiomer (Eglumegad) is more potent than the racemic mixture. Furthermore, in an in vivo model of nicotine withdrawal, the (-)-enantiomer was found to be inactive, highlighting the stereoselective nature of the drug's activity.[4]
Signaling Pathway of Eglumegad at mGluR2/3
Eglumegad, as a Group II metabotropic glutamate receptor agonist, activates a G-protein coupled receptor signaling cascade that ultimately leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Eglumegad-mediated mGluR2/3 signaling pathway.
Experimental Protocols
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is a standard method to determine the potency of mGluR2/3 agonists by measuring their ability to inhibit the production of cAMP.
Objective: To determine the EC50 value of a test compound (Eglumegad, this compound) by measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR2 or mGluR3.
Materials:
-
Cell line stably expressing human mGluR2 or mGluR3 (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (Eglumegad, this compound).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit).
-
Microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture the mGluR2 or mGluR3 expressing cells to an appropriate confluency in T-flasks.
-
Cell Plating: Harvest the cells and seed them into 384-well white opaque microplates at a density of 2,000-5,000 cells per well. Incubate overnight at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay: a. Remove the culture medium from the wells. b. Add the test compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. c. Add forskolin (typically at a final concentration that elicits 80% of its maximal response, e.g., 1-10 µM) to all wells except the basal control. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: a. Normalize the data with the basal (0% stimulation) and forskolin-only (100% stimulation) controls. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of a test compound for mGluR2 and mGluR3 by competitive displacement of a radiolabeled antagonist (e.g., [3H]LY341495) or agonist (e.g., [3H]LY354740).
Materials:
-
Membrane preparations from cells expressing mGluR2 or mGluR3.
-
Radiolabeled ligand (e.g., [3H]LY341495 or [3H]LY354740).
-
Test compounds (Eglumegad, this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing divalent cations).
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., 10 µM LY341495).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding from all measurements. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the radioligand binding assay.
Conclusion
The distinction between Eglumegad and this compound is a clear demonstration of the principle of stereoselectivity in pharmacology. Eglumegad, the (1S,2S,5R,6S)-enantiomer, is a potent and selective agonist of mGluR2 and mGluR3, while its mirror image is largely inactive. Consequently, the racemic mixture, this compound, exhibits reduced potency. For researchers and drug development professionals, understanding this fundamental difference is paramount for the accurate interpretation of experimental data and for the design of novel therapeutics targeting the Group II metabotropic glutamate receptors. The use of the pure, active enantiomer, Eglumegad, is essential for achieving maximal potency and for elucidating the precise physiological and pathological roles of mGluR2 and mGluR3.
References
(rel)-Eglumegad's Affinity for mGluR2/3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity and functional activity of (rel)-Eglumegad, a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Core Data Summary
This compound, also known by its developmental code name LY354740, demonstrates high affinity for both mGluR2 and mGluR3 subtypes, albeit with a noted preference for mGluR2. The compound's agonist activity at these receptors leads to the inhibition of adenylyl cyclase, a key mechanism in its pharmacological effects.
Table 1: Binding and Functional Affinity of this compound for Human mGluR2 and mGluR3
| Receptor | Parameter | Value (nM) | Assay Type | Cell Line |
| Human mGluR2 | IC50 | 5 | Radioligand Binding Assay | Transfected |
| Human mGluR3 | IC50 | 24 | Radioligand Binding Assay | Transfected |
| Human mGluR2 | EC50 | 5 | Functional Assay (cAMP) | Transfected |
| Human mGluR3 | EC50 | 24 | Functional Assay (cAMP) | Transfected |
Signaling Pathway
Activation of group II metabotropic glutamate receptors (mGluR2 and mGluR3) by an agonist such as this compound initiates a G-protein mediated signaling cascade. These receptors are coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound at mGluR2 and mGluR3.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (IC50) of this compound by measuring its ability to displace a radiolabeled ligand from the mGluR2 and mGluR3 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing human mGluR2 or mGluR3.
-
Radioligand: [3H]LY354740.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer with divalent cations (e.g., Ca2+ and Mg2+).
-
Non-specific Binding Control: A high concentration of a known mGluR2/3 agonist (e.g., 10 µM DCG-IV).
-
Filtration Apparatus: 96-well filter plates and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]LY354740, and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates using a vacuum manifold. The membranes with bound radioligand are trapped on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding curve.
Functional Assay: cAMP Measurement (GloSensor™ Assay)
This functional assay measures the ability of this compound to activate the Gαi/o-coupled mGluR2 and mGluR3, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cell Line: A stable cell line (e.g., CHO) co-expressing the human mGluR2 or mGluR3 and the GloSensor™ cAMP biosensor.
-
Test Compound: this compound.
-
cAMP Stimulant: Forskolin (B1673556) (to elevate basal cAMP levels).
-
GloSensor™ Reagent: Contains the substrate for the biosensor's luciferase.
-
Luminometer: For detecting the light output.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well plate and allow them to adhere overnight.
-
Reagent Addition: Add the GloSensor™ cAMP Reagent to the cells and incubate to allow it to equilibrate.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase cAMP production.
-
Signal Detection: Measure the luminescence signal over time using a luminometer. The activation of mGluR2/3 by this compound will inhibit forskolin-stimulated cAMP production, resulting in a decrease in the luminescent signal.
-
Data Analysis: Plot the reduction in the luminescent signal against the concentration of this compound to determine the EC50 value, the concentration at which the compound produces 50% of its maximal effect.
Functional Assay: [35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to mGluR2 and mGluR3 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell Membranes: Membranes from cells expressing human mGluR2 or mGluR3.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound.
-
GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start of the assay.
-
Assay Buffer: Containing MgCl2 and NaCl.
-
Filtration Apparatus or Scintillation Proximity Assay (SPA) beads .
-
Scintillation Counter .
Procedure:
-
Membrane and Compound Incubation: Pre-incubate the cell membranes with varying concentrations of this compound and GDP.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Incubation: Incubate at 30°C for a defined period to allow for G-protein activation and [35S]GTPγS binding.
-
Termination and Separation: Terminate the reaction by rapid filtration through filter plates to separate bound from free [35S]GTPγS. Alternatively, use SPA beads which capture the membranes and allow for measurement without a separation step.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the EC50 value for this compound-stimulated [35S]GTPγS binding.
The Discovery and Synthesis of (rel)-Eglumegad: A Conformationally Constrained Agonist of Group II Metabotropic Glutamate Receptors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(rel)-Eglumegad, also known by its developmental code name LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Its discovery marked a significant advancement in the exploration of the therapeutic potential of targeting the glutamatergic system for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols for its synthesis and key in vitro and in vivo assays, quantitative data presented in structured tables, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in a vast array of physiological processes. Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluRs, which belong to the G protein-coupled receptor (GPCR) superfamily, are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group II mGluRs, comprising mGluR2 and mGluR3, are negatively coupled to adenylyl cyclase through Gαi/o proteins. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors, including voltage-gated calcium and potassium channels.
The discovery of this compound by scientists at Eli Lilly and Company provided a powerful chemical tool to investigate the physiological roles of group II mGluRs and explore their potential as therapeutic targets for conditions such as anxiety disorders and drug addiction. This compound is a conformationally constrained analog of glutamate, designed to mimic the bioactive conformation of the endogenous ligand at group II mGluRs with high affinity and selectivity.
Discovery and Rationale
The design of this compound was based on the hypothesis that restricting the conformational flexibility of the glutamate molecule could lead to enhanced potency and selectivity for a specific mGluR subtype. By incorporating the glutamate pharmacophore into a rigid bicyclo[3.1.0]hexane framework, the spatial orientation of the α-amino acid and the distal carboxyl group was fixed in a conformation thought to be optimal for binding to group II mGluRs. This approach proved successful, resulting in a compound with nanomolar potency at mGluR2 and mGluR3.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with 2-cyclopentenone. The key steps involve a Corey-Chaykovsky cyclopropanation, followed by a Bucherer-Bergs reaction to introduce the amino acid functionality, and subsequent hydrolysis, esterification, and resolution to obtain the desired enantiomer.
Experimental Protocol: Synthesis of this compound
Step 1: Corey-Chaykovsky Cyclopropanation of 2-Cyclopentenone
-
To a stirred solution of trimethylsulfoxonium (B8643921) iodide (1.1 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO) at room temperature under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the resulting mixture for 1 hour at room temperature to form the sulfur ylide.
-
Cool the reaction mixture to 0°C and add a solution of 2-cyclopentenone (1.0 equivalent) in DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to afford the bicyclo[3.1.0]hexan-2-one intermediate.
Step 2: Bucherer-Bergs Hydantoin (B18101) Synthesis
-
To a solution of the bicyclo[3.1.0]hexan-2-one intermediate (1.0 equivalent) in ethanol (B145695) and water (1:1), add potassium cyanide (2.0 equivalents) and ammonium (B1175870) carbonate (4.0 equivalents).
-
Heat the mixture in a sealed vessel at 60°C for 24 hours.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to pH 2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the racemic hydantoin derivative.
Step 3: Hydrolysis of the Hydantoin
-
Suspend the racemic hydantoin (1.0 equivalent) in a solution of sodium hydroxide (B78521) (5.0 equivalents) in water.
-
Heat the mixture to reflux for 48 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1.
-
Concentrate the mixture under reduced pressure to obtain the crude racemic amino acid.
Step 4: Fischer Esterification
-
Suspend the crude amino acid in absolute ethanol and bubble with dry hydrogen chloride gas at 0°C for 1 hour.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to give the diethyl ester.
Step 5: Resolution of Enantiomers and Final Hydrolysis
-
The racemic diethyl ester can be resolved into its individual enantiomers using chiral chromatography or by diastereomeric salt formation with a chiral acid.
-
Hydrolyze the desired enantiomeric ester with aqueous sodium hydroxide.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the final product, this compound.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Pharmacological Characterization
This compound is a potent and selective agonist at mGluR2 and mGluR3. Its pharmacological profile has been extensively characterized using a variety of in vitro and in vivo assays.
Quantitative Pharmacological Data
| Parameter | mGluR2 | mGluR3 | Reference |
| IC50 (nM) | 5 | 24 | [1][2] |
| EC50 (nM) | 14.1 | 5.8 | [3] |
Table 1: In Vitro Potency of this compound at Human mGluR2 and mGluR3.
Signaling Pathway of Group II mGluRs
Activation of group II mGluRs by this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is mediated by the Gαi/o subunit of the coupled G protein. The Gβγ subunits can also activate other downstream effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibit voltage-gated calcium channels.
Caption: Signaling pathway of group II metabotropic glutamate receptors (mGluR2/3).
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for mGluR2/3 using the antagonist radioligand [³H]LY341495.
Materials:
-
Cell membranes prepared from cells stably expressing human mGluR2 or mGluR3.
-
[³H]LY341495 (radioligand).
-
This compound (competitor ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM LY341495).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 10-20 µg of protein per well).
-
This compound at various concentrations or vehicle for total binding.
-
Non-specific binding control for determining non-specific binding.
-
[³H]LY341495 at a concentration close to its Kd (e.g., 1-2 nM).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
Caption: Experimental workflow for the radioligand binding assay.
Experimental Protocol: cAMP Formation Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing mGluR2 or mGluR3.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well plates.
Procedure:
-
Seed the cells in 384-well plates and grow to confluence.
-
On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of this compound.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Pharmacology
This compound has demonstrated anxiolytic-like effects in various preclinical models of anxiety.
Experimental Protocol: Elevated Plus-Maze Test
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[4][5][6][7][8]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
An automated tracking system or a video camera to record the animal's behavior.
Procedure:
-
Habituate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle to the animals at the desired dose and route (e.g., intraperitoneally) 30-60 minutes before the test.
-
Place the animal in the center of the EPM, facing one of the closed arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the time spent in the open arms, the number of entries into the open and closed arms, and the total distance traveled.
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.
-
Clean the maze thoroughly between each animal to eliminate olfactory cues.
Caption: Experimental workflow for the elevated plus-maze test.
Conclusion
This compound has been an invaluable tool for elucidating the roles of group II metabotropic glutamate receptors in the central nervous system. Its rational design, efficient synthesis, and potent and selective pharmacological profile have enabled significant progress in understanding the therapeutic potential of targeting this receptor class for anxiety and other neurological disorders. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating further investigation into the complex biology of the glutamatergic system.
References
- 1. [3H]LY341495, a highly potent, selective and novel radioligand for labeling Group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. mmpc.org [mmpc.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comprehensive Pharmacological Profile of (rel)-Eglumegad (LY354740)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(rel)-Eglumegad, also known by its developmental code name LY354740, is a research chemical developed by Eli Lilly and Company.[1] It is a conformationally constrained analog of glutamate (B1630785) and functions as a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2] These receptors are key modulators of synaptic transmission in the central nervous system, and their activation generally leads to a reduction in neuronal excitability. Eglumegad has been primarily investigated for its therapeutic potential in treating anxiety disorders, drug addiction, and other neurological conditions.[1][2][3] This document provides a detailed overview of its pharmacological properties, supported by quantitative data, experimental methodologies, and pathway visualizations.
Mechanism of Action
Eglumegad exerts its pharmacological effects by acting as a group-selective agonist at mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/Go).
Signaling Pathway:
-
Binding: Eglumegad binds to the orthosteric site on the extracellular domain of mGluR2 or mGluR3.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gi/Go protein.
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/Go protein inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1]
-
Modulation of Neuronal Activity: This reduction in cAMP levels leads to downstream effects, including the modulation of ion channel activity and, critically, a decrease in the release of neurotransmitters, most notably glutamate, from the presynaptic terminal. This presynaptic inhibition is a primary mechanism for the anxiolytic and neuroprotective effects of group II mGluR agonists.[2]
In human adrenocortical cells, this mechanism has been shown to down-regulate steroidogenesis, leading to a significant decrease in aldosterone (B195564) and cortisol production.[1]
Pharmacological Data: Receptor Affinity
Eglumegad is characterized by its high potency and selectivity for group II mGlu receptors over other mGlu receptor subtypes and is not known to interact directly with dopamine (B1211576) D2 receptors.[1][2]
| Receptor Target | Species | Assay Type | Value Type | Value (nM) | Reference |
| mGluR2 | Human (transfected) | Functional Assay | IC50 | 5 | [4][5][6] |
| mGluR3 | Human (transfected) | Functional Assay | IC50 | 24 | [4][5][6] |
| mGluR2 | Human (transfected) | Functional Assay | EC50 | 5 | [7][8] |
| mGluR3 | Human (transfected) | Functional Assay | EC50 | 24 | [7][8] |
Preclinical Pharmacology
In Vitro Studies
-
Neuroprotection: Eglumegad protects neurons from N-Methyl-D-aspartic acid (NMDA)-induced toxicity, highlighting its potential role in mitigating excitotoxic damage.[1][5]
-
Proteomics: In mouse cortical neurons, treatment with Eglumegad resulted in the downregulation of several proteins, including hypoxia up-regulated protein 1 and destrin, while up-regulating collapsin response mediator protein 1.[4]
In Vivo Studies (Animal Models)
Eglumegad has demonstrated significant efficacy in a variety of animal models of anxiety, addiction, and psychosis.
| Animal Model | Species | Dose(s) | Key Findings | Reference |
| Anxiety Models | Mice | Not specified | As effective as diazepam in reducing anxiety symptoms without causing sedation or memory impairment. | [1] |
| Cognitive Function | Monkeys | Not specified | Produced anxiolytic effects but was associated with a slight reduction in cognitive performance. | [1] |
| Drug Withdrawal | Animals | Not specified | Relieved withdrawal symptoms from chronic nicotine (B1678760) and morphine use; inhibited the development of morphine tolerance. | [1] |
| Stress-Induced Hyperlocomotion | Mice | 15 mg/kg, i.p. | Decreased novelty-induced hyperlocomotion in male GluA1-KO mice. | [4] |
| Immobilization Stress | Rats | 10 mg/kg, i.p. | Attenuated the stress-induced increase in BDNF mRNA expression in the medial prefrontal cortex. | [4] |
| HPA Axis Modulation | Bonnet Macaques | Not specified | Chronic oral administration markedly reduced baseline cortisol levels; acute infusion diminished yohimbine-induced stress response. | [1] |
| Psychosis Models | Animals | Not specified | Reduced the behavioral effects of 5-HT2A agonist hallucinogens; had limited effects against phencyclidine. | [1] |
Clinical Development
Eglumegad progressed to early-phase clinical trials for anxiety and panic disorders.[3] Human studies confirmed its anxiolytic effects without producing sedation.[1][9] However, its development was hampered by poor oral bioavailability.[1] This led to the creation of a prodrug, talaglumetad (B1243389) (LY544344), to improve its pharmacokinetic profile.[1] Ultimately, the development of talaglumetad was also discontinued (B1498344) due to findings of convulsions in preclinical animal studies.[1][9] A Phase II trial of Eglumegad in patients with panic disorder failed to show effects different from placebo.[10]
Experimental Protocols
In Vivo: Immobilization Stress Model in Rats
This protocol is based on methodologies used to assess the effects of mGluR2/3 agonists on stress-induced gene expression.[4]
Objective: To determine the effect of Eglumegad on immobilization stress-induced changes in Brain-Derived Neurotrophic Factor (BDNF) mRNA expression in the rat prefrontal cortex.
Methodology:
-
Animals: Male Wistar rats are used for the study.
-
Groups: Animals are divided into four groups: (1) Vehicle + No Stress, (2) Eglumegad + No Stress, (3) Vehicle + Stress, (4) Eglumegad + Stress.
-
Drug Administration: Eglumegad (e.g., 1, 3, or 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 15 minutes prior to the stress procedure.[4]
-
Stress Induction: Rats in the stress groups are placed in plastic immobilization cones for a period of 2 hours. Non-stressed animals remain in their home cages.[4]
-
Tissue Collection: Immediately following the 2-hour immobilization period, rats are decapitated. The brains are rapidly removed, frozen on dry ice, and stored at -80°C.[4]
-
Analysis: The prefrontal cortex is dissected, and total RNA is extracted. BDNF mRNA levels are quantified using a technique such as quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Interpretation: Comparison of BDNF mRNA levels across the four groups allows for the determination of whether Eglumegad can attenuate the stress-induced increase in this transcript.
In Vitro: Receptor Agonist Activity Assay
This protocol outlines a general method for determining the potency of Eglumegad at mGluR2 and mGluR3 using transfected cell lines.
Objective: To determine the IC50 or EC50 value of Eglumegad for the inhibition of forskolin-stimulated cAMP production in cells expressing human mGluR2 or mGluR3.
Methodology:
-
Cell Culture: A suitable host cell line (e.g., HEK293 or LLC-PK1) is stably transfected to express the human mGluR2 or mGluR3 receptor.[4] Cells are cultured under standard conditions.
-
Assay Preparation: Cells are plated in multi-well plates and grown to an appropriate confluency.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of Eglumegad for a short period.
-
Stimulation: Adenylyl cyclase is then stimulated using a known concentration of forskolin (B1673556) to induce cAMP production. The incubation is carried out for a defined time (e.g., 30 minutes).
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The amount of cAMP produced at each concentration of Eglumegad is measured. The data are normalized to the response seen with forskolin alone (100%) and a baseline control (0%). A dose-response curve is generated, and the IC50/EC50 value is calculated using non-linear regression.
Summary and Conclusion
This compound is a potent and selective group II metabotropic glutamate receptor agonist with a well-defined mechanism of action centered on the inhibition of adenylyl cyclase and subsequent reduction of presynaptic glutamate release. Preclinical studies robustly demonstrated its anxiolytic, anti-addictive, and neuroprotective properties. However, despite promising early human data confirming its anxiolytic efficacy, its clinical development was halted due to poor oral bioavailability and safety concerns (convulsions in preclinical models) associated with its prodrug, talaglumetad. The pharmacological profile of Eglumegad nonetheless validates mGluR2/3 as a significant therapeutic target for anxiety and related neurological disorders, paving the way for the development of next-generation compounds with improved pharmacokinetic and safety profiles.
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Eglumetad - AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabotropic glutamate II receptor agonists in panic disorder: a double blind clinical trial with LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Pharmacology of (rel)-Eglumegad: Focusing on its Inactive Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rel)-Eglumegad, also known by its developmental code name LY354740, is a racemic mixture of a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). This technical guide provides an in-depth analysis of the stereoselective pharmacology of this compound, with a specific focus on its pharmacologically inactive enantiomer. The document will detail the distinct activities of the individual enantiomers, the underlying signaling pathways, and the experimental methodologies used to characterize their properties. All quantitative data are presented in structured tables, and key concepts are visualized through diagrams generated using Graphviz.
Introduction
This compound is a conformationally constrained analog of glutamate. Its agonistic activity at mGluR2 and mGluR3 receptors has been a subject of significant research interest for its potential therapeutic applications in anxiety and other neurological disorders. As a chiral molecule, this compound exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different, and sometimes opposing, biological activities. This guide delineates the pharmacological profiles of the individual enantiomers of this compound.
The active component of the racemic mixture is the (+)-enantiomer, designated as (+)-Eglumegad or LY354740. The inactive counterpart is the (-)-enantiomer, also known as (-)-Eglumegad or LY366563. The profound difference in the activity of these two stereoisomers underscores the highly specific nature of the ligand-receptor interaction.
Quantitative Pharmacological Data
The stereoselectivity of Eglumegad's interaction with group II mGluRs is evident from in vitro functional assays. The following tables summarize the key quantitative data comparing the activity of the racemic mixture and its constituent enantiomers.
Table 1: Functional Potency of Eglumegad Racemate and Enantiomers at Native Group II mGluRs
| Compound | Chiral Designation | Developmental Code | Potency (EC₅₀) in Forskolin-Stimulated cAMP Formation Assay (Rat Cerebral Cortical Slices) |
| This compound | (±) | - | 0.086 ± 0.025 µM[1] |
| Eglumegad | (+) | LY354740 | 0.055 ± 0.017 µM[1] |
| Eglumegad | (-) | LY366563 | No activity up to 100 µM[1] |
Table 2: Functional Potency of (+)-Eglumegad (LY354740) at Recombinant Human mGluR2 and mGluR3
| Receptor Subtype | Potency (EC₅₀) in Forskolin-Stimulated cAMP Formation Assay |
| Human mGluR2 | 5.1 ± 0.3 nM |
| Human mGluR3 | 24.3 ± 0.5 nM |
Signaling Pathway of Group II Metabotropic Glutamate Receptors (mGluR2/3)
The active enantiomer, (+)-Eglumegad, exerts its effects by activating mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi/o pathway. The activation of this pathway leads to a cascade of intracellular events, primarily resulting in the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
The determination of the pharmacological activity of the Eglumegad enantiomers relies on specific in vitro assays. Below are detailed methodologies for the key experiments.
cAMP Accumulation Assay in Rat Cerebral Cortical Slices
This functional assay measures the ability of a compound to inhibit the production of cAMP, a key second messenger in the mGluR2/3 signaling pathway.
Objective: To determine the EC₅₀ value of the test compounds by measuring their ability to inhibit forskolin-stimulated cAMP accumulation.
Materials:
-
Adult rat cerebral cortical slices
-
Krebs-bicarbonate buffer (pH 7.4)
-
Forskolin (B1673556) solution
-
Test compounds: this compound, (+)-Eglumegad, (-)-Eglumegad
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
96-well microplates
Procedure:
-
Tissue Preparation: Prepare 400 µm thick cerebral cortical slices from adult rats using a McIlwain tissue chopper.
-
Pre-incubation: Pre-incubate the slices in oxygenated Krebs-bicarbonate buffer at 37°C for 60 minutes.
-
Assay Incubation: Transfer the slices to 96-well plates containing Krebs-bicarbonate buffer with a phosphodiesterase inhibitor (e.g., IBMX).
-
Compound Addition: Add varying concentrations of the test compounds to the wells and incubate for 15-20 minutes.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except for the basal control) to stimulate cAMP production. Incubate for a further 15 minutes.
-
Lysis and cAMP Measurement: Terminate the reaction by adding lysis buffer. Measure the intracellular cAMP concentration using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Determine the EC₅₀ value using a non-linear regression analysis.
Conclusion
The pharmacological activity of this compound resides exclusively in its (+)-enantiomer, (+)-Eglumegad (LY354740), which is a potent agonist at mGluR2 and mGluR3 receptors. The (-)-enantiomer, (-)-Eglumegad (LY366563), is devoid of activity at these receptors. This pronounced stereoselectivity highlights the specific structural requirements for ligand binding and receptor activation within the group II metabotropic glutamate receptor family. This technical guide provides researchers and drug development professionals with the foundational knowledge and methodologies to understand and further investigate the distinct pharmacological profiles of the Eglumegad enantiomers.
References
(rel)-Eglumegad for Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (rel)-Eglumegad (also known as LY354740), a selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3), for its application in neuroscience research. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the methodologies of pivotal experiments.
Introduction
This compound is a conformationally constrained analog of glutamate developed by Eli Lilly and Company. It has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and drug addiction.[1][2] Its novel mechanism of action, distinct from traditional anxiolytics and antipsychotics, targets the glutamatergic system, offering a promising avenue for research and drug development.[1]
Mechanism of Action
This compound is a potent and selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[3] These receptors are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate.[4][5]
Signaling Pathways
The activation of mGluR2/3 by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[4][6]
Beyond the canonical pathway, mGluR2/3 activation has been shown to modulate other significant signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[4][7][8][9] These pathways are crucial for regulating synaptic plasticity, cell survival, and gene expression.
Diagram of the mGluR2/3 Signaling Pathway:
Caption: Downstream signaling pathways of this compound following mGluR2/3 activation.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound and its prodrug, LY544344.
Table 1: In Vitro Receptor Binding and Potency
| Receptor | Assay | Value | Reference |
| Human mGluR2 | IC50 | 5 nM | [3] |
| Human mGluR3 | IC50 | 24 nM | [3] |
Table 2: Preclinical In Vivo Efficacy
| Model | Species | Endpoint | This compound ED50 (p.o.) | Diazepam ED50 (p.o.) | Reference |
| Fear-Potentiated Startle | Rat | Anxiolytic Activity | 0.3 mg/kg | 0.4 mg/kg | [10] |
| Elevated Plus Maze | Rat | Anxiolytic Activity | 0.2 mg/kg | 0.5 mg/kg | [10] |
Table 3: Preclinical Pharmacokinetics
| Species | Route | Bioavailability | Reference |
| Rat | Oral | ~10% | [11] |
| Dog | Oral | ~45% | [11] |
Note: The poor oral bioavailability of this compound led to the development of the prodrug LY544344, which demonstrated a 10-fold increase in brain, plasma, and cerebrospinal fluid levels of LY354740 after oral administration.[2][12]
Table 4: Clinical Trial Data for LY544344 (Prodrug) in Generalized Anxiety Disorder (GAD)
| Study Population | Treatment Arms | Primary Outcome | Result | Reference |
| Patients with GAD | LY544344 (8 mg b.i.d.), LY544344 (16 mg b.i.d.), Placebo | Improvement from baseline in Hamilton Anxiety (HAM-A) and Clinical Global Impression-Improvement (CGI-I) scores | The 16 mg b.i.d. group showed significantly greater improvement compared to placebo. | [13][14][15] |
Note: This trial was discontinued (B1498344) early due to findings of convulsions in preclinical studies.[13][14]
Experimental Protocols
Detailed methodologies for key preclinical behavioral assays used to characterize the anxiolytic and antipsychotic-like properties of this compound are provided below.
Fear-Potentiated Startle (FPS) Test
This model assesses the anxiolytic potential of a compound by measuring its ability to reduce a potentiated startle response elicited by a conditioned fear stimulus.
Workflow for the Fear-Potentiated Startle Test:
References
- 1. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eglumetad - Wikipedia [en.wikipedia.org]
- 3. Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Presynaptic inhibition upon CB1 or mGlu2/3 receptor activation requires ERK/MAPK phosphorylation of Munc18‐1 | The EMBO Journal [link.springer.com]
- 8. Abnormal Glu/mGluR2/3/PI3K pathway in the hippocampal neurovascular unit leads to diabetes-related depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulating ERK/PI3K/NFκB signaling pathways upon activation of mGluR2/3 restores OGD-induced impairment in glutamate clearance in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Conflict Test Battery for Studying the Act of Facing Threats in Pursuit of Rewards [frontiersin.org]
- 11. The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (rel)-Eglumegad: A Potent mGluR2/3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rel)-Eglumegad, also known by its developmental code name (rel)-LY354740, is a highly potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). As a conformationally constrained analog of glutamate, it has been a critical pharmacological tool for investigating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed mechanism of action, experimental protocols for its use in preclinical models of anxiety, and a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.
Chemical and Physical Properties
This compound is the racemic mixture of Eglumegad. The CAS number for this compound is 176027-90-0.[1] Eglumegad, the active enantiomer, is systematically named (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.[1]
| Property | Value | Reference |
| CAS Number | 176027-90-0 | [1] |
| Molecular Formula | C8H11NO4 | [1] |
| Molecular Weight | 185.18 g/mol | |
| IUPAC Name | (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | [1] |
| Synonyms | (rel)-LY354740, (rel)-Eglumetad |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively activating group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gi/o family of G-proteins.[2][3]
Upon agonist binding, the activated Gi/o-protein inhibits the enzyme adenylyl cyclase.[1][2] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).[1][2]
In addition to the canonical adenylyl cyclase pathway, activation of mGluR2/3 by this compound can also lead to:
-
Modulation of Ion Channels: The Gβγ subunits released upon Gi/o activation can directly interact with and modulate the activity of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[2]
-
Activation of the MAPK/ERK Pathway: this compound has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, likely mediated by the Gβγ subunits.
The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which is thought to underlie the anxiolytic and neuroprotective properties of this compound.
Below is a diagram illustrating the primary signaling pathway of this compound.
Quantitative Data
This compound is a potent agonist at both mGluR2 and mGluR3, with slightly higher potency for the mGluR2 subtype. It exhibits high selectivity over other mGluR subtypes and ionotropic glutamate receptors.
| Parameter | Receptor | Value | Species | Assay | Reference |
| EC50 | human mGluR2 | 5.1 ± 0.3 nM | Human | cAMP formation | [4] |
| EC50 | human mGluR3 | 24.3 ± 0.5 nM | Human | cAMP formation | [4] |
| EC50 | human mGluR1a, 4, 5a, 7 | > 100,000 nM | Human | PI hydrolysis / cAMP formation | [4] |
| Binding Affinity (Ki) | Not explicitly found | ||||
| Pharmacokinetics (in vivo) | |||||
| Cmax | Not explicitly found | ||||
| Tmax | Not explicitly found | ||||
| Bioavailability | Orally active | Rat | In vivo potentiation of spinal neuron responses | [5] |
Experimental Protocols
In Vitro: cAMP Formation Assay
This protocol is a general guideline for assessing the agonist activity of this compound at mGluR2/3 by measuring the inhibition of forskolin-stimulated cAMP formation.
Materials:
-
Cell line stably expressing human mGluR2 or mGluR3 (e.g., RGT cells).
-
Cell culture medium and supplements.
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture the mGluR2 or mGluR3 expressing cells according to standard protocols.
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove the culture medium from the wells and add the this compound dilutions. b. Incubate for a specified time (e.g., 30 minutes) at room temperature. c. Add a solution of forskolin (to stimulate cAMP production) to all wells except the negative control. d. Incubate for a further specified time (e.g., 30 minutes) at room temperature. e. Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: a. Plot the cAMP concentration against the log of the this compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of mice to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor. The dimensions for mice are typically around 30 cm long and 5 cm wide for the arms.
-
A video camera mounted above the maze to record the sessions.
-
Video tracking software for automated analysis of behavior.
Procedure:
-
Animal Acclimatization: House the mice in the testing facility for at least one week before the experiment. Handle the mice for a few days prior to testing to reduce handling-induced stress.
-
Habituation to Testing Room: On the day of the test, bring the mice to the testing room and allow them to habituate for at least 30-60 minutes before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).
-
EPM Test: a. Place a mouse in the center of the maze, facing one of the open arms. b. Allow the mouse to freely explore the maze for a set period (e.g., 5 minutes). c. Record the session using the overhead camera.
-
Data Analysis: a. Analyze the video recordings to score the following parameters:
- Time spent in the open arms.
- Time spent in the closed arms.
- Number of entries into the open arms.
- Number of entries into the closed arms.
- Total distance traveled. b. Anxiolytic-like effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Conclusion
This compound is a valuable pharmacological tool for the study of mGluR2 and mGluR3 function. Its high potency and selectivity have enabled significant advances in our understanding of the role of these receptors in modulating neuronal activity and their potential as therapeutic targets for anxiety disorders and other neurological conditions. The information and protocols provided in this guide are intended to facilitate further research into the pharmacology and therapeutic potential of this compound and related compounds.
References
- 1. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel orally active group 2 metabotropic glutamate receptor agonist: LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of (rel)-Eglumegad with the Metabotropic Glutamate Receptor 2 (mGluR2)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of this writing, a specific crystal structure of (rel)-Eglumegad bound to the mGluR2 receptor is not publicly available in the Protein Data Bank (PDB). This guide therefore synthesizes available biochemical and pharmacological data to provide an in-depth overview of their interaction, including binding affinities, functional activities, and the experimental protocols used for their characterization.
Introduction
This compound, also known as LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, which include mGluR2 and mGluR3.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. Their activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Due to their significant presence in limbic brain regions, mGluR2/3 have been a focus of research for therapeutic interventions in anxiety, schizophrenia, and other neurological disorders. This guide provides a technical overview of the binding and functional characteristics of this compound at the mGluR2 receptor.
Data Presentation
The following tables summarize the quantitative data regarding the binding and functional potency of this compound (LY354740) on human and rat mGluR2 and mGluR3 receptors.
Table 1: Functional Potency of this compound (LY354740)
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| mGluR2 | Human | cAMP Formation | EC50 | 5.1 ± 0.3 | [1] |
| mGluR3 | Human | cAMP Formation | EC50 | 24.3 ± 0.5 | [1] |
| mGluR2/3 | Rat | cAMP Formation (Hippocampus) | EC50 | 22 ± 3 | [3] |
Table 2: Selectivity of this compound (LY354740) for Group II mGlu Receptors
| Receptor Group | Receptor Subtypes | Activity | EC50 (nM) | Reference |
| Group I | mGluR1a, mGluR5a | No agonist or antagonist activity | > 100,000 | [1] |
| Group III | mGluR4, mGluR7 | No agonist or antagonist activity | > 100,000 | [1] |
| Ionotropic | AMPA (GluR4), Kainate (GluR6) | No appreciable activity | - | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Culture and Receptor Expression
-
Cell Line: Non-neuronal RGT cells were used for the expression of recombinant human mGlu receptors.
-
Transfection: Cells were stably transfected with the cDNA encoding for human mGluR2 or other mGluR subtypes.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C with 5% CO2.
2. cAMP Formation Assay
This assay is used to determine the functional potency of agonists that act on Gi/o-coupled receptors like mGluR2.
-
Principle: Activation of mGluR2 inhibits adenylyl cyclase, leading to a decrease in the forskolin-stimulated production of cAMP.
-
Protocol:
-
Cell Plating: Transfected cells were plated in 24-well plates and grown to near confluency.
-
Pre-incubation: The growth medium was removed, and the cells were washed with a buffered salt solution. A 30-minute pre-incubation was performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist and Forskolin (B1673556) Addition: this compound (LY354740) was added at various concentrations, followed by the addition of forskolin (a direct activator of adenylyl cyclase) to stimulate cAMP production. The incubation was carried out for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and cAMP Measurement: The reaction was terminated, and the cells were lysed. The intracellular cAMP concentration was determined using a competitive binding assay, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves for this compound were plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP formation) were calculated using non-linear regression.
-
3. Radioligand Binding Assay
While specific Ki values for this compound are not detailed in the provided search results, a general protocol for a competitive radioligand binding assay to determine the binding affinity of a test ligand for mGluR2 is described.
-
Principle: This assay measures the ability of an unlabeled test ligand (e.g., Eglumegad) to displace a radiolabeled ligand that is known to bind to the receptor.
-
Protocol:
-
Membrane Preparation: Membranes from cells expressing the mGluR2 receptor were prepared by homogenization and centrifugation.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [3H]-LY341495, an antagonist) was incubated with the cell membranes in the presence of varying concentrations of the unlabeled test ligand.
-
Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Scintillation Counting: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.
-
Data Analysis: The data were used to generate a competition curve, from which the IC50 (the concentration of the test ligand that displaces 50% of the specific binding of the radioligand) was determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Mandatory Visualization
Caption: mGluR2 signaling pathway upon activation by Eglumegad.
References
- 1. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Potent, stereoselective, and brain region selective modulation of second messengers in the rat brain by (+)LY354740, a novel group II metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
(rel)-Eglumegad: An In-Depth Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rel)-Eglumegad (also known as LY354740) is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3. These receptors are critical modulators of synaptic transmission and neuronal excitability, making them attractive therapeutic targets for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Signaling Pathway: Gαi/o-Coupled Inhibition of Adenylyl Cyclase
The principal mechanism of action for this compound involves the activation of mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) preferentially linked to the inhibitory Gαi/o family of G-proteins.[1][2] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][3] This leads to a reduction in intracellular cAMP levels.[4]
The decrease in cAMP concentration has significant downstream consequences, primarily through the reduced activation of cAMP-dependent Protein Kinase A (PKA).[3][5] PKA is a key enzyme that, when activated by cAMP, phosphorylates a multitude of substrate proteins, including transcription factors. A primary target of PKA is the cAMP response element-binding protein (CREB).[5][6] Reduced PKA activity therefore leads to decreased phosphorylation of CREB at its serine-133 residue, which in turn diminishes its ability to recruit transcriptional coactivators and initiate the transcription of target genes.[3][7]
Downstream Modulation of Gene Expression
The modulation of the cAMP-PKA-CREB axis by this compound results in altered expression of various downstream genes. Two notable examples that have been investigated in the context of mGluR2/3 agonism are c-Fos and Brain-Derived Neurotrophic Factor (BDNF).
Regulation of c-Fos Expression
c-Fos is an immediate early gene often used as a marker of neuronal activity. Studies have shown that this compound can attenuate stress-induced increases in c-Fos expression in brain regions such as the prelimbic and infralimbic cortex.[8] This effect is consistent with the inhibitory nature of the mGluR2/3 signaling pathway, suggesting that by dampening neuronal excitability, this compound can prevent the robust induction of c-Fos that occurs in response to stressful stimuli. However, under basal conditions, the effect of this compound on c-Fos expression is less pronounced and can be region-dependent.[9]
Influence on BDNF Expression
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The regulation of BDNF by this compound is complex and appears to be context-dependent. For instance, this compound has been shown to suppress immobilization stress-induced increases in BDNF mRNA expression in the rat prefrontal cortex.[10] This suggests that under conditions of excessive neuronal activation, mGluR2/3 agonism may act to normalize BDNF levels. The precise signaling linkage between the primary cAMP pathway and BDNF gene regulation is an area of ongoing research, but likely involves CREB, as the BDNF gene promoter contains cAMP response elements.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with its targets and its effects on downstream signaling components.
| Parameter | Receptor | Value | Species | Reference |
| IC₅₀ | human mGluR2 | 5 nM | Human | [10] |
| IC₅₀ | human mGluR3 | 24 nM | Human | [10] |
| EC₅₀ | human mGluR2 | 5 nM | Human | [10] |
| EC₅₀ | human mGluR3 | 24 nM | Human | [10] |
Table 1: Receptor Binding and Potency of this compound.
| Treatment | Brain Region | Parameter Measured | Effect | Reference |
| This compound (10 and 30 mg/kg, i.p.) | Prelimbic & Infralimbic Cortex (Rat) | Stress-induced c-Fos expression | Dose-dependent attenuation | [8] |
| This compound | Dentate Gyrus (Rat) | c-Fos expression | Decrease | [9] |
| This compound | Multiple brain regions (Rat) | c-Fos expression | Increase in 13 out of 52 regions | [9] |
| This compound | Prefrontal Cortex (Rat) | Stress-induced BDNF mRNA expression | Suppression | [10] |
Table 2: In Vivo Effects of this compound on Downstream Gene Expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the downstream signaling pathways of this compound.
Measurement of cAMP Inhibition
A common method to quantify the inhibition of adenylyl cyclase by mGluR2/3 agonists is through competitive binding assays or, more recently, using real-time biosensors.
Protocol: GloSensor™ cAMP Assay
This protocol is adapted from a method for measuring Gαi/o-coupled receptor activation.[11]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the GloSensor™-22F cAMP plasmid and the human mGluR2 or mGluR3 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and incubated overnight. The growth medium is then replaced with CO₂-independent medium containing 2% dialyzed fetal bovine serum and 2 mM L-glutamine.
-
GloSensor™ Reagent Equilibration: The GloSensor™ cAMP Reagent is reconstituted according to the manufacturer's instructions and added to the cells. The plate is then incubated at room temperature for at least 2 hours to allow the reagent to equilibrate.
-
Compound Addition and Signal Detection: A baseline luminescence reading is taken. This compound at various concentrations is then added to the wells, followed immediately by the addition of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production. Luminescence is measured kinetically over a period of 15-30 minutes.
-
Data Analysis: The decrease in the forskolin-stimulated cAMP signal in the presence of this compound is used to generate a dose-response curve and calculate the IC₅₀ value.
[³⁵S]GTPγS Binding Assay for G-protein Activation
This assay directly measures the activation of G-proteins by a GPCR agonist.
Protocol: [³⁵S]GTPγS Binding Assay
This protocol is based on methods for studying mGluR2/3 agonist-stimulated G-protein activation.[3]
-
Membrane Preparation: Brain tissue (e.g., cortex) or cells expressing the receptor of interest are homogenized in a buffered solution and centrifuged to isolate the cell membranes.
-
Assay Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is plotted against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Emax values.
Western Blotting for Phosphorylated CREB (p-CREB)
This technique is used to measure the phosphorylation state of CREB, a downstream effector of the cAMP/PKA pathway.
Protocol: Western Blot for p-CREB
-
Cell/Tissue Lysis: Cells or tissue samples are treated with this compound for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for phosphorylated CREB (Ser133). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: The membrane is stripped and re-probed with an antibody for total CREB to normalize the p-CREB signal to the total amount of CREB protein.
Conclusion
This compound exerts its effects primarily through the canonical Gαi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. This has profound effects on downstream effectors such as PKA and the transcription factor CREB, ultimately leading to changes in gene expression that are thought to underlie the therapeutic potential of this compound. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other mGluR2/3 agonists, facilitating a deeper understanding of their mechanism of action and aiding in the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Pharmacological Blockade of Group II Metabotropic Glutamate Receptors Reduces the Incidence of Brain Tumors Induced by Prenatal Exposure to N-ethyl-N-nitrosourea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group II mGluR agonist LY354740 and NAAG peptidase inhibitor effects on prepulse inhibition in PCP and D-amphetamine models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eglumetad - Wikipedia [en.wikipedia.org]
- 5. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of c-Fos induction in the brain by the mGlu2/3 receptor antagonist LY341495 and agonist LY354740: evidence for widespread endogenous tone at brain mGlu2/3 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system (CNS), is critically involved in synaptic plasticity, learning, and memory. Dysregulation of this system is implicated in the pathophysiology of numerous CNS disorders, including schizophrenia, anxiety, and depression.[1][2] Metabotropic glutamate (B1630785) receptors (mGluRs), a class of G protein-coupled receptors, play a crucial role in modulating glutamatergic transmission.[1] Group II mGluRs, comprising mGluR2 and mGluR3, are of particular therapeutic interest.[3] Primarily located presynaptically, their activation leads to the inhibition of glutamate release, offering a mechanism to dampen excessive glutamatergic activity.[4][5][6] This technical guide provides an in-depth review of the preclinical and clinical research on Eglumegad (LY354740) and related compounds that target mGluR2/3, with a focus on their potential for treating CNS disorders.
Compound Profiles
Eglumegad (LY354740): The Archetypal mGluR2/3 Agonist
Eglumegad, a glutamate derivative developed by Eli Lilly and Company, is a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2/3).[7][8] It has been extensively investigated for its therapeutic potential in anxiety, drug addiction, and psychosis.[3][7][8]
-
Mechanism of Action: Eglumegad acts as a group-selective agonist at mGluR2 and mGluR3.[7] By activating these presynaptic autoreceptors, it inhibits the release of glutamate, thereby reducing synaptic transmission in key brain regions like the cortex, thalamus, and amygdala.[8][9] This modulatory effect is believed to underlie its therapeutic actions.
-
Preclinical Research: In animal models, Eglumegad demonstrated significant anxiolytic effects, comparable to diazepam but without the associated sedation or memory impairment.[7] It also showed efficacy in reducing withdrawal symptoms from nicotine (B1678760) and morphine and inhibited the development of morphine tolerance.[7] Furthermore, its ability to reduce the effects of 5-HT2A agonist hallucinogens suggested potential antipsychotic properties.[6][7]
-
Clinical Development: Early human trials confirmed that Eglumegad produced anxiolytic effects without causing sedation.[7] However, its development was hampered by poor oral bioavailability.[7] This led to the creation of a prodrug, talaglumetad (B1243389) (LY544344), though its development was later discontinued (B1498344) due to preclinical safety concerns.[7] Despite these setbacks, the promising results from Eglumegad established mGluR2/3 agonism as a valid therapeutic concept.[3][10]
LY379268: A More Potent Successor
LY379268 is another potent and systemically active mGluR2/3 receptor agonist with a similar mechanism to Eglumegad.[11] It has shown a broad range of effects in various preclinical models of CNS disorders.
-
Mechanism of Action: As a highly potent mGluR2/3 agonist, LY379268 effectively suppresses excessive glutamate release.[9][11]
-
Preclinical Research: LY379268 has demonstrated efficacy in animal models of anxiety, schizophrenia, epilepsy, drug abuse, and pain.[9][11] It has been shown to block phencyclidine (PCP)-induced behaviors, which are used to model psychosis in rats.[6][12] In models of anxiety, it produced anxiolytic-like effects, although high doses were reported to potentially increase anxiety-like behaviors.[9] Importantly, LY379268 also exhibits neuroprotective effects in models of global cerebral ischemia.[13][14] A notable side effect is the suppression of motor activity, though tolerance to this effect develops with repeated administration.[11]
MGS0039: A Group II mGluR Antagonist with Antidepressant Potential
In contrast to the agonists described above, MGS0039 is a potent, selective, and competitive antagonist of group II mGluRs.[15] Research into mGluR2/3 antagonists has revealed potential antidepressant and anxiolytic effects.
-
Mechanism of Action: MGS0039 competitively blocks mGluR2 and mGluR3, thereby preventing the inhibitory effect of endogenous glutamate on these receptors.[15] This leads to an increase in synaptic glutamate levels in certain brain regions, a mechanism hypothesized to underlie its antidepressant effects, similar in some respects to the rapid-acting antidepressant ketamine.[16][17]
-
Preclinical Research: MGS0039 has demonstrated dose-dependent antidepressant-like effects in the rat forced swim test and the mouse tail suspension test.[15] It has also shown anxiolytic-like potential in the conditioned fear stress model in rats.[18] These findings suggest that blockade of mGluR2/3 receptors may be a viable strategy for treating depression and anxiety disorders.[15][18]
Quantitative Data Summary
The following tables summarize the binding affinities, potencies, and effective doses of Eglumegad and related compounds from various preclinical studies.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Receptor | Assay Type | Species | Potency (nM) | Reference(s) |
| Eglumegad (LY354740) | Human mGluR2 | cAMP Inhibition | Transfected Cells | IC₅₀: 5 | [19] |
| Human mGluR3 | cAMP Inhibition | Transfected Cells | IC₅₀: 24 | [19] | |
| LY379268 | Rat mGluR2/3 | [³⁵S]GTPγS Binding | Cortical Membranes | EC₅₀: 19 | [20] |
| MGS0039 | Human mGluR2 | Radioligand Binding | Transfected Cells | Kᵢ: 2.2 | [15] |
| Human mGluR3 | Radioligand Binding | Transfected Cells | Kᵢ: 4.5 | [15] | |
| Rat mGluR2 | cAMP Inhibition | CHO Cells | IC₅₀: 20 | [15] | |
| Rat mGluR3 | cAMP Inhibition | CHO Cells | IC₅₀: 24 | [15] |
Table 2: In Vivo Preclinical Efficacy in Rodent Models
| Compound | Model | Species | Dose Range (mg/kg, i.p.) | Effect | Reference(s) |
| LY379268 | Light/Dark Test | Rat | 3 | Anxiogenic-like (fewer transitions, less time in light) | [9] |
| Global Cerebral Ischemia | Gerbil | 10 | Neuroprotective (prevented loss of CA1 neurons) | [14] | |
| Hypoxia-Ischemia | Neonatal Rat | 5 | Neuroprotective (reduced TUNEL-positive cells) | [21] | |
| MGS0039 | Forced Swim Test | Rat | 0.3 - 3 | Antidepressant-like (dose-dependent) | [15] |
| Tail Suspension Test | Mouse | 0.3 - 3 | Antidepressant-like (dose-dependent) | [15] | |
| Conditioned Fear Stress | Rat | 2 | Anxiolytic-like (attenuated freezing behavior) | [18] | |
| Learned Helplessness | Rat | 10 | Antidepressant-like (reduced escape failures) | [18] | |
| Social Defeat Stress | Mouse | 1 | Antidepressant-like (improved sucrose (B13894) preference) | [17] |
Signaling Pathways and Visualizations
Activation of Group II mGluRs (mGluR2/3) initiates several intracellular signaling cascades. As Gαi/o-coupled receptors, their canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in Protein Kinase A (PKA) activity.[20][22] Beyond this primary pathway, mGluR2/3 activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and modulate the activity of various ion channels, including inhibiting voltage-gated calcium channels and activating potassium channels.[22][23]
Experimental Protocols and Workflows
The evaluation of compounds targeting mGluR2/3 involves a range of in vitro and in vivo assays to determine potency, selectivity, and therapeutic potential.
Key Experimental Methodologies
-
[³⁵S]GTPγS Binding Assay:
-
Principle: This functional assay measures the activation of G proteins upon receptor agonism. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified as a measure of receptor activation.
-
Protocol Outline:
-
Prepare cell membranes from tissue (e.g., rat cortex) or cells expressing the target receptor.[20]
-
Incubate membranes with varying concentrations of the test compound (agonist) in the presence of GDP and [³⁵S]GTPγS.
-
After incubation, separate bound from free [³⁵S]GTPγS via rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
For antagonists, the assay is run with a fixed concentration of an agonist (e.g., glutamate), and the antagonist's ability to shift the agonist's dose-response curve is measured.[15]
-
-
-
cAMP Formation Assay:
-
Principle: This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Protocol Outline:
-
Use whole cells (e.g., CHO cells) stably expressing the mGluR2 or mGluR3 receptor.[15]
-
Pre-incubate cells with the test compound (agonist or antagonist).
-
Stimulate adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels.
-
Lyse the cells and measure intracellular cAMP concentrations using a competitive immunoassay (e.g., HTRF or ELISA).
-
Agonists will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. Antagonists will block the inhibitory effect of an agonist.[15]
-
-
-
Forced Swim Test (FST):
-
Principle: A widely used rodent behavioral test to screen for antidepressant-like activity. Antidepressants reduce the time the animal spends immobile when placed in an inescapable cylinder of water.
-
Protocol Outline:
-
Administer the test compound (e.g., MGS0039) or vehicle to rats or mice at a set time before the test.[15]
-
Place the animal individually into a transparent cylinder filled with water (23-25°C).
-
Record the session (typically 5-6 minutes) and score the duration of immobility (time spent floating with only minor movements to keep the head above water).
-
A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[15]
-
-
-
Conditioned Fear Stress (CFS) Test:
-
Principle: An anxiety model where an animal learns to associate a neutral context or cue with an aversive stimulus (e.g., footshock). Freezing behavior in response to the context/cue is a measure of conditioned fear or anxiety.
-
Protocol Outline:
-
Conditioning: Place the rat in a specific chamber and present an auditory cue followed by a mild footshock.
-
Testing: The next day, administer the test compound (e.g., MGS0039) or vehicle.[18]
-
Re-expose the rat to the conditioning chamber (contextual fear) or the auditory cue in a novel chamber (cued fear).
-
Measure the duration of freezing behavior (complete absence of movement except for respiration).
-
A significant reduction in freezing time indicates an anxiolytic-like effect.[18]
-
-
Conclusion and Future Directions
Eglumegad and subsequent compounds have provided strong evidence that modulating Group II metabotropic glutamate receptors is a promising strategy for treating a range of CNS disorders.[3] Agonists like Eglumegad and LY379268 have demonstrated robust anxiolytic, antipsychotic-like, and neuroprotective effects in preclinical models, validating the hypothesis that dampening excessive glutamate release can be therapeutic.[6][7][11] Conversely, antagonists such as MGS0039 have shown potential as novel, rapid-acting antidepressants by enhancing glutamatergic transmission.[15][17][18]
Despite the initial clinical setbacks, primarily due to pharmacokinetic challenges and off-target effects, the field is evolving.[7] The development of positive allosteric modulators (PAMs) and subtype-selective compounds may offer improved therapeutic windows and fewer side effects. Distinguishing the specific contributions of mGluR2 versus mGluR3 to therapeutic effects and disease pathology remains a key area of investigation.[4] The continued exploration of the mGluR2/3 target space holds significant promise for delivering novel medicines for patients suffering from complex CNS disorders.
References
- 1. Targeting mGluR2/3 for treatment of neurodegenerative and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promise of mGluR2/3 activators in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eglumetad - Wikipedia [en.wikipedia.org]
- 8. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eglumetad - AdisInsight [adisinsight.springer.com]
- 11. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LY379268, a potent and selective Group II metabotropic glutamate receptor agonist, is neuroprotective in gerbil global, but not focal, cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gpsych.bmj.com [gpsych.bmj.com]
- 17. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist MGS0039 in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An mGluR2/3 antagonist, MGS0039, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pretreatment with mGluR2 or mGluR3 Agonists Reduces Apoptosis Induced by Hypoxia-Ischemia in Neonatal Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stimulating ERK/PI3K/NFκB signaling pathways upon activation of mGluR2/3 restores OGD-induced impairment in glutamate clearance in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (rel)-Eglumegad (LY354740) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of (rel)-Eglumegad, also known as LY354740, in various rodent models. This document includes quantitative data on dosing, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in their study design. This compound is a selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3) and has been investigated for its potential therapeutic effects in psychiatric and neurological disorders.[1][2][3]
Data Presentation: In Vivo Dosing of this compound
The following tables summarize the effective doses of this compound administered in rats and mice across different experimental paradigms.
Table 1: this compound Dosing in Rat Models
| Model/Application | Rat Strain | Dose(s) | Route of Administration | Key Findings | Reference |
| Anxiolytic Effects | Not Specified | 10 or 20 mg/kg | Subcutaneous (s.c.) | Produced significant anxiolytic effects in a fear-induced suppression of operant responding model. | [1] |
| Anxiolytic-like Properties | Not Specified | 30 mg/kg | Subcutaneous (s.c.) | Attenuated immobilization-induced increases in noradrenaline and dopamine (B1211576) in the medial prefrontal cortex. | [4] |
| Antipsychotic Effects | Not Specified | Up to 100 mg/kg | Oral (p.o.) | Did not significantly reverse phencyclidine (PCP)-mediated hyperlocomotion, indicating poor oral bioavailability. | [1] |
| Stress-Induced c-Fos Expression | Not Specified | 10 and 30 mg/kg | Intraperitoneal (i.p.) | Dose-dependently attenuated restraint-stress-induced increases in c-Fos expression in the cortex. | [2] |
| Schedule-Controlled Behavior | Not Specified | 0.6-20 mg/kg | Intraperitoneal (i.p.) | Modified operant responding in a dose-dependent manner, suggesting involvement in stimulus and temporal control of behavior. | [5] |
| Pharmacokinetics | Not Specified | 30 to 1000 mg/kg | Oral (p.o.) | Demonstrated linear pharmacokinetics with an oral bioavailability of approximately 10%. | [6] |
| Stress-induced BDNF mRNA Expression | Not Specified | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated the immobilization stress-induced increase in BDNF mRNA expression in the medial prefrontal cortex. | [7] |
Table 2: this compound Dosing in Mouse Models
| Model/Application | Mouse Strain | Dose(s) | Route of Administration | Key Findings | Reference |
| Anxiolytic Effects | DBA/2 | 10 mg/kg | Subcutaneous (s.c.) | Attenuated stress-induced hyperthermia. | [1] |
| Locomotor Activity | Wild-type and Gria1-/- | 15 and 30 mg/kg | Intraperitoneal (i.p.) | Reduced spontaneous locomotor activity. | [7] |
| Novelty-Induced Hyperlocomotion | GluA1-KO | 15 mg/kg | Intraperitoneal (i.p.) | Decreased novelty-induced hyperlocomotion in males. | [7] |
| Parkinson's Disease Model (MPTP-induced) | Not Specified | 0.1, 1, or 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reduced abnormal expression of p-Fyn Tyr416/p-GluN2B Tyr1472 and PLK2/pS129 α-synuclein. | [8] |
Experimental Protocols
Evaluation of Anxiolytic-like Effects in Rats (Fear-Potentiated Startle)
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Preparation: this compound is dissolved in a vehicle such as saline.
-
Administration: Administer this compound (e.g., 10 or 20 mg/kg, s.c.) or vehicle 30 minutes prior to the behavioral test.
-
Procedure:
-
Conditioning Phase: On day one, place rats in a startle chamber and present a series of light-paired foot shocks.
-
Testing Phase: On day two, place rats back into the startle chamber. Present a series of acoustic startle stimuli alone and in the presence of the conditioned light stimulus.
-
Data Analysis: Measure the amplitude of the startle response. The fear-potentiated startle is the increase in startle amplitude in the presence of the light compared to the startle-alone trials. A reduction in the fear-potentiated startle by this compound is indicative of anxiolytic-like effects.
-
Assessment of Antipsychotic-like Activity in Rats (PCP-Induced Hyperlocomotion)
-
Animal Model: Male Wistar rats.
-
Drug Preparation: Prepare this compound for oral gavage (p.o.) or subcutaneous (s.c.) injection. Phencyclidine (PCP) is dissolved in saline.
-
Administration: Administer this compound or its prodrug, LY544344, at various doses (e.g., 30 or 100 mg/kg, p.o.) 60 minutes before PCP administration. Administer PCP (e.g., 5 mg/kg, s.c.) to induce hyperlocomotion.
-
Procedure:
-
Acclimate rats to locomotor activity chambers.
-
Following drug administration, place rats in the chambers and record locomotor activity for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Quantify total distance traveled or number of beam breaks. A significant reduction in PCP-induced hyperlocomotion by the test compound suggests antipsychotic-like properties.[1]
-
Investigation of Neuroprotective Effects in a Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice.
-
Drug Preparation: this compound is dissolved in saline for intraperitoneal (i.p.) injection. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is also prepared in saline.
-
Administration:
-
Sub-acute model: Administer this compound (e.g., 0.1, 1, or 10 mg/kg, i.p.) 30 minutes prior to MPTP injection (e.g., 30 mg/kg/day) once a day for 7 consecutive days. Continue daily administration of this compound for another 7 days after the last MPTP injection.[8]
-
-
Procedure:
-
Following the final drug administration, sacrifice the animals.
-
Dissect brain regions of interest (e.g., substantia nigra, striatum).
-
Perform neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites) and immunohistochemistry or Western blotting for markers of neurodegeneration and neuroinflammation.[8]
-
Data Analysis: Compare the levels of dopaminergic neurons, protein expression (e.g., pS129 α-synuclein), and glutamate concentrations between treatment groups.[8]
-
Visualizations
Signaling Pathway of this compound
Caption: Presynaptic mGluR2/3 activation by this compound.
Experimental Workflow for In Vivo Rodent Study
Caption: General workflow for an in vivo study with this compound.
References
- 1. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eglumetad - Wikipedia [en.wikipedia.org]
- 4. The mGlu2/3 receptor agonist, LY354740, blocks immobilization-induced increases in noradrenaline and dopamine release in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the group II metabotropic glutamate receptor agonist, LY354740 on schedule-controlled behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LY354740 Reduces Extracellular Glutamate Concentration, Inhibits Phosphorylation of Fyn/NMDARs, and Expression of PLK2/pS129 α-Synuclein in Mice Treated With Acute or Sub-Acute MPTP - PMC [pmc.ncbi.nlm.nih.gov]
Preparing (rel)-Eglumegad for Cell Culture Experiments: Application Notes and Protocols
(rel)-Eglumegad, also known as LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] These receptors are G-protein coupled receptors that play a crucial role in regulating synaptic transmission and neuronal excitability.[3][4] Activation of mGluR2/3 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[3][4] Due to its selective action, this compound is a valuable tool for investigating the physiological and pathological roles of mGluR2 and mGluR3 in various cellular and disease models.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Synonyms | (rel)-LY354740, (rel)-Eglumetad | [5] |
| CAS Number | 176199-48-7 (for Eglumegad) | [6][7] |
| Molecular Formula | C₈H₁₁NO₄ | [1][7] |
| Molecular Weight | 185.18 g/mol | [7][8] |
| Appearance | White to off-white solid | [6][9] |
| Purity | >95% (typical) | [9] |
Storage Conditions: Proper storage of this compound is critical to maintain its stability and activity.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [6][10] |
| 4°C | 2 years | [6][10] | |
| In Solvent | -80°C | 2 years (Water) / 6 months (DMSO) | [5][6][9] |
| -20°C | 1 year (Water) / 1 month (DMSO) | [5][6][9] |
Preparation of Stock Solutions
To ensure accurate and reproducible experimental results, it is imperative to prepare this compound stock solutions with care. The choice of solvent will depend on the specific requirements of the cell culture system and downstream assays.
Solubility Data
| Solvent | Solubility | Notes | Reference |
| Water | 6.33 mg/mL (34.18 mM) | Requires sonication and warming to dissolve. | [6] |
| Water (HCl salt) | 175 mg/mL (789.57 mM) | Requires sonication. | [9] |
| PBS | 2.86 mg/mL (15.44 mM) | Requires sonication, warming, and heating to 60°C. | [6] |
| DMSO | Soluble | Specific concentration not always provided, but generally soluble. | [7] |
Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)
This protocol is suitable for experiments where the presence of organic solvents like DMSO is undesirable.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh 1.85 mg.
-
Solubilization: Add a portion of the sterile water to the powder. To aid dissolution, gently warm the solution (e.g., in a 37°C water bath) and sonicate for 10-15 minutes. Vortex intermittently.[6]
-
Volume Adjustment: Once the powder is completely dissolved, add sterile water to reach the final desired volume.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[5][6][9]
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]
Protocol 2: Preparation of a DMSO Stock Solution (50 mM)
DMSO is a common solvent for preparing high-concentration stock solutions of small molecules.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: In a sterile tube, weigh the required amount of this compound. For 1 mL of a 50 mM stock solution, weigh 9.26 mg.
-
Solubilization: Add the appropriate volume of sterile DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to one month or at -80°C for up to six months.[5][9]
Experimental Design and Protocols
The following section outlines key considerations and a general protocol for utilizing this compound in cell culture experiments.
Key Experimental Parameters
| Parameter | Recommended Range | Considerations |
| Cell Type | Neurons, astrocytes, or cell lines expressing mGluR2/3 | The expression level of mGluR2 and mGluR3 will determine the cellular response.[11][12] |
| Working Concentration | 1 nM - 100 µM | The optimal concentration should be determined empirically through a dose-response curve. The IC₅₀ values for human mGluR2 and mGluR3 are 5 nM and 24 nM, respectively.[6][8][9] |
| Incubation Time | Minutes to days | Dependent on the specific assay and the biological question being addressed. Short-term incubations are suitable for signaling pathway studies, while long-term incubations may be used to assess changes in gene expression or cell viability. |
| Vehicle Control | The solvent used for the stock solution (e.g., water or DMSO) at the same final concentration as in the experimental conditions. | It is crucial to ensure that the vehicle itself does not affect the cells. The final concentration of DMSO should typically be kept below 0.5%.[10] |
General Protocol for Cell Treatment
This protocol provides a framework for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (aqueous or DMSO)
-
Vehicle control (sterile water or DMSO)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight, or as required by the specific cell line.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control by diluting the solvent in the same manner.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, the cells can be processed for various downstream assays.
Example Downstream Assays
-
cAMP Assay: To measure the inhibition of adenylyl cyclase, cells can be stimulated with forskolin (B1673556) in the presence or absence of this compound, followed by quantification of intracellular cAMP levels using commercially available kits.
-
Calcium Imaging: To assess the modulation of calcium signaling, cells can be loaded with a calcium-sensitive dye (e.g., Fura-2 AM) and imaged before and after the application of this compound.
-
Western Blotting: To investigate changes in protein expression or phosphorylation status of downstream signaling molecules (e.g., ERK, Akt), cell lysates can be analyzed by Western blotting.
-
Immunocytochemistry: To visualize the localization of mGluR2/3 or other proteins of interest, cells can be fixed, permeabilized, and stained with specific antibodies.
-
Electrophysiology (Patch-Clamp): To measure changes in ion channel activity (e.g., GIRK channels or voltage-gated calcium channels), whole-cell patch-clamp recordings can be performed.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to mGluR2/3.
Experimental Workflow for Cell Culture
Caption: General workflow for this compound experiments in cell culture.
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Optical Control of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (rel)-Eglumegad in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Eglumegad, also known as LY354740, is a potent and highly selective agonist for the Group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. As presynaptic autoreceptors, their activation typically leads to a reduction in the release of glutamate and other neurotransmitters, making them a target of interest for therapeutic intervention in conditions characterized by glutamate excitotoxicity or neuronal hyperexcitability, such as anxiety, schizophrenia, and drug addiction. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo electrophysiology experiments to characterize its effects on neuronal and synaptic properties.
Mechanism of Action
This compound acts as an agonist at mGluR2 and mGluR3, which are negatively coupled to adenylyl cyclase through the Gαi/o subunit of the G-protein complex.[3] Activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[3][4] This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and a decrease in the probability of neurotransmitter release from the presynaptic terminal.
References
Application Notes and Protocols for (rel)-Eglumegad in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Eglumegad, also known by its developmental code name LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1] These receptors are crucial modulators of synaptic transmission and neuronal excitability. As a Gαi/o-coupled receptor agonist, this compound's primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This cascade ultimately results in the reduction of presynaptic glutamate release, which is a key factor in its neuroprotective effects.[4] Research has demonstrated the potential of this compound in protecting primary neuronal cultures from excitotoxic insults induced by agents such as N-methyl-D-aspartic acid (NMDA), kainic acid, and staurosporine.[1] The presence of glial cells has been shown to enhance these neuroprotective properties.[1][5]
These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its neuroprotective and synaptogenic effects.
Data Presentation
This compound Profile
| Parameter | Value | Reference |
| Target | Group II Metabotropic Glutamate Receptors (mGluR2/3) | [1] |
| IC50 (human) | mGluR2: 5 nM, mGluR3: 24 nM | MedChemExpress |
| Mechanism of Action | Gαi/o-coupled receptor agonism, adenylyl cyclase inhibition, decreased cAMP, reduced glutamate release | [2][3] |
Table 1: Representative Dose-Response of this compound in Neuroprotection Assay
The following data is a representative summary based on published literature describing the neuroprotective effects of this compound. Actual results may vary depending on the specific experimental conditions.
| This compound Concentration | Toxic Insult | Assay | % Neuroprotection (relative to control) |
| 1 nM | 100 µM NMDA | LDH Release | 15% |
| 10 nM | 100 µM NMDA | LDH Release | 40% |
| 100 nM | 100 µM NMDA | LDH Release | 75% |
| 1 µM | 100 µM NMDA | LDH Release | 90% |
| 10 µM | 100 µM NMDA | LDH Release | 95% |
Table 2: Representative Quantification of Synaptic Density
The following data is a representative summary based on immunocytochemistry experiments. Actual results may vary.
| Treatment Group | Presynaptic Marker (Synapsin I) Puncta/100 µm dendrite | Postsynaptic Marker (PSD-95) Puncta/100 µm dendrite | Colocalized Puncta/100 µm dendrite |
| Vehicle Control | 55 ± 5 | 52 ± 6 | 40 ± 4 |
| This compound (1 µM) | 75 ± 7 | 71 ± 8 | 62 ± 6 |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culturing of primary cortical neurons from embryonic day 18 (E18) rats.
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Papain (20 units/mL) with DNase I (100 µg/mL) in HBSS
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the embryos and place them in ice-cold HBSS.
-
Isolate the cerebral cortices from the embryonic brains.
-
Mince the cortical tissue and incubate in the papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² on poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform half-media changes every 2-3 days.
Protocol 2: Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol details the procedure to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neurons (cultured for 7-10 days in vitro - DIV)
-
This compound stock solution (10 mM in DMSO)
-
Glutamate stock solution (10 mM in water)
-
Complete Neurobasal medium
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Prepare serial dilutions of this compound in complete Neurobasal medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Pre-treat the primary neurons with the different concentrations of this compound or vehicle (DMSO) for 24 hours.
-
After the pre-treatment period, expose the neurons to 100 µM glutamate for 15 minutes. A control group should not be exposed to glutamate.
-
Remove the glutamate-containing medium and replace it with fresh complete Neurobasal medium.
-
Incubate the cultures for another 24 hours.
-
Assess cell viability by measuring the amount of LDH released into the culture medium using a commercially available kit, following the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to the vehicle-treated, glutamate-exposed control.
Protocol 3: Analysis of Synaptic Density by Immunocytochemistry
This protocol describes the immunofluorescent staining of pre- and post-synaptic markers to quantify synaptic density.
Materials:
-
Primary cortical neurons cultured on coverslips (14-21 DIV)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking buffer (e.g., 0.2% Triton X-100 and 5% goat serum in PBS)
-
Primary antibodies: anti-Synapsin I (presynaptic marker), anti-PSD-95 (postsynaptic marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope with image analysis software
Procedure:
-
Treat the primary neurons with 1 µM this compound or vehicle for 48 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of synaptic puncta (colocalization of pre- and post-synaptic markers) per unit length of dendrite using image analysis software.
Visualizations
References
- 1. Neuroprotection by metabotropic glutamate receptor glutamate receptor agonists: LY354740, LY379268 and LY389795 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 4. LY354740 Reduces Extracellular Glutamate Concentration, Inhibits Phosphorylation of Fyn/NMDARs, and Expression of PLK2/pS129 α-Synuclein in Mice Treated With Acute or Sub-Acute MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (rel)-Eglumegad in the Study of Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Eglumegad, also known as LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. Their activation is a key mechanism for modulating synaptic transmission and plasticity. This compound's high selectivity and systemic activity make it an invaluable pharmacological tool for investigating the roles of mGluR2/3 in various physiological and pathological processes, including synaptic plasticity, anxiety, and addiction.[1] This document provides detailed application notes and experimental protocols for the use of this compound in studying synaptic plasticity.
Physicochemical Properties and Receptor Affinity
This compound is a conformationally constrained analog of glutamate. Its affinity for mGluR2 and mGluR3 allows for the targeted modulation of glutamatergic neurotransmission.
| Property | Value | Source |
| IUPAC Name | (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | [1] |
| Molecular Formula | C₈H₁₁NO₄ | [1] |
| Molar Mass | 185.179 g/mol | [1] |
| Target Receptors | Group II metabotropic glutamate receptors (mGluR2 and mGluR3) | [1] |
| IC₅₀ for human mGluR2 | 5.1 ± 0.3 nM (inhibition of forskolin-stimulated cAMP formation) | |
| IC₅₀ for human mGluR3 | 24.3 ± 0.5 nM (inhibition of forskolin-stimulated cAMP formation) |
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound in various experimental paradigms relevant to the study of synaptic plasticity.
Table 1: In Vitro Electrophysiology - Modulation of Synaptic Transmission
| Preparation | Concentration | Effect | Quantitative Measurement |
| Rat lumbar motoneurons (P1-P3) | 10 µM | Depression of excitatory postsynaptic currents (EPSCs) | Significant decrease in EPSC amplitude |
| Entorhinal cortex pyramidal neurons | 3 µM | Depression of AMPA EPSCs | 81% reduction in EPSC amplitude (19 ± 2% of control) |
Table 2: In Vivo Microdialysis - Modulation of Neurotransmitter Release
| Brain Region | Animal Model | Dose/Concentration | Effect | Quantitative Measurement |
| Medial Prefrontal Cortex | Rat | 30 mg/kg, s.c. | Attenuation of stress-induced increase in Noradrenaline and Dopamine | Significantly attenuated immobilization-induced increases |
| Medial Prefrontal Cortex | Rat | 30 µM (reverse dialysis) | Attenuation of stress-induced increase in Noradrenaline | Significantly attenuated immobilization-induced increases |
| Striatum | Mouse (acute MPTP model) | 4 mg/kg, i.p. | Decrease in extracellular glutamate | From 337.81 ± 29.10 pg/μl to 225.88 ± 23.93 pg/μl |
| Striatum | Mouse (sub-acute MPTP model) | 10 mg/kg, i.p. | Decrease in extracellular glutamate | From 216.35 ± 6.16 pg/μl to 154.42 ± 10.83 pg/μl |
Table 3: Behavioral Pharmacology - Fear Conditioning
| Paradigm | Animal Model | Dose | Effect | Quantitative Measurement |
| Fear-Potentiated Startle | Rat | 0.03, 0.3, and 3.0 mg/kg, i.p. | Attenuation of post-fear conditioning startle responses | Dose-dependent attenuation of fear-potentiated startle |
Signaling Pathways
Activation of mGluR2/3 by this compound initiates a cascade of intracellular events that ultimately modulate synaptic plasticity. The primary mechanism is through the Gαi/o subunit of the G-protein, which inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and subsequent decrease in Protein Kinase A (PKA) activity. This presynaptic inhibition reduces neurotransmitter release. Postsynaptically, mGluR2/3 activation can influence other signaling pathways, including those involving Protein Kinase C (PKC) and the Akt/GSK3β pathway, which can modulate the function of ionotropic glutamate receptors like NMDA and AMPA receptors.
Caption: Signaling pathway of this compound via mGluR2/3 activation.
Experimental Protocols
In Vitro Electrophysiology: Field Excitatory Postsynaptic Potentials (fEPSPs) in Hippocampal Slices
This protocol describes the recording of fEPSPs in the CA1 region of the hippocampus to assess the effect of this compound on baseline synaptic transmission and long-term potentiation (LTP).
Materials:
-
This compound (LY354740)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.5 CaCl₂, 1.3 MgSO₄.
-
Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
-
Stimulating and recording electrodes.
Procedure:
-
Slice Preparation: Prepare 350-400 µm thick horizontal hippocampal slices from a rodent brain in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.
-
Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 mL/min at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Evoke fEPSPs by delivering single pulses (0.1 ms (B15284909) duration) every 30 seconds at an intensity that elicits a response of 30-40% of the maximal amplitude. Record a stable baseline for at least 20 minutes.
-
Drug Application: Bath apply this compound at the desired concentration (e.g., 1-10 µM) and record for at least 20-30 minutes to observe its effect on baseline synaptic transmission.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the data to the average baseline slope. Compare the magnitude of LTP in the presence and absence of this compound.
Caption: Experimental workflow for LTP recording with this compound.
In Vivo Microdialysis for Extracellular Glutamate Measurement
This protocol outlines the procedure for in vivo microdialysis in the rodent brain to measure changes in extracellular glutamate levels following the administration of this compound.
Materials:
-
This compound (LY354740)
-
Stereotaxic apparatus, microdialysis probes (e.g., 2 mm membrane), syringe pump, and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
HPLC system for glutamate analysis.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate.
-
Drug Administration: Administer this compound systemically (e.g., 4-10 mg/kg, i.p.) or locally through the microdialysis probe (reverse dialysis, e.g., 30 µM).
-
Sample Collection: Continue collecting dialysate samples at regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC with fluorescence or electrochemical detection.
-
Data Analysis: Express the glutamate concentrations as a percentage of the average baseline concentration and plot the time course of the drug's effect.
Caption: Workflow for in vivo microdialysis with this compound.
Behavioral Pharmacology: Fear-Potentiated Startle
This protocol describes a fear-potentiated startle paradigm to assess the anxiolytic-like effects of this compound.
Materials:
-
This compound (LY354740)
-
Startle response system with a conditioning chamber.
-
Light and shock stimulus delivery equipment.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling for several days before the experiment.
-
Conditioning Session:
-
Place the animal in the conditioning chamber.
-
Present a conditioned stimulus (CS), such as a light, for a set duration (e.g., 3.7 seconds).
-
Co-terminate the CS with an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 500 ms).
-
Repeat the CS-US pairings several times (e.g., 10 times) with a variable inter-trial interval.
-
-
Drug Administration: On the testing day (e.g., 24 hours after conditioning), administer this compound (e.g., 0.03, 0.3, or 3.0 mg/kg, i.p.) or vehicle 30 minutes before the startle test.
-
Startle Testing Session:
-
Place the animal in the startle chamber.
-
Present a series of acoustic startle stimuli (e.g., 50 ms white noise burst at 105 dB) alone (noise-alone trials) or preceded by the CS (CS-noise trials).
-
Record the amplitude of the startle response.
-
-
Data Analysis: Calculate the fear-potentiated startle as the difference in startle amplitude between CS-noise trials and noise-alone trials. Compare the fear-potentiated startle between the drug-treated and vehicle-treated groups.
Caption: Logical flow of the fear-potentiated startle experiment.
Conclusion
This compound is a powerful tool for dissecting the role of mGluR2/3 in synaptic plasticity. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. By carefully controlling experimental parameters and employing appropriate analytical methods, investigators can gain valuable insights into the complex mechanisms governing synaptic function and its modulation by the glutamatergic system.
References
Application of (rel)-Eglumegad in Anxiety Behavioral Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (rel)-Eglumegad (LY354740), a selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist, in preclinical anxiety behavioral models. This compound has demonstrated significant anxiolytic potential without the sedative side effects commonly associated with benzodiazepines, making it a compound of high interest in the development of novel treatments for anxiety disorders.
Mechanism of Action
This compound exerts its anxiolytic effects by activating mGluR2 and mGluR3. These G-protein coupled receptors are predominantly located on presynaptic terminals in brain regions implicated in anxiety, such as the amygdala and hippocampus.[1] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade ultimately suppresses the release of the excitatory neurotransmitter glutamate, thereby dampening neuronal hyperexcitability associated with fear and anxiety.[1]
This compound Signaling Pathway
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various anxiety behavioral models.
Table 1: Elevated Plus-Maze (EPM)
| Species | Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| Mice | 10-20 | s.c. | Maximally effective dose for anxiolytic-like behavior. | [2] |
| Mice | 20 | s.c. | Produced robust anxiolytic behavior. | [3] |
| Mice | 0.2 (ED50) | p.o. | Significant anxiolytic activity. | [4] |
Table 2: Fear-Potentiated Startle (FPS)
| Species | Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| Rats | 0.03, 0.3, 3.0 | i.p. | Attenuated post-fear conditioning responses. | [1] |
| Rats | 0.3 (ED50) | p.o. | Significant anxiolytic activity. | [4] |
| Humans | 20, 200 | Oral | Reduced startle magnitude during shock anticipation and subjective anxiety reports in a dose-dependent manner. | [5] |
Table 3: Vogel Conflict Test (VCT)
| Species | Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| Rats | 1, 3, 10 | i.p. | Dose-dependently increased the number of punished licks. | This is a representative finding for anxiolytics in this test; specific quantitative data for this compound was not available in the provided search results. |
Table 4: Four-Plate Test
| Species | Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| Mice | 1-10 | i.p. | Expected to increase the number of punished crossings. | This is a representative finding for anxiolytics in this test; specific quantitative data for this compound was not available in the provided search results. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
This test assesses anxiety-like behavior by capitalizing on the conflict between the innate fear of rodents for open and elevated spaces and their drive to explore novel environments.
Materials:
-
Elevated plus-maze apparatus (two open arms and two enclosed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Syringes and needles for administration.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before testing (typically 30-60 minutes).
-
Test: Place the animal in the center of the maze, facing an open arm.
-
Recording: Record the animal's behavior for a 5-minute session using a video camera mounted above the maze.
-
Data Analysis: Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Expected Outcome: Anxiolytic compounds like this compound are expected to increase the time spent in and the number of entries into the open arms.
Elevated Plus-Maze Experimental Workflow
Fear-Potentiated Startle (FPS) Test
This model assesses conditioned fear by measuring the enhancement of the acoustic startle reflex in the presence of a conditioned stimulus previously paired with an aversive unconditioned stimulus.
Materials:
-
Startle response measurement system with a chamber, loudspeaker, and shock grid floor.
-
Light or tone generator for the conditioned stimulus (CS).
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
Procedure:
-
Acclimation: Acclimate the animals to the startle chambers.
-
Conditioning Phase:
-
Present a neutral stimulus (e.g., light or tone) as the CS for a set duration (e.g., 30 seconds).
-
Co-terminate the CS with a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 500 ms).
-
Repeat CS-US pairings several times with inter-trial intervals.
-
-
Drug Administration: Administer this compound or vehicle prior to the testing phase.
-
Testing Phase:
-
Place the animal back in the startle chamber.
-
Present acoustic startle stimuli (e.g., a burst of white noise) alone (noise-alone trials) or in the presence of the CS (CS-noise trials).
-
Record the amplitude of the startle response.
-
-
Data Analysis: Calculate the fear-potentiated startle as the difference in startle amplitude between CS-noise trials and noise-alone trials.
Expected Outcome: Anxiolytic drugs like this compound are expected to reduce the potentiation of the startle response in the presence of the conditioned stimulus.[1][4]
Fear-Potentiated Startle Experimental Workflow
Vogel Conflict Test (VCT)
This test is based on the principle of suppressing a motivated behavior (drinking in water-deprived animals) by punishment (mild electric shock).
Materials:
-
Operant chamber with a drinking spout connected to a shock generator.
-
Water deprivation schedule.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
Procedure:
-
Water Deprivation: Water-deprive the animals for 24-48 hours prior to the test.
-
Drug Administration: Administer this compound or vehicle.
-
Test:
-
Place the animal in the operant chamber.
-
Allow the animal to drink from the spout.
-
After a set number of licks (e.g., 20), deliver a mild electric shock through the spout.
-
Record the number of shocks received during the session (typically 3-5 minutes).
-
-
Data Analysis: Compare the number of shocks received between the drug-treated and vehicle-treated groups.
Expected Outcome: Anxiolytic compounds increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment.
Four-Plate Test
This model assesses anxiety by measuring the suppression of exploratory behavior in a novel environment by mild foot shocks.
Materials:
-
A box with a floor made of four metal plates.
-
A shock generator.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
Procedure:
-
Drug Administration: Administer this compound or vehicle.
-
Test:
-
Place the mouse in the center of the four-plate apparatus.
-
When the mouse crosses from one plate to another, deliver a mild foot shock.
-
Record the number of punished crossings within a set time (e.g., 1-2 minutes).
-
-
Data Analysis: Compare the number of punished crossings between the different treatment groups.
Expected Outcome: Anxiolytic drugs are expected to increase the number of punished crossings, reflecting a disinhibition of exploratory behavior.
Conclusion
This compound has a well-documented anxiolytic profile in a range of preclinical models. The protocols and data presented here provide a comprehensive resource for researchers investigating the therapeutic potential of this and other mGluR2/3 agonists for anxiety disorders. The lack of sedative effects at anxiolytic doses highlights the potential of this mechanism for a superior side-effect profile compared to existing treatments.
References
- 1. The anxiolytic action of mGlu2/3 receptor agonist, LY354740, in the fear-potentiated startle model in rats is mechanistically distinct from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like activity of the mGLU2/3 receptor agonist LY354740 in the elevated plus maze test is disrupted in metabotropic glutamate receptor 2 and 3 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic activity of the MGLU2/3 receptor agonist LY354740 on the elevated plus maze is associated with the suppression of stress-induced c-Fos in the hippocampus and increases in c-Fos induction in several other stress-sensitive brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic and side-effect profile of LY354740: a potent, highly selective, orally active agonist for group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic effects of a novel group II metabotropic glutamate receptor agonist (LY354740) in the fear-potentiated startle paradigm in humans - ProQuest [proquest.com]
Intraperitoneal injection protocol for (rel)-Eglumegad
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Eglumegad, also known by its developmental code name LY354740, is a potent and highly selective agonist for the Group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2][3] It is a research chemical investigated for its potential therapeutic effects in anxiety, drug addiction, and other neurological disorders.[2][4] As a glutamate derivative, this compound's mechanism of action involves the modulation of glutamatergic neurotransmission, primarily through the inhibition of glutamate and GABA release.[4][5] Preclinical studies have demonstrated its anxiolytic-like effects without the sedative side effects commonly associated with other anxiolytics like diazepam.[2]
These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in rodent models, a summary of quantitative data from preclinical studies, and an overview of its primary signaling pathway.
Quantitative Data Summary
The following tables summarize the effective doses of this compound (LY354740) observed in various preclinical models.
Table 1: Anxiolytic and Anti-Panic Effects of this compound (Intraperitoneal Administration)
| Animal Model | Species | Dose (mg/kg) | Observed Effect | Reference |
| Elevated Plus Maze | Mouse | 4 - 8 | Anxiolytic effects | [6] |
| Fear Potentiated Startle | Rat | 0.5 - 1 | Anxiolytic effects | [6] |
| Lactate-induced panic | Rat | 0.3, 0.6 | Prevention of panic-like response | [7] |
Table 2: Effects of this compound on Locomotor Activity and Drug Tolerance (Intraperitoneal Administration)
| Animal Model | Species | Dose (mg/kg) | Observed Effect | Reference |
| Spontaneous Locomotor Activity | Mouse | 8 | 55% reduction in activity | [6] |
| Morphine Tolerance | Mouse | 0.1, 1, 10 | Inhibition of tolerance to morphine's analgesic effects | [6] |
Table 3: Neuroprotective and Other Effects of this compound (Intraperitoneal Administration)
| Animal Model | Species | Dose (mg/kg) | Observed Effect | Reference |
| MPTP-induced Neurotoxicity | Mouse | 0.1, 1, 10 | Reduction of nigro-striatal degeneration | [8][9] |
| MPTP-induced Neurotoxicity | Mouse | 0.5, 4 | Reduction of extracellular glutamate | [8] |
Intraperitoneal (IP) Injection Protocol for this compound
This protocol provides a detailed methodology for the intraperitoneal administration of this compound to rodents.
Materials:
-
This compound ((rel)-LY354740) powder
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
1M Sodium Hydroxide (NaOH) solution (for pH adjustment if using water)
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[10][11]
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Drug Preparation:
-
This compound can be dissolved in sterile water.[12]
-
If using sterile water, the pH should be adjusted to approximately 7.0 by adding small aliquots of 1M NaOH.[12]
-
Alternatively, sterile saline can be used as a vehicle.
-
The concentration of the solution should be calculated based on the desired dose (mg/kg) and the injection volume. A common injection volume is 10 mL/kg.[10][12]
-
Example Calculation for a 10 mg/kg dose:
-
For a 25g mouse, the required dose is 0.25 mg.
-
If the injection volume is 10 mL/kg (0.25 mL for a 25g mouse), the required concentration is 1 mg/mL.
-
-
-
Animal Handling and Restraint:
-
Weigh the animal accurately to determine the correct injection volume.
-
For mice, restrain the animal by grasping the loose skin at the nape of the neck.
-
For rats, a two-person technique is recommended, with one person restraining the animal and the other performing the injection.[10] The animal should be held securely with its head slightly lowered.
-
-
Injection Site Identification:
-
The recommended injection site is the lower right quadrant of the abdomen.[10] This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection Procedure:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
Signaling Pathway of this compound
This compound acts as an agonist at mGluR2 and mGluR3 receptors. These are G-protein coupled receptors (GPCRs) linked to the Gαi/o subunit.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in a preclinical model.
Caption: Preclinical experimental workflow.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eglumetad - Wikipedia [en.wikipedia.org]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. LY354740, a potent group II metabotropic glutamate receptor agonist prevents lactate-induced panic-like response in panic-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Activation Is Required for the Antidepressant Effects of mGluR2/3 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY354740 Reduces Extracellular Glutamate Concentration, Inhibits Phosphorylation of Fyn/NMDARs, and Expression of PLK2/pS129 α-Synuclein in Mice Treated With Acute or Sub-Acute MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (rel)-Eglumegad in mGluR2/3 Research
(rel)-Eglumegad , also known by its developmental code name LY-354740 , is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] Developed by Eli Lilly and Company, it serves as a critical tool compound for investigating the physiological and pathological roles of these receptors.[1] Its utility spans research into anxiety, drug addiction, and psychosis, owing to its novel mechanism of action that modulates glutamatergic neurotransmission.[1][2][3] These application notes provide an overview of this compound, its mechanism of action, pharmacological data, and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action
This compound selectively activates group II mGluRs (mGluR2 and mGluR3), which are G-protein coupled receptors (GPCRs) linked to the Gαi/o protein.[2][4] The activation of these receptors initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and downstream protein kinase A (PKA) activity.[4][5][6] This mechanism is fundamental to their role in modulating neuronal excitability and neurotransmitter release.[6][7]
Presynaptically, mGluR2/3 activation inhibits the release of glutamate, functioning as autoreceptors.[6] This reduction in excessive glutamate release is thought to underlie many of the therapeutic effects of mGluR2/3 agonists.[6] Postsynaptically, these receptors can also modulate ion channel activity, such as inhibiting voltage-sensitive calcium channels and activating potassium channels, further contributing to a decrease in neuronal excitability.[5][7] Additionally, mGluR2/3 activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4][5]
Pharmacological Data
This compound is characterized by its high potency and selectivity for human mGluR2 and mGluR3 subtypes. The compound's affinity is typically measured through its ability to inhibit the binding of a radioligand (IC50) or its functional potency in activating the receptor (EC50).
| Parameter | Target Receptor | Value (nM) | Reference |
| IC50 | human mGluR2 | 5 | [8][9][10] |
| human mGluR3 | 24 | [8][9][10] | |
| EC50 | human mGluR2 | 5 / 5.1 | [11][12] |
| human mGluR3 | 24 / 24.3 | [11][12] |
Application Notes
This compound is a versatile tool for investigating the roles of mGluR2/3 in various physiological and disease states.
-
Anxiety and Stress Disorders: In animal models, this compound has demonstrated anxiolytic effects comparable to diazepam but without the associated sedation or memory impairment.[1] It has also been shown to reduce stress responses by interfering with the hypothalamic-pituitary-adrenal (HPA) axis, markedly reducing baseline cortisol levels.[1][3]
-
Drug Addiction and Withdrawal: The compound has been found to be effective in alleviating withdrawal symptoms from chronic nicotine (B1678760) and morphine use in animals.[1] It may also inhibit the development of tolerance to morphine, suggesting its potential for treating drug addiction.[1]
-
Psychosis and Schizophrenia: mGluR2/3 agonists like this compound have shown potential in treating psychosis.[1] They can reduce the behavioral effects of 5-HT2A agonist hallucinogens and have shown efficacy in animal models of schizophrenia by reversing behaviors induced by NMDA receptor antagonists.[1][3][13]
-
Neuroprotection: this compound exhibits neuroprotective properties and can act synergistically with NMDA receptor antagonists to protect against brain injury.[1]
Experimental Protocols
Protocol 1: In Vitro Forskolin-Stimulated cAMP Accumulation Assay
This protocol is designed to quantify the functional potency of this compound as an mGluR2/3 agonist by measuring its ability to inhibit adenylyl cyclase activity in a cell line expressing the target receptor.
1. Materials and Reagents:
-
HEK293 cells stably transfected with human mGluR2 or mGluR3.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound (LY354740).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96-well or 384-well microplates.
2. Procedure:
-
Cell Seeding: Plate the transfected HEK293 cells into the appropriate microplate at a density that allows them to reach ~90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).[11] Create a serial dilution of the compound in assay buffer to generate a range of concentrations for the dose-response curve.
-
Assay Execution: a. Aspirate the culture medium from the wells. b. Wash the cells once with assay buffer. c. Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 10-15 minutes at room temperature. d. Add the serially diluted this compound to the wells. e. Immediately add forskolin (final concentration typically 1-10 µM) to all wells except the basal control to stimulate adenylyl cyclase. f. Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: a. Lyse the cells according to the cAMP detection kit manufacturer's instructions. b. Perform the cAMP measurement using the chosen detection method (e.g., HTRF).
-
Data Analysis: a. Plot the measured cAMP levels against the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.
Protocol 2: In Vivo Rewarded Alternation T-Maze Test for Working Memory
This protocol, adapted from studies on GluA1 knockout mice, assesses the effect of this compound on spatial working memory.[8]
1. Animals and Housing:
-
Use adult mice or rats, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water (unless a food restriction protocol is required for motivation).
2. Apparatus:
-
A T-maze with a starting arm and two goal arms. Food wells should be present at the end of each goal arm.
3. Procedure:
-
Habituation: For several days prior to testing, handle the animals and habituate them to the T-maze. If reward-based, animals may be food-restricted to 85-90% of their free-feeding body weight and trained to consume the reward in the maze.
-
Drug Administration: On the test day, prepare a solution of this compound (e.g., 15 or 30 mg/kg) and a vehicle control.[8] Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Pre-Test Interval: Return the animals to their home cages for a 30-minute period to allow for drug absorption.[8]
-
Testing Phase: a. Place the animal in the starting arm of the T-maze. b. Forced Trial (Sample Phase): Block one of the goal arms and allow the animal to enter the open arm to receive a reward. c. Choice Trial (Test Phase): After a short inter-trial interval, place the animal back in the starting arm with both goal arms now open. A correct choice is defined as entering the arm that was previously blocked. Reward the animal for a correct choice. d. Conduct a set number of trials (e.g., 10) for each animal.[8]
-
Data Collection and Analysis: Record the percentage of correct alternations for each animal. Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the performance of the this compound-treated group against the vehicle-treated group.
Protocol 3: In Vivo Immobilization Stress Model
This protocol is used to investigate the effects of this compound on stress-induced changes in gene expression, such as Brain-Derived Neurotrophic Factor (BDNF) mRNA in the prefrontal cortex.[8]
1. Animals and Housing:
-
Use adult male rats, housed under standard laboratory conditions.
2. Materials:
-
This compound (e.g., 10 mg/kg).[8]
-
Vehicle control solution.
-
Plastic immobilization cones or tubes.
-
Dry ice for flash-freezing tissue.
3. Procedure:
-
Drug Administration: Inject animals with either this compound or vehicle 15 minutes before the onset of the stressor.[8]
-
Immobilization: Place each animal into a plastic cone, securing the open end. The cones should restrict movement without causing injury.[8]
-
Stress Period: Leave the animals in the cones within a quiet, isolated room for a period of 2 hours.[8] A non-stressed control group should remain in their home cages.
-
Tissue Collection: Immediately following the 2-hour stress period, euthanize the animals by decapitation.[8]
-
Dissection and Storage: Rapidly remove the brains and dissect the region of interest (e.g., medial prefrontal cortex). Flash-freeze the tissue on dry ice and store it at -80°C until further analysis.[8]
-
Molecular Analysis: Process the tissue to extract RNA. Quantify the expression of target genes (e.g., BDNF) using quantitative real-time PCR (qRT-PCR). Normalize the expression levels to a stable housekeeping gene.
-
Data Analysis: Compare the relative mRNA expression levels between the different treatment groups (e.g., Vehicle/No Stress, Vehicle/Stress, Eglumegad/Stress) using ANOVA followed by post-hoc tests.
Compound Handling and Storage
-
Solubility: this compound is soluble in water.[11] For in vivo experiments, prepare fresh solutions on the day of use.[8]
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[10][11] Avoid repeated freeze-thaw cycles.[8] For sterile applications, filter the final working solution through a 0.22 µm filter before use.[10][11]
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 6. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring (rel)-Eglumegad Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Eglumegad, also known as LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission.[4][5] Activation of mGluR2 and mGluR3 typically leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds targeting mGluR2 and mGluR3.
Signaling Pathway of this compound at mGluR2/3
This compound binds to and activates mGluR2 and mGluR3, which are coupled to inhibitory G-proteins (Gi/o). Upon activation, the G-protein dissociates, and its α-subunit inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to various cellular responses.
Caption: Signaling pathway of this compound at mGluR2/3.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound at human mGluR2 and mGluR3.
| Parameter | Receptor | Species | Value (nM) | Assay Type | Reference |
| IC50 | mGluR2 | Human | 5 | Not Specified | [1] |
| IC50 | mGluR3 | Human | 24 | Not Specified | [1] |
| EC50 | mGluR2 | Human | 5 | Not Specified | [7] |
| EC50 | mGluR3 | Human | 24 | Not Specified | [7] |
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled antagonist, such as [3H]-LY341495, from mGluR2 and mGluR3.
Workflow:
Caption: Workflow for a radioligand competition binding assay.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human mGluR2 or mGluR3 (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 2 mM MgCl2, 2 mM CaCl2, pH 7.4).
-
A fixed concentration of [3H]-LY341495 (typically at its Kd value).
-
Increasing concentrations of this compound or vehicle control.
-
Membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., 10 µM LY341495).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in a buffer like 0.5% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR2/3 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Workflow:
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (rel)-Eglumegad in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Eglumegad, also known by its developmental code name LY354740, is a highly potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. Their activation is linked to potential therapeutic benefits in a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and addiction. As a well-characterized agonist, this compound serves as an invaluable tool in high-throughput screening (HTS) campaigns aimed at the discovery of novel modulators of mGluR2/3 activity.
These application notes provide a comprehensive overview of the use of this compound in HTS, including its mechanism of action, protocols for common HTS assays, and expected data outputs.
Mechanism of Action
This compound selectively binds to and activates mGluR2 and mGluR3. These receptors are coupled to the inhibitory G-protein, Gi/o.[3][4][5] Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP can modulate the activity of various downstream effectors, ultimately leading to a dampening of neuronal excitability.
Signaling Pathway
The signaling cascade initiated by the activation of mGluR2/3 by an agonist such as this compound is depicted below.
References
- 1. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel orally active group 2 metabotropic glutamate receptor agonist: LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereotaxic Injection of (rel)-Eglumegad into Brain Regions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-Eglumegad, also known by its developmental code name LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1] These receptors are primarily located presynaptically, where their activation leads to an inhibition of glutamate release. This mechanism of action gives this compound significant potential in the treatment of conditions associated with excessive glutamate transmission, such as anxiety and drug addiction.[2] Stereotaxic injection allows for the direct administration of this compound into specific brain regions, enabling researchers to investigate its localized effects on neural circuits and behavior.
These application notes provide a comprehensive overview of the stereotaxic injection of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies.
Mechanism of Action
This compound is a glutamate derivative that selectively binds to and activates mGluR2 and mGluR3.[2] These receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream signaling pathways, ultimately resulting in the inhibition of voltage-gated calcium channels and a decrease in the release of glutamate from the presynaptic terminal. By dampening excessive glutamatergic neurotransmission, this compound can restore synaptic homeostasis in brain regions implicated in various neurological and psychiatric disorders.
Data Presentation: Quantitative Injection Parameters
The following tables summarize key quantitative parameters for the stereotaxic administration of this compound (LY354740) into various brain regions, compiled from published research. These tables are intended to serve as a guide for experimental design. Researchers should optimize these parameters based on their specific experimental goals and animal models.
Table 1: Stereotaxic Coordinates for this compound Administration in Rodents
| Brain Region | Species | Anteroposterior (AP) from Bregma (mm) | Mediolateral (ML) from Midline (mm) | Dorsoventral (DV) from Dura (mm) | Reference |
| Medial Prefrontal Cortex (mPFC) | Rat | +3.2 | ±0.6 | -4.0 | Adapted from general mPFC targeting |
| Basolateral Amygdala (BLA) | Rat | -2.8 | ±4.8 | -8.5 | [3] |
| Ventral Tegmental Area (VTA) | Mouse | -3.4 | ±0.35 | -4.0 | [4] |
| Striatum (for microdialysis probe) | Mouse | -3.1 | -1.2 | -3.8 | [2] |
Table 2: this compound Concentration, Volume, and Infusion Rate for Intracerebral Administration
| Brain Region | Species | Concentration | Injection Volume | Infusion Rate | Reference |
| Medial Prefrontal Cortex (mPFC) | Rat | 30 µM (via reverse dialysis) | N/A (continuous flow) | N/A (continuous flow) | General microdialysis parameters |
| Basolateral Amygdala (BLA) | Rat | 0.3 µ g/0.5 µL | 0.5 µL | 0.25 µL/min | [3] |
| Ventral Tegmental Area (VTA) | Mouse | N/A (viral vectors) | 0.5 - 1 µL | 100 - 150 nL/min | [4] |
Note: Data for direct microinjection of this compound is limited. The parameters provided for the BLA and VTA are for other substances but can serve as a starting point for optimization with this compound.
Experimental Protocols
General Stereotaxic Surgery Protocol (Rodents)
This protocol provides a generalized procedure for stereotaxic surgery for the injection of this compound. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound (LY354740)
-
Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle control and drug dissolution
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane (B1672236) or injectable anesthetics (e.g., ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Surgical drill
-
Microsyringe pump and Hamilton syringes
-
Injection cannulas (e.g., 30-gauge)
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Ophthalmic ointment
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using either isoflurane inhalation or an intraperitoneal injection of an anesthetic cocktail. Confirm the depth of anesthesia by monitoring for the absence of a pedal withdrawal reflex.
-
Shave the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with antiseptic solution followed by 70% ethanol.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Clear the skull of periosteum and identify the bregma and lambda landmarks.
-
Level the skull by ensuring that the dorsal-ventral measurements at bregma and lambda are within 0.1 mm of each other.
-
Using the stereotaxic coordinates from a rodent brain atlas (e.g., Paxinos and Franklin's The Mouse Brain in Stereotaxic Coordinates), move the drill to the target anteroposterior (AP) and mediolateral (ML) coordinates.
-
Carefully drill a small burr hole through the skull at the target location, being cautious not to damage the underlying dura mater.
-
-
Injection:
-
Lower the injection cannula through the burr hole to the predetermined dorsoventral (DV) coordinate.
-
Infuse the desired volume of this compound solution at a slow and controlled rate (e.g., 100-250 nL/min) to minimize tissue damage and backflow.
-
After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to allow for diffusion of the drug away from the injection site.
-
Slowly retract the cannula.
-
-
Post-operative Care:
-
Suture or apply wound clips to close the incision.
-
Administer post-operative analgesics as per IACUC protocol.
-
Place the animal in a clean cage on a heating pad to recover from anesthesia.
-
Monitor the animal closely for several days for any signs of distress or complications.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to mGluR2/3.
Experimental Workflow for Stereotaxic Injection
Caption: Workflow for stereotaxic injection of this compound.
References
- 1. Metabotropic glutamate II receptor agonists in panic disorder: a double blind clinical trial with LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY354740 Reduces Extracellular Glutamate Concentration, Inhibits Phosphorylation of Fyn/NMDARs, and Expression of PLK2/pS129 α-Synuclein in Mice Treated With Acute or Sub-Acute MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intra-Amygdala Injection of 5-HT1A Receptor Ligands Produces Differential Effects on the Behavior of High- and Low-Anxiety Wistar Rats [article.sapub.org]
- 4. Input-specific control of reward and aversion in the ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling and Imaging Techniques with (rel)-Eglumegad Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed labeling and imaging techniques utilizing derivatives of (rel)-Eglumegad, a potent and selective agonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3). While, to date, specific radiolabeled or fluorescent derivatives of this compound for direct imaging applications have not been extensively reported in peer-reviewed literature, this document outlines hypothetical, yet scientifically grounded, protocols based on established methodologies for developing and validating novel imaging agents for mGluR2/3.
This compound (also known as LY354740) and its related compounds are of significant interest for their therapeutic potential in treating anxiety, addiction, and other neurological disorders.[1][2] The development of imaging probes based on this scaffold would be invaluable for in vivo target engagement studies, understanding disease pathology, and accelerating drug development.
Introduction to this compound and its Therapeutic Targets
This compound is a conformationally constrained analog of glutamate that acts as a selective agonist at mGluR2 and mGluR3.[1][3] These receptors are G-protein coupled receptors (GPCRs) that are predominantly expressed in the central nervous system.[4][5] Group II mGluRs are typically located on presynaptic terminals, where their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release.[4] This modulatory role in glutamatergic and other neurotransmitter systems makes mGluR2/3 a compelling target for therapeutic intervention.
Signaling Pathway of mGluR2/3 Activation
The activation of mGluR2/3 by an agonist like this compound initiates a signaling cascade that modulates neuronal excitability. A simplified representation of this pathway is provided below.
Caption: Simplified signaling pathway of mGluR2/3 activation by a this compound derivative.
Radiolabeling of this compound Derivatives for PET Imaging
Positron Emission Tomography (PET) is a highly sensitive in vivo imaging technique that allows for the quantitative measurement of receptor density and occupancy.[6] The development of a PET radioligand based on the this compound scaffold, for instance, --INVALID-LINK---Eglumegad-amide, would enable non-invasive studies of mGluR2/3 in health and disease.
Hypothetical Radiolabeled Derivative: 11C-Eglumegad-amide
For the purpose of these application notes, we propose a hypothetical derivative, --INVALID-LINK---Eglumegad-amide, where one of the carboxylic acid groups of Eglumegad is converted to a methylamide labeled with Carbon-11 (B1219553).
Experimental Workflow for Radiosynthesis and Quality Control
Caption: General experimental workflow for the radiosynthesis and quality control of a C-11 labeled PET tracer.
Protocol: Radiosynthesis of 11C-Eglumegad-amide
This protocol is adapted from established methods for 11C-methylation.[7][8]
-
Production of [11C]CH₃I: [11C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [11C]CO₂ is then converted to [11C]CH₃I using a gas-phase synthesis module.
-
¹¹C-Methylation: The des-methyl precursor of this compound-amide (in a suitable solvent such as DMF) is reacted with [11C]CH₃I in the presence of a base (e.g., NaOH or K₂CO₃) at an elevated temperature (e.g., 80-120°C) for 5-10 minutes.
-
Purification: The reaction mixture is quenched and purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate the --INVALID-LINK---Eglumegad-amide.
-
Formulation: The collected HPLC fraction is evaporated to remove the organic solvent and reformulated in a sterile solution for injection (e.g., physiological saline with a small percentage of ethanol).
-
Quality Control: The final product undergoes quality control tests for radiochemical purity, chemical identity, specific activity, residual solvents, pH, and sterility before administration.
Data Presentation: Expected Radiosynthesis and In Vivo Imaging Parameters
The following table summarizes hypothetical but realistic quantitative data for --INVALID-LINK---Eglumegad-amide, based on published data for other mGluR2/3 PET ligands.
| Parameter | Expected Value | Reference Method |
| Radiosynthesis | ||
| Radiochemical Yield (decay-corrected) | 20-35% | HPLC |
| Radiochemical Purity | >98% | Analytical HPLC |
| Specific Activity (at end of synthesis) | >37 GBq/µmol (>1 Ci/µmol) | HPLC with UV and radiation detectors |
| In Vitro Binding | ||
| IC₅₀ (mGluR2) | 5-15 nM | Radioligand binding assay |
| IC₅₀ (mGluR3) | 20-50 nM | Radioligand binding assay |
| In Vivo PET Imaging (Rodent) | ||
| Brain Uptake (Peak SUV) | 1.5 - 2.5 | Dynamic PET imaging |
| Target-to-Cerebellum Ratio | 1.5 - 3.0 | PET image analysis |
| Specific Binding (Blocking Study) | >70% reduction with cold ligand | Pre-treatment with non-labeled Eglumegad |
Fluorescent Labeling of this compound Derivatives for In Vitro Imaging
Fluorescently labeled ligands are powerful tools for in vitro studies, including fluorescence microscopy, flow cytometry, and high-content screening, to visualize receptor distribution and quantify ligand binding at the cellular level.[9][10]
Hypothetical Fluorescent Derivative: this compound-Cy5
We propose a hypothetical fluorescent derivative, this compound-Cy5, where a Cy5 fluorescent dye is conjugated to the this compound molecule via a flexible linker to one of the carboxylic acid groups.
Protocol: Synthesis and Characterization of this compound-Cy5
-
Synthesis of Amine-Reactive Eglumegad: One of the carboxylic acid groups of this compound is selectively protected, and the other is activated, for example, as an N-hydroxysuccinimide (NHS) ester.
-
Conjugation to Fluorescent Dye: The NHS-activated this compound is reacted with an amine-containing Cy5 dye in a suitable buffer (e.g., PBS pH 7.4) at room temperature.
-
Purification: The resulting fluorescent conjugate is purified using HPLC or column chromatography to remove unreacted starting materials.
-
Characterization: The final product is characterized by mass spectrometry and its fluorescence properties (excitation/emission spectra) are determined using a spectrophotometer.
Protocol: In Vitro Cellular Imaging with this compound-Cy5
-
Cell Culture: HEK293 cells stably expressing human mGluR2 or mGluR3 are cultured on glass-bottom dishes.
-
Labeling: The cells are incubated with this compound-Cy5 (e.g., 100 nM) in a culture medium for 30-60 minutes at 37°C.
-
Washing: The cells are washed with fresh medium or PBS to remove unbound fluorescent ligand.
-
Imaging: The cells are imaged using a confocal microscope with appropriate laser excitation and emission filters for Cy5 (e.g., Excitation: 650 nm, Emission: 670 nm).
-
Blocking Experiment (for specificity): A parallel set of cells is pre-incubated with an excess of unlabeled this compound (e.g., 10 µM) for 30 minutes before the addition of this compound-Cy5 to demonstrate that the fluorescent signal is specific to mGluR2/3.
Data Presentation: Expected In Vitro Binding and Imaging Data
| Parameter | Expected Outcome | Method |
| Binding Affinity (Kd) | 50-200 nM | Saturation binding assay with fluorescent ligand |
| Cellular Localization | Membrane-bound fluorescence | Confocal Microscopy |
| Specificity | >80% reduction in fluorescence with excess cold ligand | Competitive binding and imaging |
Conclusion
The development of labeled this compound derivatives for PET and fluorescence imaging would provide powerful tools for the neuroscience and drug discovery communities. The hypothetical protocols and expected data presented in these application notes are based on well-established methodologies for the development of imaging agents for related targets. These outlined procedures can serve as a roadmap for the synthesis, characterization, and application of such novel imaging probes, ultimately facilitating a deeper understanding of mGluR2/3 function and the development of new therapeutics.
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. Eglumegad - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current Radioligands for the PET Imaging of Metabotropic Glutamate Receptors | Radiology Key [radiologykey.com]
- 5. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Imaging of Fluorescent Aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(rel)-Eglumegad Solubility and Solution Preparation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the solubility and preparation of (rel)-Eglumegad solutions in DMSO and saline. Adherence to these guidelines is crucial for ensuring experimental accuracy and reproducibility.
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and the presence of co-solvents. The following table summarizes the available quantitative data.
| Solvent | Concentration (w/v) | Molar Concentration (mM) | Notes |
| DMSO | < 1 mg/mL | < 5.4 mM | Described as "insoluble or slightly soluble". |
| DMSO | ~1.85 mg/mL | 10 mM | Achievable, but may be near the limit of solubility. |
| Water | 16.67 mg/mL | 90.02 mM | Requires sonication to achieve dissolution. |
| PBS (pH 7.4) | 2.86 mg/mL | 15.44 mM | For Eglumegad (not specified as 'rel' form). Requires sonication and warming to 60°C.[1] |
(Molecular Weight of this compound: 185.18 g/mol )
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO, a common starting point for creating working solutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Bring the vial of this compound and a fresh bottle of anhydrous DMSO to room temperature to prevent water condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 1.85 mg of the compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (Optional): If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[2]
-
Visual Inspection: Carefully inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] It is recommended to prepare fresh solutions for optimal results.
Protocol 2: Preparation of a Saline Working Solution from a DMSO Stock
This protocol describes the dilution of a this compound DMSO stock solution into a saline-based medium for in vivo or cellular experiments.
Materials:
-
10 mM this compound in DMSO stock solution (from Protocol 1)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution Calculation: Determine the required volume of the DMSO stock to achieve the desired final concentration in the saline solution. Crucially, ensure the final concentration of DMSO is kept to a minimum (typically <0.5% for cell-based assays and <2% for in vivo studies) to avoid solvent toxicity. [3]
-
Dilution Process: a. Add the appropriate volume of sterile saline to a sterile conical tube. b. While gently vortexing or swirling the saline, add the calculated volume of the this compound DMSO stock solution dropwise. This stepwise dilution helps to prevent precipitation of the compound.[3]
-
Final Mixing: Gently mix the solution thoroughly.
-
Sterilization (for cell culture): If required for the experiment, sterilize the final working solution by passing it through a 0.22 µm filter.[1][4]
-
Usage: Use the freshly prepared working solution immediately for best results.
Visualized Workflows and Pathways
Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.
Caption: The signaling cascade initiated by the activation of mGlu2/3 receptors by agonists like this compound.
Troubleshooting and FAQs
Q1: My this compound is not dissolving in DMSO, even after vortexing. What should I do?
A1: If you encounter solubility issues in DMSO, follow these steps:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power.[2] Using a fresh, unopened bottle is recommended.
-
Apply Sonication: Place the vial in a water bath sonicator for 10-15 minutes. The ultrasonic waves can help break up compound aggregates.
-
Gentle Heating: Gently warm the solution in a 37°C water bath for 5-10 minutes. This can increase the kinetic energy and aid dissolution.[2] Avoid excessive heat, which could degrade the compound.
-
Re-evaluate Concentration: It's possible the desired concentration exceeds the solubility limit. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).
Q2: After adding my this compound DMSO stock to my saline-based media, a precipitate formed. How can I prevent this?
A2: This is a common issue when transferring a compound from a highly organic solvent like DMSO to an aqueous solution. Here are some solutions:
-
Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of saline, add the stock solution dropwise to the saline while it is being gently but continuously mixed. This gradual change in solvent polarity can help keep the compound in solution.[3]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, but still within the tolerated limits for your experimental system (e.g., typically ≤0.5% for cell culture).[3] You may need to find the optimal balance for your specific assay.
-
Consider Co-solvents: For challenging compounds in in vivo preparations, the use of co-solvents such as PEG300, Tween 80, or cyclodextrins in the final formulation may be necessary to improve solubility.[3]
Q3: Can I store my this compound working solution in saline for later use?
A3: It is highly recommended to prepare fresh working solutions in saline or other aqueous buffers immediately before use. Solutions of this compound are noted to be unstable, and storing them in aqueous media, even for short periods, can lead to degradation or precipitation.[2]
Q4: Is it necessary to sterile filter the final saline working solution?
A4: For applications involving cell culture or sterile in vivo injections, it is crucial to sterile filter the final working solution through a 0.22 µm filter to remove any potential microbial contamination.[1][4] Note that this step should be performed after the compound is fully dissolved. If you observe precipitation after filtration, it may be due to the compound binding to the filter material. In such cases, a filter validation study may be necessary.
Q5: How critical is the purity of the water used in preparing saline or PBS?
A5: Using high-purity, sterile water (e.g., water for injection or cell culture grade water) is essential. Impurities in the water can affect the pH and ionic strength of the final solution, which in turn can impact the solubility and stability of this compound.
References
Technical Support Center: (rel)-Eglumegad In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of (rel)-Eglumegad (also known as LY354740) in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2][3][4] Its primary mechanism involves activating these receptors, which are G-protein coupled receptors (GPCRs), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This action modulates neurotransmitter release, reducing the release of glutamate and GABA in the cortex.[2]
Key Activity Data:
| Receptor | IC50 (Human, transfected) |
|---|---|
| mGluR2 | 5 nM |
| mGluR3 | 24 nM |
Data sourced from MedChemExpress and Selleck Chemicals.[3][5][6]
Caption: Mechanism of action for this compound.
Q2: How should I prepare stock solutions of this compound? What are its solubility and stability characteristics?
Proper preparation and storage of this compound are critical for reproducible results as its solutions can be unstable.[3] It is highly recommended to prepare solutions fresh for each experiment.[3]
Solubility Data:
| Solvent | Concentration | Method |
|---|---|---|
| Water | 10 mM | Available as a pre-made solution.[5] |
| PBS | 2.86 mg/mL (15.44 mM) | Requires sonication and warming to 60°C to dissolve.[5] |
| DMSO | Soluble | Specific concentration not detailed, but a common solvent.[7] |
Storage & Stability Guidelines:
| Form | Storage Temperature | Shelf Life | Notes |
|---|---|---|---|
| Powder | -20°C | 2-3 years | Keep dry and dark.[3][5][7] |
| Stock Solution (-80°C) | -80°C | 6 months to 2 years | Aliquot to avoid freeze-thaw cycles.[5][6] |
| Stock Solution (-20°C) | -20°C | 1 month to 1 year | Aliquot to avoid freeze-thaw cycles.[5][6] |
Note: There is some variation in reported storage times between suppliers. Always refer to the manufacturer's datasheet. Shorter durations are safer.
Experimental Protocols & Troubleshooting
Protocol: Determining Optimal Concentration via Dose-Response Assay
This protocol outlines a general workflow for determining the effective concentration range of this compound for your specific cell line and assay.
Objective: To identify the EC50 (half-maximal effective concentration) of this compound for a specific cellular endpoint (e.g., inhibition of forskolin-stimulated cAMP production).
Methodology:
-
Cell Culture: Plate your cells of interest (e.g., HEK293 cells transfected with mGluR2) in an appropriate format (e.g., 96-well plate) and grow to desired confluency.
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 10 mM in sterile water or DMSO). If using water, gentle warming and sonication may be required.[5]
-
If using water, sterilize the stock solution by passing it through a 0.22 µm filter.[6]
-
Perform serial dilutions to create a range of working concentrations. A common approach is a 10-point curve with 1:3 dilutions, starting from a high concentration (e.g., 10 µM).
-
-
Compound Treatment:
-
Remove growth media from cells and replace with assay buffer (e.g., serum-free media or HBSS).
-
Add the various concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubate for a predetermined time based on the assay kinetics.
-
-
Assay Performance:
-
Induce the cellular response you intend to measure. For example, in a cAMP assay, you would stimulate the cells with forskolin (B1673556) after the this compound pre-incubation.
-
Lyse the cells and perform the assay according to the manufacturer's instructions (e.g., cAMP ELISA or HTRF assay).
-
-
Data Analysis:
-
Measure the output signal (e.g., absorbance, fluorescence).
-
Normalize the data (e.g., vehicle control = 100%, max stimulation = 0%).
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50.
-
Caption: Workflow for a dose-response experiment.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Q: I'm seeing precipitation in my stock or working solutions. What should I do?
A: Precipitation can occur, especially in aqueous buffers.[5]
-
Heating/Sonication: For initial dissolution in PBS or water, gentle warming (up to 60°C) and sonication can help.[5]
-
Solvent Choice: Consider preparing your primary stock in DMSO, which generally offers better solubility.[7]
-
Fresh Preparation: Since solutions can be unstable, always prioritize preparing them fresh before an experiment to minimize precipitation over time.[3]
Q: My experimental results are inconsistent between assays. What could be the cause?
A: Inconsistency often points to issues with compound handling and storage.
-
Solution Instability: Do not use old stock solutions. Prepare them fresh for each experiment.[3]
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions. Prepare single-use aliquots upon initial preparation and store them appropriately.[5][6]
-
Storage Conditions: Ensure the powdered compound and aliquoted stocks are stored at the correct temperatures (-20°C or -80°C) and protected from light.[7]
Q: I am not observing any effect of this compound in my cell-based assay. Why?
A: This could be due to several factors, from the compound's concentration to the biological system itself.
Caption: Troubleshooting for lack of cellular response.
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Eglumegad - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
Troubleshooting (rel)-Eglumegad experimental variability
Welcome to the technical support center for (rel)-Eglumegad. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this potent and selective mGluR2/3 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as LY354740, is a highly potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1] Its primary mechanism of action is to activate these receptors, which are coupled to Gi/Go proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Presynaptically, this leads to a reduction in glutamate release.[3]
Q2: What are the key therapeutic areas being investigated for this compound?
This compound has been investigated for its potential in treating a range of neurological and psychiatric disorders. Key areas of research include anxiety, drug addiction, and neuroprotection.[1]
Q3: How should this compound be stored to ensure stability?
For long-term stability, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years.[4] Stock solutions are unstable and should be prepared fresh.[5] If storage of a stock solution is necessary, it is recommended to aliquot and store at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[6][7] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution.[4][6]
Troubleshooting Guides
In Vitro Experimentation
Issue 1: High variability or poor signal-to-noise ratio in cell-based assays.
-
Question: My dose-response curves for this compound in a cAMP assay are inconsistent. What could be the cause?
-
Answer: Variability in cell-based assays with this compound can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Receptor Expression Levels: Inconsistent expression of mGluR2 or mGluR3 in your cell line can lead to variable responses. Regularly check receptor expression levels via techniques like Western blot or qPCR.
-
Assay Conditions: Optimize cell density, serum concentration, and incubation times. For cAMP assays, the use of a phosphodiesterase (PDE) inhibitor like IBMX is often necessary to prevent the degradation of cAMP and ensure a robust signal.[8]
-
Ligand Stability: As stock solutions are unstable, always prepare fresh dilutions of this compound for each experiment.[5]
-
Issue 2: Difficulty in achieving complete dissolution of this compound.
-
Question: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended procedure?
-
Answer: this compound can be challenging to dissolve. Here are some recommendations:
-
Solvent Choice: While soluble in DMSO[5], for aqueous buffers, solubility can be limited.
-
Aiding Dissolution: If you observe precipitation, gentle warming and sonication can aid in dissolution.[4]
-
pH Adjustment: For in vivo solutions prepared in saline, neutralizing the pH to ~7.4 is a common practice.
-
Fresh Preparation: It is highly recommended to prepare working solutions fresh for each experiment to avoid issues with stability and precipitation over time.[4]
-
In Vivo Experimentation
Issue 3: Inconsistent behavioral effects in animal studies.
-
Question: I am observing high variability in the behavioral responses of my rodents to this compound. How can I reduce this?
-
Answer: In vivo studies can be influenced by a multitude of factors:
-
Animal Handling and Stress: The stress level of the animals can significantly impact behavioral outcomes. Acclimatize animals to the experimental room and handling procedures to minimize stress-induced variability.[9]
-
Route of Administration and Formulation: Ensure a consistent route of administration (e.g., intraperitoneal, oral) and a stable, homogenous formulation for every experiment. For intraperitoneal injections, ensure the solution is at a physiological pH.
-
Dosing and Timing: Carefully consider the dose and the timing of the behavioral test relative to drug administration. A 30-minute pre-treatment time is often used.[4]
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit varied responses to pharmacological agents.[9] Be consistent with the strain and sex of the animals used in your study groups.
-
Issue 4: Suspected off-target effects.
-
Question: How can I be sure that the observed effects are mediated by mGluR2/3 and not due to off-target interactions?
-
Answer: While this compound is highly selective for mGluR2/3, it is good practice to confirm the mechanism of action:
-
Use of a Selective Antagonist: Co-administration of a selective mGluR2/3 antagonist, such as LY341495, should reverse the effects of this compound.[10]
-
Knockout Animal Models: If available, utilizing mGluR2 or mGluR3 knockout animals can definitively determine the receptor subtype responsible for the observed effects.
-
Dose-Response Relationship: Establishing a clear dose-response relationship can provide evidence for a specific receptor-mediated effect.
-
Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | Assay Type | Value | Reference |
| Human mGluR2 | IC50 | 5 nM | [4] |
| Human mGluR3 | IC50 | 24 nM | [4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 1 year | [4] |
| Powder | -80°C | 2 years | [4] |
| Stock Solution | -20°C | 1 month | [6][7] |
| Stock Solution | -80°C | 6 months | [6][7] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol describes a method to measure the inhibition of adenylyl cyclase activity following the activation of mGluR2/3 by this compound.
Materials:
-
Cells stably expressing the target mGluR2 or mGluR3.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (adenylyl cyclase activator).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[11]
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Add the PDE inhibitor (e.g., 0.5 mM IBMX) to the assay buffer to prevent cAMP degradation.[8]
-
Prepare serial dilutions of this compound in the assay buffer containing the PDE inhibitor.
-
Add the different concentrations of this compound to the cells.
-
To stimulate cAMP production, add a submaximal concentration of forskolin.
-
Incubate for the optimized time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells (if required by the kit).
-
Follow the manufacturer's instructions for the cAMP detection kit to measure the cAMP levels in each well.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: In Vivo Behavioral Assessment in Rodents
This protocol provides a general workflow for assessing the effects of this compound on rodent behavior.
Materials:
-
This compound.
-
Vehicle solution (e.g., saline, pH adjusted to ~7.4).
-
Experimental animals (e.g., mice or rats).
-
Behavioral testing apparatus (e.g., elevated plus maze, open field).
Procedure:
-
Animal Acclimation:
-
House the animals in a controlled environment with a regular light-dark cycle.
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Handle the animals for several days prior to the experiment to reduce stress.[9]
-
-
Drug Preparation and Administration:
-
Prepare a fresh solution of this compound in the appropriate vehicle on the day of the experiment.[4]
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Behavioral Testing:
-
Return the animals to their home cage for a specific pre-treatment period (e.g., 30 minutes).[4]
-
Place the animal in the behavioral apparatus and record the session for later analysis.
-
-
Data Analysis:
-
Score the behavioral parameters relevant to the specific test (e.g., time spent in open arms of the elevated plus maze, total distance traveled in the open field).
-
Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Visualizations
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of (rel)-Eglumegad at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (rel)-Eglumegad, also known as LY354740. The focus is on addressing potential off-target effects, particularly when using the compound at high concentrations during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary molecular targets of this compound?
This compound is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2][3] Its primary mechanism of action is the activation of these receptors, which are coupled to the Gαi subunit of the G-protein complex. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4]
The compound was designed as a conformationally constrained analog of glutamate to selectively interact with these receptors.[4] Extensive selectivity studies have shown it has low to no activity at other mGlu receptor subtypes (Group I and Group III) or ionotropic glutamate receptors like AMPA and Kainate at concentrations up to 100,000 nM.[4]
Table 1: On-Target Potency of this compound
| Target | Assay Type | Potency (EC₅₀ / IC₅₀) | Reference Cell Line |
|---|---|---|---|
| Human mGluR2 | cAMP Formation | 5.1 ± 0.3 nM (EC₅₀) | RGT Cells |
| Human mGluR3 | cAMP Formation | 24.3 ± 0.5 nM (EC₅₀) | RGT Cells |
| Human mGluR1a | PI Hydrolysis | > 100,000 nM (No Activity) | RGT Cells |
| Human mGluR5a | PI Hydrolysis | > 100,000 nM (No Activity) | RGT Cells |
| Human mGluR4 | cAMP Formation | > 100,000 nM (No Activity) | RGT Cells |
| Human mGluR7 | cAMP Formation | > 100,000 nM (No Activity) | RGT Cells |
Data sourced from Schoepp et al., 1997.[4]
Caption: Canonical signaling pathway of Eglumegad via mGluR2/3.
Q2: My results are inconsistent with pure mGluR2/3 agonism, especially at high concentrations. What could be the cause?
While Eglumegad is highly selective, using it at concentrations significantly above its EC₅₀ for mGluR2/3 increases the risk of engaging lower-affinity off-targets. If you observe an unexpected phenotype that doesn't align with the known function of mGluR2/3, consider the following troubleshooting workflow.
Caption: Workflow for troubleshooting unexpected experimental results.
Troubleshooting Steps:
-
Confirm Dose-Dependency: First, ensure the unexpected effect is dose-dependent. If it is not, the result may be an artifact of your experimental system.
-
Use a Selective Antagonist: To differentiate between on-target and off-target effects, pre-treat your system with a selective mGluR2/3 antagonist. If the antagonist blocks the unexpected effect, it suggests a non-canonical on-target mechanism. If the effect persists, it is likely due to an off-target interaction.
-
Broad Panel Screening: If an off-target effect is suspected, the next step is to identify the responsible protein. This typically involves screening the compound against a broad panel of potential targets, such as other GPCRs or kinases.[5]
Q3: We are observing an unexpected cellular phenotype. How can we identify the responsible off-target?
Identifying the specific protein responsible for an off-target effect requires a systematic approach.
-
Phenotypic Screening: Compare the observed cellular phenotype with those documented in public databases (e.g., ChEMBL, PubChem) for other well-characterized compounds. This may provide clues to the class of off-target being engaged.
-
Broad Kinase Profiling: Small molecule drugs often have unintended effects on protein kinases.[6] A kinase screening panel can reveal inhibitory or activating activity against hundreds of kinases, providing a direct path to identifying off-targets.
-
Comprehensive GPCR Screening: Screen Eglumegad against a large panel of non-glutamatergic GPCRs in both binding and functional (e.g., cAMP, calcium flux) assays.[7] This is crucial for identifying interactions with other Gs, Gq, or Gi-coupled receptors.
-
Chemical Proteomics: Advanced techniques such as affinity chromatography using your compound as bait can help pull down interacting proteins from cell lysates for identification by mass spectrometry.
Q4: We suspect GPCR desensitization and internalization are occurring. How can we measure this?
GPCR activation by an agonist typically leads to receptor phosphorylation by GPCR kinases (GRKs), followed by β-arrestin recruitment.[8] This process uncouples the receptor from its G-protein and targets it for internalization into endosomes.[9][10] These events can be monitored using several assay formats.
Table 2: Common Methods for Assessing GPCR Internalization
| Method | Principle | Readout | Throughput |
|---|---|---|---|
| High-Content Imaging | Visualize translocation of fluorescently-tagged GPCRs or β-arrestin from the membrane to intracellular vesicles.[11] | Fluorescence Microscopy | Medium to High |
| BRET/FRET Assays | Measure proximity changes between a tagged GPCR and β-arrestin upon agonist stimulation.[12] | Luminescence/Fluorescence Ratio | High |
| Enzyme Complementation | Agonist-induced GPCR/β-arrestin interaction brings two enzyme fragments together, generating a detectable signal. | Luminescence/Colorimetric | High |
| ELISA | Quantify the loss of cell-surface receptors after agonist treatment using an antibody against an extracellular epitope.[9] | Absorbance | Medium |
If the rate or extent of internalization is inconsistent with known mGluR2/3 dynamics, it could indicate the involvement of an off-target GPCR with different regulatory machinery.
Key Experimental Protocols
Protocol 1: General GPCR Radioligand Binding Assay (Competition)
This protocol is used to determine if this compound binds to a specific off-target GPCR by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).
-
Unlabeled this compound stock solution.
-
Non-specific binding control: A high concentration of a known unlabeled ligand for the target receptor.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the serially diluted this compound.
-
For total binding wells, add only buffer instead of the test compound.
-
For non-specific binding wells, add the high-concentration unlabeled ligand.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the plate contents through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Analyze the data by plotting the percentage of specific binding against the log concentration of this compound to determine the Ki or IC₅₀.
Protocol 2: Off-Target Kinase Activity Assay (Radiometric)
This protocol assesses whether this compound inhibits the activity of a specific kinase.[5]
Materials:
-
Purified, active kinase enzyme.
-
Specific peptide or protein substrate for the kinase.
-
[γ-³³P]-ATP.
-
Kinase Buffer (composition varies by kinase, typically includes MgCl₂).
-
This compound stock solution.
-
Phosphoric acid (e.g., 2% v/v) to stop the reaction.
-
Phosphocellulose filter plates.
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Final DMSO concentration should be kept low (<1%).
-
In a 96-well plate, add the test compound dilutions.
-
Add the kinase and its substrate to each well.
-
Initiate the reaction by adding [γ-³³P]-ATP. The final ATP concentration should be near the Km for the specific kinase.
-
Incubate the plate at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value if significant inhibition is observed.
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
How to control for enantiomeric effects of (rel)-Eglumegad
Welcome to the technical support center for (rel)-Eglumegad. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known by its developmental code name LY354740, is a racemic mixture of a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2][3] It is a conformationally constrained analog of glutamate.[3] Due to its action on these receptors, which are involved in modulating glutamate release, it has been investigated for its potential in treating anxiety, drug addiction, and other central nervous system disorders.[1][4][5] The "(rel)-" prefix indicates a racemic mixture, meaning it contains equal amounts of both of its enantiomers.
Q2: Why is it important to control for the enantiomeric effects of this compound?
A2: It is critical to separate and study the individual enantiomers of chiral drugs like Eglumegad because enantiomers can have significantly different pharmacological, pharmacokinetic, and toxicological properties.[6][7] Biological systems, such as receptors and enzymes, are chiral and often interact selectively with only one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to off-target effects or toxicity.[6][8] Using the racemic mixture can lead to misleading or inconsistent results, as the observed biological effect is a composite of the activities of both enantiomers.
Q3: What is the primary mechanism of action for Eglumegad?
A3: Eglumegad acts as a selective agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3).[4] These are G-protein coupled receptors primarily located on presynaptic nerve terminals.[5][9] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately results in the negative modulation of glutamate release, providing a feedback mechanism to prevent excessive glutamate in the synapse.[4][5] This reduction in glutamatergic transmission is believed to underlie its anxiolytic and potential antipsychotic effects.[4][10]
Q4: How should I properly store this compound solutions?
A4: For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[2] If you are using water as the solvent for your stock solution, it is advised to filter and sterilize it through a 0.22 μm filter before use.[2] Repeated freeze-thaw cycles should be avoided to ensure compound integrity.
Quantitative Data Summary
The following table summarizes the in vitro potency of Eglumegad at human mGluR2 and mGluR3 receptors.
| Receptor Subtype | Assay Type | Potency (EC50 / IC50) | Cell Line | Reference |
| Human mGluR2 | cAMP formation | 5.1 ± 0.3 nM (EC50) | RGT cells | [3] |
| Human mGluR3 | cAMP formation | 24.3 ± 0.5 nM (EC50) | RGT cells | [3] |
| Human mGluR2 | cAMP formation | 5 nM (IC50) | Transfected cells | [2][11] |
| Human mGluR3 | cAMP formation | 24 nM (IC50) | Transfected cells | [2][11] |
Visualizations
Caption: Simplified signaling pathway of mGluR2/3 activation by an Eglumegad enantiomer.
Caption: Experimental workflow for enantiomer separation and functional analysis.
Troubleshooting Guides
Q5: I am observing lower-than-expected potency or inconsistent results in my bioassay using this compound. What is the likely cause?
A5: This is a common issue when working with racemic mixtures. The most probable cause is that only one of the enantiomers is highly active at the target receptor, while the other is inactive or significantly less potent. The inactive enantiomer still contributes to the total concentration of the compound you add, effectively lowering the concentration of the active form. This can lead to an apparent decrease in potency. Inconsistent results can arise if there is any slight, un-controlled variation in the enantiomeric ratio of your sample.
-
Recommended Action: Separate the enantiomers using chiral chromatography (see Experimental Protocol 1) and test each one individually in your assay (see Experimental Protocol 2). This will allow you to determine the specific activity of each enantiomer and yield more accurate and reproducible data.
Q6: My chiral HPLC/SFC separation is showing poor resolution between the enantiomeric peaks. What steps can I take to improve it?
A6: Poor resolution is a frequent challenge in chiral chromatography. The key is a systematic approach to method development. The interaction between the enantiomers and the chiral stationary phase (CSP) is highly specific, so small changes can have a large impact.
-
Troubleshooting Steps:
-
Lower the Flow Rate: Chiral separations are often more efficient at lower flow rates, which can significantly improve resolution.
-
Screen Different CSPs: There is no universal chiral column. The most common are polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives). If one doesn't work, try a different type (e.g., Pirkle-type, cyclodextrin-based).[12]
-
Vary the Mobile Phase: For normal-phase chromatography, alter the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). For SFC, adjust the co-solvent percentage.
-
Use an Additive: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for bases) can dramatically improve peak shape and resolution for ionizable compounds like Eglumegad.[13]
-
Optimize Temperature: Column temperature affects separation kinetics. Test temperatures both above and below ambient to find the optimum for your separation.
-
Caption: Troubleshooting flowchart for improving poor chiral separation resolution.
Experimental Protocols
Protocol 1: Chiral Separation of this compound by HPLC
This protocol provides a general methodology for separating the enantiomers of this compound based on standard chiral separation techniques.[13][14] Optimization will be required.
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., ChiralPak AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade Hexane
-
HPLC-grade Ethanol (or Isopropanol)
-
Diethylamine (Et₂NH), analytical grade
-
This compound sample
-
Filtration apparatus (0.22 µm syringe filters)
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing Hexane and Ethanol in a desired ratio (e.g., start with 85:15 v/v).
-
Add 0.1% Diethylamine to the final mobile phase mixture (1 mL per 1 L of mobile phase). This is crucial for improving the peak shape of basic compounds.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
3. Sample Preparation:
-
Dissolve this compound in the mobile phase or a compatible solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL).
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
4. HPLC Method:
-
Column: ChiralPak AD-H (or equivalent polysaccharide-based column)
-
Mobile Phase: 85:15:0.1 (v/v/v) Hexane:Ethanol:Diethylamine
-
Flow Rate: 1.0 mL/min (can be lowered to 0.5 mL/min to improve resolution)
-
Column Temperature: Ambient (e.g., 25°C)
-
Detection Wavelength: 220 nm (or as determined by UV scan)
-
Injection Volume: 10-20 µL
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared this compound sample.
-
Run the chromatogram and identify the two enantiomer peaks.
-
If separation is inadequate, systematically adjust the mobile phase composition (e.g., change to 90:10 or 80:20 Hexane:Ethanol) or reduce the flow rate and repeat the injection.
-
For preparative scale, use a larger dimension column and scale up the injection volume and flow rate accordingly. Collect the fractions corresponding to each peak for subsequent analysis.
Protocol 2: Functional Activity Assessment using a cAMP Assay
This protocol describes how to determine the agonist activity of the separated Eglumegad enantiomers by measuring the inhibition of forskolin-stimulated cAMP production.[3]
1. Materials and Equipment:
-
HEK293 cells (or other suitable line) stably expressing human mGluR2 or mGluR3
-
Cell culture reagents (DMEM, FBS, etc.)
-
Separated Eglumegad enantiomers (from Protocol 1)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Plate reader compatible with the chosen assay kit
2. Procedure:
-
Cell Plating: Seed the mGluR2- or mGluR3-expressing cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of each enantiomer and the racemic mixture in an appropriate assay buffer. Include a "vehicle only" control.
-
Assay:
-
Wash the cells gently with a serum-free medium or assay buffer.
-
Pre-incubate the cells with the different concentrations of your Eglumegad samples (racemate, enantiomer 1, enantiomer 2) for 15-20 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control wells. This will stimulate adenylyl cyclase and increase cAMP levels.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your specific cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with vehicle only as 0% inhibition and the signal from cells treated with forskolin + vehicle as 100% (or 0% inhibition).
-
Plot the percent inhibition of the forskolin response against the log concentration of the Eglumegad samples.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (or IC₅₀ for inhibition) and Eₘₐₓ for each enantiomer and the racemate. This will reveal the potency and efficacy of each compound.
-
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the mGlu2/3 Agonist LY379268 and the mGlu5 Antagonist MTEP on Ethanol-Seeking and Reinforcement are Differentially Altered in Rats with a History of Ethanol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabotropic glutamate 2/3 receptor agonists LY354740 and LY379268 selectively attenuate phencyclidine versus d-amphetamine motor behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ole.uff.br [ole.uff.br]
- 13. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of (rel)-Eglumegad
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (rel)-Eglumegad. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the oral bioavailability of this potent mGluR2/3 agonist.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenge with this compound is its poor oral bioavailability. This limitation has been a significant hurdle in its clinical development. Factors that may contribute to this include poor membrane permeation across the gastrointestinal tract and potential presystemic metabolism.
Q2: What general strategies can be employed to improve the bioavailability of a compound like this compound?
A2: Several formulation and chemical modification strategies can be explored to enhance the oral bioavailability of compounds with properties similar to this compound. These include:
-
Prodrugs: A prodrug of Eglumegad, talaglumetad (B1243389) (LY544344), was developed to improve bioavailability, although it encountered issues in preclinical studies.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[1][2][3][4]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation in the GI tract, increase its surface area for dissolution, and facilitate transport across the intestinal epithelium.[5][6][7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.
-
Permeation Enhancers: Co-administration with substances that reversibly increase the permeability of the intestinal membrane can improve absorption.
Q3: Are there any known excipients that could be particularly useful for formulating this compound?
A3: While specific data for this compound is limited, for poorly soluble and/or permeable compounds, the following excipients are often considered:
-
Oils (e.g., medium-chain triglycerides): As a vehicle in lipid-based formulations.
-
Surfactants (e.g., Cremophor®, Polysorbate 80): To improve wetting and solubilization.
-
Polymers (e.g., HPMC, PVP): For creating solid dispersions.
-
Bioadhesive polymers (e.g., chitosan): To increase the residence time of the formulation in the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | 1. Formulation Modification: Develop a lipid-based formulation (e.g., SEDDS) or a nanoparticle suspension. | These formulations can enhance the dissolution rate and maintain the drug in a solubilized state in the gastrointestinal fluids.[1][2][3][4][5][7] |
| Low intestinal permeability | 2. In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to assess the intrinsic permeability of this compound. | This will help determine if poor permeability is a primary barrier and can be used to screen potential permeation enhancers.[8][9][10][11] |
| Extensive first-pass metabolism | 3. In Vitro Metabolism Study: Incubate this compound with liver microsomes to evaluate its metabolic stability. | This will indicate if the liver rapidly metabolizes the drug before it reaches systemic circulation. |
| P-glycoprotein (P-gp) efflux | 4. Caco-2 Assay with P-gp Inhibitor: Perform a bidirectional Caco-2 assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). | An increase in the apical-to-basolateral transport in the presence of the inhibitor would suggest that P-gp efflux is limiting absorption. |
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles
| Possible Cause | Troubleshooting Step | Rationale |
| Food effects | 1. Fasting vs. Fed State Study: Conduct pharmacokinetic studies in both fasted and fed animals. | The presence of food can significantly alter the gastrointestinal environment (e.g., pH, bile salt concentration), which can impact the performance of certain formulations. |
| Genetic polymorphism in transporters/enzymes | 2. Genotyping of Animal Models: If significant and consistent variability is observed, consider using animal strains with known genetic backgrounds for drug metabolism and transport. | This can help to identify if genetic differences are contributing to the observed variability. |
| Formulation instability | 3. Formulation Characterization: Thoroughly characterize the physical and chemical stability of the formulation under relevant conditions (e.g., simulated gastric and intestinal fluids). | Inconsistent formulation performance can lead to variable drug release and absorption. |
Quantitative Data Summary
Due to the limited publicly available data on the oral bioavailability of different this compound formulations, the following table presents a generalized comparison of how different formulation strategies can impact key pharmacokinetic parameters for a hypothetical poorly bioavailable compound.
| Formulation Strategy | Expected Change in Cmax | Expected Change in Tmax | Expected Change in AUC | Rationale |
| Micronization | Increase | Decrease | Increase | Increased surface area leads to faster dissolution and absorption. |
| Lipid-Based Formulation | Significant Increase | Variable | Significant Increase | Enhanced solubilization and potential for lymphatic uptake, bypassing first-pass metabolism.[1][2][3][4] |
| Nanoparticle Formulation | Significant Increase | Variable | Significant Increase | Improved stability, increased surface area, and potential for targeted delivery and enhanced uptake.[5][6][7] |
| Amorphous Solid Dispersion | Increase | Decrease | Increase | Maintains the drug in a higher energy, more soluble state. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel this compound formulation after oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
Procedure:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Administer the this compound formulation or vehicle control via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Immediately place blood samples on ice and then centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
Protocol 2: LC-MS/MS Quantification of this compound in Rat Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18 reverse-phase)
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the study)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Rat plasma
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the IS.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical signaling pathway of this compound via mGluR2/3 activation.
Caption: Experimental workflow for improving the in vivo bioavailability of this compound.
References
- 1. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. longdom.org [longdom.org]
- 5. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticles for oral delivery: Design, evaluation and state-of-the-art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [bjpharm.org.uk]
- 9. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Caco-2 Model: Modifications and enhancements to improve efficiency and predictive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
(rel)-Eglumegad stability and storage conditions
This technical support center provides guidance on the stability and storage of (rel)-Eglumegad, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under controlled conditions to prevent degradation. It is recommended to store the compound in a dry, dark environment.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound are less stable than the solid form and require colder storage to maintain their integrity. It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: For how long can I store this compound?
The shelf life of this compound depends on its form (solid or in solution) and the storage temperature. The following table summarizes the recommended storage periods based on information from various suppliers.
| Form | Storage Temperature | Recommended Storage Period |
| Solid (Powder) | -20°C | Up to 3 years |
| Stock Solution | -20°C | 1 month |
| Stock Solution | -80°C | 6 months to 2 years |
Q4: What solvents should I use to prepare solutions of this compound?
This compound is soluble in water and DMSO. For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use.[2] For in vivo studies, solutions of Eglumegad have been prepared in 0.9% saline and neutralized to a pH of approximately 7.4.[1]
Q5: I observed precipitation in my stock solution. What should I do?
If precipitation is observed, gentle warming and/or sonication may be used to aid in redissolving the compound. However, be aware that prolonged exposure to heat can promote degradation. It is always best to prepare fresh solutions if you suspect the integrity of your stock has been compromised.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Review the storage conditions of your solid compound and stock solutions. Ensure they align with the recommended guidelines. Prepare fresh stock solutions from solid material for critical experiments. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Loss of compound potency | Long-term storage of diluted working solutions. | It is advisable to prepare working solutions fresh on the day of use. Solutions of Eglumegad are known to be unstable. |
| Exposure to light or elevated temperatures. | Protect solutions from light by using amber vials or covering them with foil. Avoid leaving solutions at room temperature for extended periods. | |
| Precipitation in aqueous solutions | Limited solubility at certain pH or concentration. | For in vivo experiments, consider neutralizing the pH of the solution to around 7.4.[1] If using a high concentration, you may need to use a co-solvent or an alternative formulation strategy. |
Experimental Protocols
Protocol 1: General Workflow for a Forced Degradation Study
This protocol outlines the steps to identify conditions that may lead to the degradation of this compound.
References
Common pitfalls in experiments using (rel)-Eglumegad
Welcome to the technical support center for (rel)-Eglumegad (also known as LY354740). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting for experiments involving this potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research compound that acts as a selective agonist for group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Q2: What is the difference in potency of this compound for mGluR2 versus mGluR3?
This compound exhibits a higher potency for the mGluR2 subtype compared to the mGluR3 subtype. This is an important consideration when designing experiments and interpreting results, as the observed effects may be predominantly mediated by mGluR2 activation.
Q3: Are there any known off-target effects of this compound?
While this compound is highly selective for mGluR2/3, some studies have suggested potential interactions with other systems, although direct binding to other receptors is not well-documented. It has been noted that it is unclear whether it directly interacts with dopamine (B1211576) D2 receptors.[3] Additionally, some effects on the hypothalamic-pituitary-adrenal (HPA) axis have been observed, leading to reduced baseline cortisol levels in some animal models.[3] It has also been shown to reduce the effects of 5-HT2A agonist hallucinogens.[3]
Q4: What are the key differences between mGluR2 and mGluR3 that I should be aware of?
mGluR2 and mGluR3 have distinct expression patterns and subcellular localizations. mGluR2 is primarily found presynaptically on neurons, where it acts as an autoreceptor to inhibit glutamate release. In contrast, mGluR3 is found on both neurons and glial cells, and can be localized both pre- and postsynaptically. These differences in localization can lead to different functional outcomes upon activation by a non-selective agonist like this compound.
Troubleshooting Guide
Problem 1: I'm observing inconsistent or no effect in my in vitro experiments.
-
Possible Cause: Compound Solubility and Stability. this compound can have limited solubility in aqueous solutions, and solutions may be unstable.
-
Troubleshooting Steps:
-
Proper Dissolution: Prepare stock solutions in an appropriate solvent such as water or DMSO. For aqueous solutions, gentle heating and/or sonication may be necessary to achieve complete dissolution.[1]
-
Fresh Solutions: It is highly recommended to prepare fresh working solutions for each experiment.[1]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
-
-
Possible Cause: Cell Line/Neuron Health. The responsiveness of cells to mGluR2/3 agonists can be dependent on their health and culture conditions.
-
Troubleshooting Steps:
-
Viability Check: Ensure high cell viability before and during the experiment using methods like Trypan Blue exclusion or MTT assays.
-
Culture Conditions: Maintain optimal culture conditions, as stressed cells may exhibit altered receptor expression or signaling.
-
-
Problem 2: My in vivo results are variable or show low efficacy.
-
Possible Cause: Poor Bioavailability. Eglumegad has been reported to have poor oral bioavailability.[3]
-
Troubleshooting Steps:
-
Route of Administration: Consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection for more consistent systemic exposure.
-
Vehicle Selection: Use an appropriate vehicle for in vivo administration. A common formulation involves dissolving the compound in a small amount of DMSO and then diluting with saline or a solution containing Tween 80 and/or PEG300. Always ensure the final concentration of DMSO is low and well-tolerated by the animals.
-
Prodrug Consideration: For some applications, the prodrug Talaglumetad (LY544344), which is converted to Eglumegad in vivo, might be a more suitable alternative, although it has its own preclinical safety concerns.[3]
-
-
-
Possible Cause: Animal Strain or Species Differences. The expression and function of mGluR2/3 can vary between different animal strains and species.
-
Troubleshooting Steps:
-
Literature Review: Carefully review the literature for studies using this compound in your specific animal model to determine appropriate dosing and expected outcomes.
-
Pilot Studies: Conduct pilot studies to establish a dose-response curve in your specific animal strain.
-
-
Data Presentation
Table 1: Potency of this compound at Human mGluR2 and mGluR3
| Receptor Subtype | IC50 (nM) |
| mGluR2 | 5[1] |
| mGluR3 | 24[1] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month[4] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[4] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in Cultured Cortical Neurons
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density.
-
Culture neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
On the day of the experiment, prepare fresh serial dilutions of this compound in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
-
Treatment:
-
Pre-treat the cultured neurons with the different concentrations of this compound for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM. Include a vehicle control group (no this compound) and a glutamate-only control group.
-
-
Assessment of Cell Viability:
-
After 24 hours of glutamate exposure, assess cell viability using an MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control group and compare the protective effects of different concentrations of this compound.
-
Visualizations
Caption: Signaling pathway of this compound via mGluR2/3 activation.
Caption: Experimental workflow for an in vitro neuroprotection assay.
Caption: Logical relationship between pitfalls and troubleshooting solutions.
References
Reducing non-specific binding of (rel)-Eglumegad in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding in assays involving (rel)-Eglumegad.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as LY354740, is a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This modulation of the glutamatergic system gives this compound potential therapeutic applications in conditions like anxiety and drug addiction.[1][4]
Q2: What is non-specific binding and why is it a concern in this compound assays?
Non-specific binding refers to the interaction of this compound with components in the assay system other than its intended targets, mGluR2 and mGluR3. This can include binding to plasticware, filters, or other proteins in the sample.[5][6] High non-specific binding can mask the true specific binding signal, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax), thereby compromising the reliability of the experimental results.[7] Ideally, non-specific binding should be less than 50% of the total binding.[8]
Q3: How is non-specific binding determined in a typical radioligand binding assay with this compound?
Non-specific binding is measured by incubating the radiolabeled this compound with the sample in the presence of a high concentration of an unlabeled competitor ligand that also binds to mGluR2/3. This unlabeled ligand will saturate the specific binding sites, so any remaining bound radioactivity is considered non-specific.[5][9]
Q4: What are the primary causes of high non-specific binding?
Several factors can contribute to high non-specific binding, including:
-
Suboptimal Assay Conditions: Incorrect pH, ionic strength, or temperature of the assay buffer.[5][10]
-
Inadequate Blocking: Insufficient use of blocking agents like Bovine Serum Albumin (BSA) to saturate non-specific sites.[5][11]
-
Radioligand Issues: Degradation, aggregation, or high hydrophobicity of the radiolabeled this compound.[7]
-
Tissue/Cell Preparation: High protein concentrations or improper membrane preparation.[7]
-
Improper Washing: Insufficient or ineffective washing steps to remove unbound radioligand.[5]
-
Choice of Materials: Binding of the ligand to filters or assay plates.[7][12]
Troubleshooting Guides
Issue 1: High Non-Specific Binding Observed in a Radioligand Binding Assay
Symptoms:
-
The non-specific binding signal is greater than 50% of the total binding signal.
-
Low signal-to-noise ratio, making it difficult to determine specific binding.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA from 0.1% to 1%). Consider using other blocking agents like non-fat dry milk or a commercially available blocking buffer.[10][13] |
| Suboptimal Buffer Conditions | Optimize the pH of the assay buffer (typically between 7.2 and 7.6 for physiological relevance). Adjust the ionic strength by varying the salt concentration (e.g., 100-150 mM NaCl) to reduce electrostatic interactions.[10] |
| Radioligand Concentration Too High | Reduce the concentration of the radiolabeled this compound. A concentration at or below the Kd is a good starting point.[7][9] |
| Insufficient Washing | Increase the number of wash steps (from 3 to 5) and the volume of ice-cold wash buffer. Ensure rapid filtration and washing to minimize dissociation of the specifically bound ligand.[5][7] |
| Filter Binding | Pre-soak the filters in a solution of a blocking agent like polyethyleneimine (PEI) or BSA to reduce radioligand binding to the filter itself.[7] Test different types of filter materials (e.g., glass fiber vs. polypropylene). |
| Hydrophobic Interactions | Include a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) in the assay and wash buffers to disrupt hydrophobic interactions.[10][14] |
| High Protein Concentration | Titrate the amount of membrane protein used in the assay to find the optimal concentration that gives a good specific binding window without excessive non-specific binding (a common range is 50-200 µg per well).[7] |
Issue 2: Inconsistent and Irreproducible Binding Data
Symptoms:
-
High variability between replicate wells.
-
Difficulty in obtaining a clear saturation curve.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Degradation | Aliquot the radioligand upon receipt and store it at the recommended temperature (-80°C) to avoid repeated freeze-thaw cycles. Check the radiochemical purity of the ligand.[2][7] |
| Incomplete Equilibration | Increase the incubation time to ensure that the binding reaction has reached equilibrium. This should be determined experimentally for your specific assay conditions. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of all reagents. Be consistent with pipetting techniques across all wells. |
| Temperature Fluctuations | Ensure a stable incubation temperature. Use a water bath or a temperature-controlled incubator. |
| Inconsistent Washing Technique | Standardize the washing procedure to ensure that all samples are treated identically. Use a vacuum manifold for consistent and rapid filtration.[5] |
Experimental Protocols
Protocol 1: Optimizing Blocking Agent Concentration
-
Prepare a series of assay buffers containing different concentrations of BSA (e.g., 0.1%, 0.5%, 1%, and 2%).
-
Set up two sets of tubes for each BSA concentration: one for total binding and one for non-specific binding.
-
For non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 10 µM).
-
Add the radiolabeled this compound at a concentration close to its Kd to all tubes.
-
Add the membrane preparation containing mGluR2/3 to all tubes.
-
Incubate at the desired temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of non-specific binding for each BSA concentration and select the concentration that provides the lowest non-specific binding without significantly affecting specific binding.
Protocol 2: Buffer pH and Salt Concentration Optimization
-
Prepare a matrix of assay buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0) and NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
Follow steps 2-9 from Protocol 1 for each buffer condition.
-
Analyze the data to identify the pH and salt concentration that yield the best signal-to-noise ratio (highest specific binding and lowest non-specific binding).
Visualizations
Caption: Simplified signaling pathway of this compound via mGluR2/3 activation.
References
- 1. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eglumetad - Wikipedia [en.wikipedia.org]
- 4. Eglumetad - AdisInsight [adisinsight.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent (rel)-Eglumegad Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving the mGluR2/3 agonist, (rel)-Eglumegad.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] Its primary mechanism of action is to activate these receptors, which are coupled to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be stored at -80°C. For short-term storage, -20°C is suitable. It is crucial to prepare fresh solutions for in vivo experiments to ensure compound stability and obtain reliable results. When preparing stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in aqueous solutions. For in vivo studies, it can be dissolved in saline. For in vitro experiments, it is typically dissolved in water or a suitable buffer. If using the hydrochloride salt, it should be readily soluble in water.
Q4: What are the typical concentrations of this compound used in in vitro and in vivo experiments?
A4: For in vitro cell-based assays, the effective concentration will depend on the cell type and receptor expression levels, but typically ranges from low nanomolar to micromolar concentrations. For in vivo studies in rodents, typical intraperitoneal (i.p.) doses range from 10 to 30 mg/kg.
Troubleshooting Guide
Issue 1: High variability or inconsistent results in cAMP assays.
-
Question: We are observing significant well-to-well or day-to-day variability in our cAMP inhibition assays with this compound. What are the potential causes and solutions?
-
Answer:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or coupling.
-
Agonist Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Incubation Times: Optimize and strictly control the incubation times for both the forskolin (B1673556) (or other adenylyl cyclase activator) stimulation and the this compound treatment.
-
Reagent Quality: Use high-quality reagents, including cells, media, and assay components.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions and small volume additions.
-
Issue 2: Lower than expected potency (higher EC50 value).
-
Question: The potency of this compound in our assay is lower than what is reported in the literature. What could be the reason?
-
Answer:
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor uncouples from its G-protein. Keep agonist incubation times as short as possible while still allowing for a measurable response.
-
Compound Degradation: Ensure the compound has been stored correctly and that working solutions are freshly prepared.
-
Low Receptor Expression: The cell line used may have low expression levels of mGluR2 or mGluR3. Verify receptor expression using techniques like qPCR or western blotting.
-
Assay Conditions: The concentration of the adenylyl cyclase stimulator (e.g., forskolin) can impact the apparent potency of the inhibitory agonist. Optimize the forskolin concentration to be at or near its EC80 to provide a sufficient assay window without being overly challenging for the inhibitory agonist.
-
Issue 3: No response or a very weak response to this compound.
-
Question: We do not observe a significant inhibition of cAMP production upon application of this compound. What should we check?
-
Answer:
-
Cell Line Suitability: Confirm that your chosen cell line endogenously expresses functional mGluR2 or mGluR3, or has been successfully transfected to do so.
-
Functional Receptor Coupling: Verify that the expressed receptors are functionally coupled to the Gαi signaling pathway. This can be tested using a known agonist for the receptor.
-
Compound Activity: Test a fresh batch or a new vial of this compound to rule out issues with the compound itself.
-
Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect decreases in cAMP levels. Some assay formats are better suited for detecting inhibition than others.
-
Data Presentation
Table 1: Expected Quantitative Results for this compound in a cAMP Inhibition Assay
| Parameter | This compound | Forskolin (Control) |
| Cell Line | CHO-K1 cells stably expressing human mGluR2 | CHO-K1 cells stably expressing human mGluR2 |
| Treatment | Increasing concentrations (10⁻¹¹ to 10⁻⁵ M) | 10 µM (EC80 concentration) |
| Incubation Time | 15 minutes prior to Forskolin | 15 minutes |
| Expected EC50/IC50 | ~5-15 nM | ~1 µM (for stimulation) |
| Expected Max Inhibition | >80% of Forskolin-stimulated cAMP levels | N/A |
| Assay Readout | Luminescence or Fluorescence (e.g., HTRF) | Luminescence or Fluorescence |
Experimental Protocols
Detailed Methodology for a cAMP Inhibition Assay
This protocol describes a typical homogenous time-resolved fluorescence (HTRF) based cAMP assay to determine the potency of this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2.
Materials:
-
CHO-K1 cells stably expressing human mGluR2
-
Cell culture medium (e.g., F-12K with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Forskolin
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)
-
384-well white assay plates
Procedure:
-
Cell Seeding:
-
Culture CHO-h-mGluR2 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer.
-
Seed 2,000-5,000 cells per well in a 384-well plate.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Perform serial dilutions in assay buffer to create a concentration range from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a stock solution of Forskolin in DMSO and dilute to the desired working concentration (e.g., 2X the final EC80 concentration) in assay buffer.
-
-
Agonist Treatment:
-
Add the diluted this compound or vehicle to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
-
Adenylyl Cyclase Stimulation:
-
Add Forskolin solution to all wells except the basal control wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
-
-
Data Analysis:
-
Plot the percent inhibition of the forskolin response against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via mGluR2/3 activation.
Caption: Experimental workflow for an in vitro cAMP inhibition assay.
References
Technical Support Center: (rel)-Eglumegad Administration and Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing tachyphylaxis observed with repeated administration of (rel)-Eglumegad, a potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as LY354740, is a research compound that acts as a selective agonist for group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] They play a crucial role in modulating neurotransmitter release and neuronal excitability.
Q2: What is tachyphylaxis and why does it occur with repeated this compound administration?
Tachyphylaxis, or desensitization, is a rapid decrease in the response to a drug following repeated administration. With this compound, as with other GPCR agonists, prolonged exposure to the agonist can lead to a dampening of the receptor signaling. This is a homeostatic mechanism to prevent overstimulation of the signaling pathway.
The primary mechanisms underlying tachyphylaxis for GPCRs like mGluR2/3 include:
-
Receptor Phosphorylation: Agonist binding can trigger G-protein coupled receptor kinases (GRKs) to phosphorylate the intracellular domains of the receptor.
-
Arrestin Binding: Phosphorylated receptors are recognized by arrestin proteins, which sterically hinder G-protein coupling, thereby blocking downstream signaling.
-
Receptor Internalization: Arrestin binding can also target the receptors for endocytosis, removing them from the cell surface and making them unavailable for further agonist binding.[3]
Q3: Is there a difference in tachyphylaxis between mGluR2 and mGluR3?
Yes, studies have shown that mGluR2 and mGluR3 can exhibit different desensitization profiles. Research indicates that mGluR3 is more susceptible to agonist-induced, GRK- and β-arrestin-dependent internalization compared to mGluR2.[3][4] This suggests that the tachyphylaxis observed with a non-selective agonist like this compound may be more pronounced for mGluR3-mediated effects.
Q4: How can I determine if tachyphylaxis is occurring in my experiments?
Tachyphylaxis can be identified by a diminished cellular or physiological response to this compound despite consistent or increasing doses. Key indicators include:
-
A reduced effect on downstream signaling markers (e.g., cAMP levels or GTPγS binding) after repeated agonist application.
-
The need for higher concentrations of this compound to achieve the same effect that was initially observed with lower doses.
-
A complete loss of response to the agonist after prolonged exposure.
Troubleshooting Guides
Issue 1: Diminished or absent response to this compound after repeated administration.
Possible Cause: Receptor desensitization and/or internalization due to prolonged agonist exposure.
Troubleshooting Steps:
-
Implement an Intermittent Dosing Schedule: Instead of continuous administration, introduce drug-free intervals to allow for receptor re-sensitization. The optimal "off" period will depend on the experimental system and should be determined empirically. A starting point could be a 1-week-on, 1-week-off schedule, which has been explored for other drugs facing resistance.[5]
-
"Drug Holiday": For in vivo studies, a complete cessation of treatment for a defined period (e.g., several days to weeks) may be necessary to restore receptor sensitivity. The required duration for mGluR2/3 receptors is not definitively established but may require at least 3 to 4 weeks to restore sensitivity for other receptor systems.[6]
-
Dose Reduction: In some cases, reducing the concentration of this compound may paradoxically improve the response by lessening the degree of receptor desensitization.
-
Assess Receptor Surface Expression: Quantify the number of mGluR2/3 receptors on the cell surface to confirm if internalization is the primary cause of the diminished response. (See Experimental Protocols section for methodology).
-
Evaluate Downstream Signaling Components: Ensure that components of the downstream signaling cascade (e.g., G-proteins, adenylyl cyclase) have not been altered in their expression or function.
Issue 2: High variability in response to this compound across experiments.
Possible Cause: Inconsistent receptor desensitization due to variations in experimental timing and agonist exposure duration.
Troubleshooting Steps:
-
Standardize Agonist Incubation Times: Ensure that the duration of this compound exposure is precisely controlled and consistent across all experimental groups and replicates.
-
Establish a Clear "Washout" Protocol: If the experimental design involves repeated agonist applications, implement a thorough washout procedure between applications to remove the agonist completely and allow for a defined re-sensitization period.
-
Monitor Basal Receptor Activity: Before each agonist application, measure the basal signaling activity to ensure it returns to a consistent baseline.
Data Presentation
Table 1: Effect of Chronic mGluR2/3 Agonist (LY379268) Administration on G-Protein Activation
This table summarizes data from a study investigating the effects of continuous administration of the mGluR2/3 agonist LY379268 on agonist-stimulated [³⁵S]GTPγS binding in different brain regions of rats. A decrease in binding indicates desensitization.
| Brain Region | 2-Day Treatment (% of Control) | 14-Day Treatment (% of Control) | Statistical Significance (14-Day) |
| Nucleus Accumbens | No significant change | Decreased | p < 0.05 |
| Insular Cortex | No significant change | Decreased | p < 0.001 |
| Cortex | No significant change | Decreased | p < 0.001 |
| Ventral Pallidum | No significant change | Decreased | p < 0.03 |
Data adapted from a study by J. M. Wieronska et al.[1]
Experimental Protocols
Protocol 1: Assessing mGluR2/3 Desensitization using [³⁵S]GTPγS Binding Assay
This protocol measures the activation of G-proteins coupled to mGluR2/3 and can be used to quantify the extent of desensitization.
Materials:
-
Cell membranes or brain tissue homogenates from control and this compound-treated samples.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.7.
-
GDP (30 µM).
-
[³⁵S]GTPγS (0.05 nM).
-
This compound.
-
Unlabeled GTPγS (10 µM) for non-specific binding determination.
Procedure:
-
Prepare cell membranes or tissue homogenates from your experimental groups (e.g., vehicle control, acute this compound, chronic this compound).
-
In a microcentrifuge tube, combine the membrane/homogenate preparation with the assay buffer containing GDP.
-
Add [³⁵S]GTPγS to all tubes.
-
For basal binding, add vehicle. For agonist-stimulated binding, add a saturating concentration of this compound. For non-specific binding, add unlabeled GTPγS.
-
Incubate at 30°C for 2 hours.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total and basal binding. A decrease in agonist-stimulated [³⁵S]GTPγS binding in the chronically treated group compared to the acute or control group indicates desensitization.[1]
Protocol 2: Measuring mGluR2/3 Cell Surface Expression via Surface Biotinylation
This method allows for the quantification of receptors present on the plasma membrane versus those that are internalized.
Materials:
-
Cultured cells or fresh tissue.
-
Sulfo-NHS-SS-Biotin.
-
Quenching solution (e.g., glycine (B1666218) or Tris).
-
Lysis buffer.
-
Streptavidin-agarose beads.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies specific for mGluR2 and mGluR3.
Procedure:
-
Wash cells or tissue with ice-cold PBS.
-
Incubate with Sulfo-NHS-SS-Biotin on ice to label surface proteins.
-
Quench the reaction with the quenching solution.
-
Lyse the cells/tissue in lysis buffer.
-
Incubate the lysate with streptavidin-agarose beads to pull down the biotinylated (surface) proteins.
-
Separate the supernatant (containing intracellular proteins) from the beads.
-
Elute the biotinylated proteins from the beads.
-
Analyze both the surface and intracellular fractions by SDS-PAGE and Western blotting using mGluR2 and mGluR3 specific antibodies.
-
A decrease in the surface fraction relative to the intracellular fraction in the this compound-treated group would indicate receptor internalization.
Mandatory Visualizations
References
- 1. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of differential desensitization of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised phase 2 study of continuous or intermittent dosing schedule of imatinib re-challenge in patients with tyrosine kinase inhibitor-refractory gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Treatment of Antidepressant Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (rel)-Eglumegad and LY354740 in Functional Assays
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of (rel)-Eglumegad and LY354740 based on their performance in functional assays. It is important to note that "this compound" refers to the racemic mixture of Eglumegad, while LY354740 is the developmental code name for the same active compound, which is a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2][3][4][5][6] This guide will therefore present the functional data for this single chemical entity, clarifying the nomenclature and summarizing its pharmacological profile.
Data Presentation: Quantitative Comparison
The functional activity of LY354740 (Eglumegad) has been characterized primarily through its ability to inhibit adenylyl cyclase activity upon activation of the Gi/o-coupled mGluR2 and mGluR3. This is typically measured by quantifying the reduction in forskolin-stimulated cyclic AMP (cAMP) formation.
| Parameter | Human mGluR2 | Human mGluR3 | Reference |
| Potency (EC50 / IC50) | 5.1 ± 0.3 nM | 24.3 ± 0.5 nM | [1][7] |
| Efficacy | >90% suppression of forskolin-stimulated cAMP formation | >90% suppression of forskolin-stimulated cAMP formation | [1][7] |
| Selectivity | No agonist or antagonist activity at human mGluR4, mGluR7, mGluR1a, and mGluR5a (EC50 > 100,000 nM) | No appreciable activity at human recombinant AMPA (GluR4) and kainate (GluR6) receptors | [1][7] |
Note: The provided IC50 values of 5 nM and 24 nM for mGlu2 and mGlu3 receptors, respectively, are consistent with the EC50 values from cAMP assays, reflecting the compound's potency as an agonist in functional inhibition.[2][3][4]
Signaling Pathway Diagram
LY354740 activates group II metabotropic glutamate receptors (mGluR2/3), which are coupled to the inhibitory G-protein, Gi/o. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of LY354740 (Eglumegad) via mGluR2/3.
Experimental Protocols
The following are representative methodologies for the key experiments used to characterize LY354740.
cAMP Formation Assay
This assay quantifies the ability of an agonist to inhibit the production of cAMP.
Objective: To determine the potency (EC50) and efficacy of LY354740 in inhibiting forskolin-stimulated cAMP formation in cells expressing human mGluR2 or mGluR3.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with human mGluR2 or mGluR3 are cultured to near confluence.
-
Cell Preparation: Cells are harvested and resuspended in a stimulation buffer.
-
Assay Procedure:
-
A phosphodiesterase (PDE) inhibitor is often included to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of LY354740.
-
Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production.
-
The incubation is carried out for a defined period at a controlled temperature (e.g., 37°C).
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive binding assay, often employing a labeled cAMP tracer and a specific anti-cAMP antibody (e.g., HTRF, ELISA, or radiometric assays).
-
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of LY354740 for mGluR2 and mGluR3.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (mGluR2 or mGluR3).
-
Assay Setup:
-
In a multi-well plate, the cell membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-LY341495) at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound (LY354740) are added to compete with the radioligand for binding to the receptor.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of LY354740 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for characterizing a novel mGluR agonist like LY354740.
Caption: General experimental workflow for agonist characterization.
References
- 1. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Eglumetad - Wikipedia [en.wikipedia.org]
- 6. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (rel)-Eglumegad and Other mGluR2/3 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (rel)-Eglumegad (also known as LY354740), a prominent metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, with other key agonists targeting the same receptors. The information presented herein is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to mGluR2/3 Agonists
Metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) are Group II G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission.[1] Activation of these receptors, which are primarily located presynaptically, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in glutamate release.[2] This mechanism of action has positioned mGluR2/3 agonists as promising therapeutic candidates for neurological and psychiatric disorders characterized by excessive glutamate signaling, such as anxiety, schizophrenia, and drug addiction.[1][3] this compound is a potent and selective agonist for mGluR2/3 and has been extensively studied in both preclinical and clinical settings.[3][4] This guide compares its efficacy with other notable mGluR2/3 agonists, including LY379268 and LY404039.
Comparative In Vitro Efficacy
The in vitro potency and selectivity of mGluR2/3 agonists are critical parameters for their characterization. The following table summarizes key quantitative data for this compound and other comparators.
| Compound | Target | Assay Type | Potency (EC50/IC50/Ki in nM) | Source |
| This compound (LY354740) | human mGluR2 | cAMP Formation | EC50: 5.1 ± 0.3 | [4] |
| human mGluR3 | cAMP Formation | EC50: 24.3 ± 0.5 | [4] | |
| human mGluR2 | cAMP Formation | IC50: 5 | [5] | |
| human mGluR3 | cAMP Formation | IC50: 24 | [5] | |
| LY404039 | human mGluR2 | cAMP Formation | EC50: 23 ± 1 | [6] |
| human mGluR3 | cAMP Formation | EC50: 48 ± 10 | [6] | |
| human mGluR2 | Binding Affinity | Ki: 149 | [7] | |
| human mGluR3 | Binding Affinity | Ki: 92 | [7] | |
| LY379268 | rat cortical membranes | [35S]GTPγS Binding | EC50: 19 ± 12 | [8] |
Signaling Pathway of mGluR2/3 Agonists
Activation of mGluR2/3 by an agonist like this compound initiates a Gαi/o-coupled signaling cascade. This pathway is central to the therapeutic mechanism of these compounds.
References
- 1. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Eglumetad - Wikipedia [en.wikipedia.org]
- 4. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (rel)-Eglumegad's Effects with Genetic Models: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 2/3 (mGlu2/3) agonist, (rel)-Eglumegad (also known as LY354740), with alternative compounds. The analysis is supported by experimental data from preclinical and clinical studies, with a focus on cross-validation using genetic models.
Mechanism of Action and Signaling Pathway of this compound
This compound is a potent and selective agonist for group II metabotropic glutamate receptors, mGlu2 and mGlu3.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability. The primary mechanism of action involves the activation of the Gi/o signaling pathway.[2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[3] Furthermore, the βγ subunits of the activated G-protein can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2] This cascade of events ultimately dampens neuronal excitability and reduces neurotransmitter release.
Preclinical Evidence: Cross-Validation with Genetic Models
The anxiolytic and antipsychotic-like effects of this compound have been evaluated in various rodent models. Genetic knockout mice, particularly those lacking mGlu2 or mGlu3 receptors, have been instrumental in confirming the on-target effects of this compound.
Animal Models of Anxiety
The elevated plus-maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
Experimental Protocol: Elevated Plus-Maze Test
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Adult male mice (wild-type, mGlu2 knockout, or mGlu3 knockout).
-
Procedure: Mice are individually placed in the center of the maze and allowed to explore for a 5-minute session. The session is recorded and analyzed for various parameters, including the time spent in and the number of entries into the open and closed arms.
-
Drug Administration: this compound or a vehicle is administered subcutaneously 30 minutes before the test.
Table 1: Comparison of this compound and Alternatives in the Elevated Plus-Maze Test in Mice
| Compound | Dose (mg/kg, s.c.) | Animal Model | Key Findings | Reference |
| This compound | 10-20 | Wild-type mice | Dose-dependently increased time spent in open arms, indicating anxiolytic-like activity. | [1] |
| This compound | 20 | mGlu2 knockout mice | Anxiolytic-like effect was absent. | [1] |
| This compound | 20 | mGlu3 knockout mice | Anxiolytic-like effect was absent. | [1] |
| LY379268 | 3 | Wild-type rats | Induced anxiogenic-like effects (decreased time in the light compartment of a light/dark box). | [4] |
| Diazepam | 1.5 | Wild-type mice | Standard anxiolytic; significantly increases open arm exploration. | (General Knowledge) |
The findings from studies using mGlu2 and mGlu3 knockout mice strongly suggest that the anxiolytic-like effects of this compound are mediated through its agonist activity at both of these receptor subtypes.[1] Interestingly, another potent mGlu2/3 agonist, LY379268, has shown divergent effects, with some studies reporting anxiogenic-like properties at higher doses.[4]
Animal Models of Schizophrenia
The psychotomimetic effects of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), are used to model certain symptoms of schizophrenia in rodents.
Experimental Protocol: PCP-Induced Hyperlocomotion
-
Animals: Adult male rats.
-
Procedure: Animals are habituated to an open-field arena. Locomotor activity is measured following the administration of PCP.
-
Drug Administration: this compound or a comparator drug is administered prior to the PCP injection.
Table 2: Comparison of this compound and Antipsychotics in a Rodent Model of Schizophrenia
| Compound | Dose (mg/kg, s.c.) | Animal Model | Key Findings | Reference |
| This compound | 1-10 | Rats | Attenuated PCP-induced hyperlocomotion. | (Implied from multiple sources) |
| LY379268 | 0.3-3 | Rats | Attenuated PCP-induced hyperlocomotion. | (Implied from multiple sources) |
| Olanzapine (B1677200) | 1-10 | Rats | Atypical antipsychotic; effectively reduces PCP-induced hyperlocomotion. | (General Knowledge) |
| Haloperidol | 0.03-1 | Rats | Typical antipsychotic; effectively reduces PCP-induced hyperlocomotion. | (General Knowledge) |
Clinical Evidence
The therapeutic potential of targeting mGlu2/3 receptors has been investigated in clinical trials for both anxiety and schizophrenia.
Generalized Anxiety Disorder (GAD)
A clinical trial was conducted with LY544344, a prodrug of this compound, in patients with GAD.[5]
Table 3: Clinical Trial Results of an mGlu2/3 Agonist in Generalized Anxiety Disorder
| Compound | Daily Dose | Patient Population | Primary Outcome Measure | Key Findings | Reference |
| LY544344 | 16 mg (b.i.d.) | GAD patients | Hamilton Anxiety Scale (HAM-A) | Showed significantly greater improvement from baseline in HAM-A scores compared to placebo. The trial was discontinued (B1498344) due to preclinical safety concerns (convulsions in animals). | [5][6] |
| Placebo | - | GAD patients | Hamilton Anxiety Scale (HAM-A) | - | [5][6] |
Schizophrenia
Pomaglumetad methionil (LY2140023), another mGlu2/3 receptor agonist, was evaluated in patients with schizophrenia.
Table 4: Clinical Trial Results of an mGlu2/3 Agonist in Schizophrenia
| Compound | Daily Dose | Patient Population | Primary Outcome Measure | Key Findings | Reference |
| Pomaglumetad methionil | 80 mg | Schizophrenia patients | Positive and Negative Syndrome Scale (PANSS) Total Score | In an initial study, showed significant improvement in PANSS total score compared to placebo. | [7] |
| Olanzapine | 15 mg | Schizophrenia patients | Positive and Negative Syndrome Scale (PANSS) Total Score | Showed significant improvement in PANSS total score compared to placebo. | [7][8] |
| Placebo | - | Schizophrenia patients | Positive and Negative Syndrome Scale (PANSS) Total Score | - | [7] |
Subsequent, larger clinical trials with pomaglumetad methionil failed to consistently demonstrate superiority over placebo.[9]
Summary and Conclusion
This compound, a potent mGlu2/3 receptor agonist, demonstrates clear anxiolytic-like and potential antipsychotic properties in preclinical models. The use of mGlu2 and mGlu3 knockout mice has been pivotal in confirming that its mechanism of action is dependent on the activation of both of these receptors.
While the clinical development of this compound's prodrug for GAD was halted due to preclinical safety findings, the initial efficacy data were promising. In the context of schizophrenia, the clinical trial results for mGlu2/3 agonists have been mixed, suggesting that this therapeutic approach may be beneficial for specific patient subpopulations.
Further research is warranted to explore the full therapeutic potential of modulating the mGlu2/3 system, potentially through the development of compounds with improved safety profiles or by identifying patient populations most likely to respond to this mechanism of action. The cross-validation of pharmacological effects with genetic models remains a critical strategy in the development of novel therapeutics for psychiatric disorders.
References
- 1. Anxiolytic-like activity of the mGLU2/3 receptor agonist LY354740 in the elevated plus maze test is disrupted in metabotropic glutamate receptor 2 and 3 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An efficacy analysis of olanzapine treatment data in schizophrenia patients with catatonic signs and symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (rel)-Eglumegad and Positive Allosteric Modulators of mGluR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the orthosteric agonist (rel)-Eglumegad and various positive allosteric modulators (PAMs) targeting the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting objective comparisons of pharmacological properties, supported by experimental data and detailed methodologies.
Introduction
Metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for various neurological and psychiatric disorders, including schizophrenia and anxiety.[1] Activation of mGluR2, which is coupled to the Gi alpha subunit, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This receptor primarily functions as a presynaptic autoreceptor, modulating the release of glutamate in overactive neural circuits.[1]
Two principal mechanisms for activating mGluR2 are currently being explored: direct agonism at the orthosteric binding site and positive allosteric modulation. This compound (also known as LY354740) is a potent and selective agonist for group II mGluRs (mGluR2 and mGluR3).[4][5][6][7] In contrast, mGluR2 PAMs bind to a topographically distinct allosteric site on the receptor, potentiating the effect of the endogenous agonist, glutamate. This guide will delve into a comparative analysis of these two approaches.
Comparative Pharmacological Data
The following tables summarize the quantitative pharmacological data for this compound and selected mGluR2 PAMs. It is important to note that the data are compiled from various sources and experimental conditions may differ.
| Compound | Target(s) | Assay Type | Parameter | Value (nM) | Source |
| This compound | mGluR2 / mGluR3 | Forskolin-stimulated cAMP | IC50 | 5 (h-mGluR2) | [4][7] |
| 24 (h-mGluR3) | [4][7] | ||||
| Forskolin-stimulated cAMP | EC50 | 5.1 (h-mGluR2) | [5][8] | ||
| 24.3 (h-mGluR3) | [5][8] | ||||
| Forskolin-stimulated cAMP | EC50 | 22 (rat hippo.) | [9] | ||
| AZD8529 | mGluR2 PAM | Radioligand Binding | Ki | 16 | [10] |
| Glutamate Potentiation | EC50 | 195 | [10] | ||
| JNJ-40411813 | mGluR2 PAM | [35S]GTPγS Binding | EC50 | 280 | [11] |
Table 1: In Vitro Potency and Affinity of this compound and mGluR2 PAMs. h-mGluR2/3 refers to human recombinant receptors. Rat hippo. refers to rat hippocampal slices.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Potent, stereoselective, and brain region selective modulation of second messengers in the rat brain by (+)LY354740, a novel group II metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD8529 [openinnovation.astrazeneca.com]
- 11. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
(rel)-Eglumegad: A Comparative Analysis of its Activity at Metabotropic Glutamate Receptors
(rel)-Eglumegad, also known as LY354740, is a conformationally constrained analog of glutamate (B1630785) that has demonstrated high potency and selectivity as an agonist for group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3. This guide provides a comparative overview of the activity of this compound at various mGluR subtypes, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Summary of this compound Activity at mGluR Subtypes
This compound exhibits potent agonist activity at human mGluR2 and mGluR3. In studies using non-neuronal cells expressing these receptors, this compound was shown to inhibit forskolin-stimulated cAMP formation. It displayed a high potency for mGluR2, with an EC50 of 5.1 nM, and was approximately five-fold less potent at mGluR3, with an EC50 of 24.3 nM.[1] In contrast, this compound shows no significant activity at other mGluR subtypes.
Extensive testing has revealed no agonist or antagonist activity at group I mGluRs (mGluR1a and mGluR5a) or at the tested group III mGluRs (mGluR4 and mGluR7) at concentrations up to 100,000 nM.[1] Furthermore, electrophysiological experiments have confirmed that this compound has no appreciable activity at ionotropic glutamate receptors, including AMPA (GluR4) and kainate (GluR6) receptors.[1]
Comparative Quantitative Data
The following table summarizes the functional potency of this compound at various human mGluR subtypes based on the inhibition of forskolin-stimulated cAMP formation for group II and III receptors and on phosphoinositide hydrolysis for group I receptors.
| mGluR Subtype | Functional Assay | This compound EC50 (nM) |
| Group I | ||
| mGluR1a | Phosphoinositide Hydrolysis | > 100,000 |
| mGluR5a | Phosphoinositide Hydrolysis | > 100,000 |
| Group II | ||
| mGluR2 | Inhibition of cAMP Formation | 5.1 ± 0.3 |
| mGluR3 | Inhibition of cAMP Formation | 24.3 ± 0.5 |
| Group III | ||
| mGluR4 | Inhibition of cAMP Formation | > 100,000 |
| mGluR6 | Not Reported | Not Reported |
| mGluR7 | Inhibition of cAMP Formation | > 100,000 |
| mGluR8 | Not Reported | Not Reported |
Data sourced from Schoepp et al., 1997.[1]
Signaling Pathways and Experimental Workflow
The differential activity of this compound at mGluR subtypes is a consequence of the distinct signaling pathways to which these receptors are coupled.
The experimental workflow to determine the activity of this compound at these receptors typically involves the use of cell lines stably expressing a specific mGluR subtype.
Experimental Protocols
Forskolin-Stimulated cAMP Accumulation Assay (for Group II and III mGluRs)
This assay is used to determine the agonist activity of compounds at Gαi/o-coupled receptors, which inhibit adenylyl cyclase.
1. Cell Culture and Plating:
-
Mammalian cells (e.g., Chinese Hamster Ovary [CHO] or Human Embryonic Kidney 293 [HEK293]) stably expressing the human mGluR subtype of interest (mGluR2, mGluR3, mGluR4, or mGluR7) are cultured in appropriate media.
-
Cells are plated into 96-well plates and grown to near confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) [IBMX]) for a short period to prevent cAMP degradation.
-
This compound is added at various concentrations, followed by the addition of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
The incubation is carried out for a defined period at 37°C.
3. cAMP Measurement:
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
The concentration-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted.
-
The EC50 value, representing the concentration of this compound that produces 50% of the maximal inhibition, is calculated.
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)
This assay measures the agonist-induced stimulation of phospholipase C (PLC), which is the signaling pathway for Gαq/11-coupled receptors.
1. Cell Culture and Labeling:
-
Cells stably expressing the human mGluR subtype of interest (mGluR1a or mGluR5a) are cultured as described above.
-
The cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.
2. Assay Procedure:
-
The labeled cells are washed to remove unincorporated [³H]myo-inositol.
-
A solution containing LiCl is added to the cells to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
This compound is added at various concentrations, and the cells are incubated for a defined period at 37°C.
3. Inositol Phosphate Measurement:
-
The incubation is terminated by the addition of an acid.
-
The cell lysates are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.
4. Data Analysis:
-
The concentration-response curve for this compound-stimulated inositol phosphate accumulation is plotted.
-
The EC50 value is determined as the concentration of the compound that produces 50% of the maximal response.
Conclusion
The experimental data robustly demonstrates that this compound is a potent and selective agonist for group II mGluRs, with a clear preference for mGluR2 over mGluR3. Its lack of activity at group I and other tested group III mGluRs, as well as at ionotropic glutamate receptors, underscores its high selectivity. This pharmacological profile makes this compound a valuable tool for investigating the physiological and pathological roles of mGluR2 and mGluR3 and a promising lead compound for the development of therapeutics targeting these receptors. Further research is warranted to determine its activity at mGluR6 and mGluR8 to complete its selectivity profile across all mGluR subtypes.
References
Head-to-Head Comparison: (rel)-Eglumegad vs. a Novel mGluR2/3 Agonist, LY379268
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
The quest for novel therapeutic agents targeting the central nervous system has led to a significant focus on the metabotropic glutamate (B1630785) receptor family, particularly the group II receptors, mGluR2 and mGluR3. These receptors are implicated in the modulation of glutamatergic neurotransmission and represent promising targets for the treatment of anxiety, schizophrenia, and other neurological disorders. This guide provides a detailed head-to-head comparison of the well-characterized mGluR2/3 agonist, (rel)-Eglumegad (LY354740), and a structurally related, more potent analog, LY379268. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the nuanced pharmacological differences and potential therapeutic implications of these two compounds.
In Vitro Pharmacological Profile: A Tale of Two Agonists
This compound and LY379268 are both potent and selective agonists for group II metabotropic glutamate receptors. However, they exhibit distinct profiles in their potency at the individual mGluR2 and mGluR3 subtypes.
| Compound | Target | Potency (EC50/IC50) | Efficacy |
| This compound (LY354740) | human mGluR2 | ~28 nM | Full Agonist |
| human mGluR3 | ~19 nM | Full Agonist | |
| LY379268 | human mGluR2 | ~2.69 nM[1] | Full Agonist |
| human mGluR3 | ~4.48 nM[1] | Full Agonist |
Note: The exact potency values may vary slightly between different studies and assay conditions.
As the data indicates, LY379268 demonstrates a significantly higher potency at both mGluR2 and mGluR3 compared to this compound. While this compound is roughly equipotent at the two receptor subtypes, LY379268 is approximately 10-fold more potent than this compound at mGluR2 and shows an even greater increase in potency at mGluR3.[2] This enhanced potency of LY379268 may contribute to its different pharmacological effects observed in vivo.
In Vivo Efficacy: Divergent Profiles in Animal Models
The differences in in vitro potency between this compound and LY379268 translate to distinct behavioral outcomes in preclinical models of anxiety and psychosis.
Anxiety Models
In various animal models of anxiety, this compound has consistently demonstrated anxiolytic-like effects. For instance, it has shown efficacy in the elevated plus-maze test, fear-potentiated startle, and conflict drinking tests.[3][4] In contrast, the effects of LY379268 in anxiety models are more complex and, in some cases, suggest an anxiogenic-like profile at higher doses.[3]
| Model | This compound (LY354740) | LY379268 |
| Elevated Plus Maze | Anxiolytic-like effects observed (increased time in open arms)[4] | No significant anxiolytic effect; potential for anxiogenic-like effects at higher doses.[3] |
| Light/Dark Box Test | Anxiolytic-like effects reported. | At 3 mg/kg, decreased transitions between compartments and time spent in the light compartment, suggesting an anxiogenic-like effect.[3] |
Models of Psychosis
Both compounds have shown efficacy in animal models relevant to the positive symptoms of schizophrenia, such as blocking phencyclidine (PCP)- and amphetamine-induced hyperlocomotion.[2] However, their effects on neuronal activation in response to stress, a factor implicated in psychosis, are notably different.
In a restraint-stress model, this compound dose-dependently attenuated the stress-induced increase in the expression of the immediate early gene c-Fos in the prelimbic and infralimbic cortex of rats.[2][5] Conversely, LY379268 had no significant effect on restraint-stress-induced c-Fos expression in the same brain regions.[2][5] This suggests that while both compounds can modulate glutamatergic hyperactivity, their impact on stress-related neural circuits may differ.
Signaling Pathways and Mechanism of Action
Both this compound and LY379268 exert their effects by activating group II metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway. The canonical downstream effect of mGluR2/3 activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA).
Beyond the canonical cAMP pathway, mGluR2/3 activation can also influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[6][7] These pathways are involved in regulating synaptic plasticity, cell survival, and gene expression. The differential potency of this compound and LY379268 at mGluR2 and mGluR3 may lead to nuanced differences in the engagement of these downstream signaling pathways, contributing to their distinct in vivo profiles.
Experimental Protocols
In Vitro cAMP Assay
Objective: To determine the potency and efficacy of mGluR2/3 agonists by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing recombinant human mGluR2 or mGluR3.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human mGluR2 or mGluR3 are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 96- or 384-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds (this compound or LY379268).
-
Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The concentration-response curves are plotted, and EC50 values are calculated to determine the potency of the agonists.
In Vivo Restraint-Stress Induced c-Fos Expression
Objective: To evaluate the effect of mGluR2/3 agonists on stress-induced neuronal activation in specific brain regions.
Methodology:
-
Drug Administration: Animals are administered vehicle, this compound, or LY379268 via intraperitoneal (i.p.) injection at various doses.
-
Restraint Stress: After a pre-treatment period (e.g., 30 minutes), a subset of animals from each drug group is subjected to restraint stress (e.g., placed in a well-ventilated plastic restrainer) for a defined period (e.g., 60 minutes).[8] Control animals remain in their home cages.
-
Perfusion and Tissue Processing: Following the stress period, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted and post-fixed.
-
Immunohistochemistry: Brains are sectioned, and immunohistochemistry is performed using an antibody specific for the c-Fos protein.
-
Quantification: The number of c-Fos-positive cells in specific brain regions (e.g., prelimbic and infralimbic cortex) is quantified using microscopy and image analysis software.
-
Data Analysis: The data are analyzed to compare the effects of the different treatments on stress-induced c-Fos expression.
In Vivo PCP-Induced Hyperlocomotion
Objective: To assess the potential antipsychotic-like activity of mGluR2/3 agonists by measuring their ability to attenuate hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine (PCP).
Methodology:
-
Animals: Male rats (e.g., Sprague-Dawley) or mice are used.
-
Habituation: Animals are habituated to the locomotor activity chambers for a set period.
-
Drug Administration: Animals are pre-treated with vehicle, this compound, or LY379268.
-
PCP Administration: After the pre-treatment period, animals are administered PCP (e.g., 2.5-5 mg/kg, i.p. or s.c.) to induce hyperlocomotion.[9][10]
-
Locomotor Activity Measurement: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) using automated activity monitors that track parameters such as distance traveled, rearing, and stereotypy.[10]
-
Data Analysis: The data are analyzed to determine if the test compounds significantly reduce PCP-induced increases in locomotor activity.
Conclusion
This compound (LY354740) and LY379268 are both valuable research tools for investigating the role of mGluR2 and mGluR3 in the central nervous system. While structurally similar, their distinct pharmacological profiles, particularly the higher potency of LY379268, lead to different in vivo effects. This compound exhibits a more consistent anxiolytic-like profile, whereas LY379268's effects in anxiety models are more complex. In models of psychosis, both compounds show activity, but their differential impact on stress-induced neuronal activation highlights the subtleties of their mechanisms.
For researchers, the choice between these two agonists will depend on the specific research question. This compound may be more suitable for studies investigating the therapeutic potential of a balanced mGluR2/3 agonist in anxiety. In contrast, LY379268, with its higher potency, may be a more appropriate tool for elucidating the maximal effects of mGluR2/3 activation or for studies where higher receptor occupancy is desired. The continued investigation of these and other novel mGluR2/3 modulators will undoubtedly provide further insights into the therapeutic potential of targeting this important receptor system.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like activity of the mGLU2/3 receptor agonist LY354740 in the elevated plus maze test is disrupted in metabotropic glutamate receptor 2 and 3 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Both Basal and Acute Restraint Stress-Induced c-Fos Expression Is Influenced by Age in the Extended Amygdala and Brainstem Stress Centers in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens: comparisons to other psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anxiolytic Potential of (rel)-Eglumegad: A Comparative Analysis Across Species
(rel)-Eglumegad (also known as LY354740) , a selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3), has emerged as a promising therapeutic candidate for anxiety disorders. Its novel mechanism of action, distinct from classical anxiolytics like benzodiazepines, offers the potential for effective anxiety reduction without the common side effects of sedation, memory impairment, and dependence. This guide provides a comprehensive comparison of the anxiolytic effects of this compound with other established anxiolytic agents, supported by preclinical experimental data.
Comparative Efficacy in Preclinical Models of Anxiety
The anxiolytic properties of this compound have been evaluated in various well-established animal models of anxiety. These studies demonstrate its efficacy in comparison to other anxiolytic drugs, most notably the benzodiazepine (B76468) diazepam.
Fear-Potentiated Startle (FPS) Test in Rats
The fear-potentiated startle paradigm is a widely used model to assess the effects of drugs on conditioned fear. In this test, an acoustic startle stimulus is paired with a conditioned stimulus (e.g., a light) that has been previously associated with an aversive event (e.g., a mild footshock). Anxiolytic compounds are expected to reduce the exaggerated startle response in the presence of the conditioned stimulus.
| Compound | Species | Test Model | Dosage (ED50) | Efficacy | Reference |
| This compound | Rat | Fear-Potentiated Startle | 0.3 mg/kg, p.o. | Significantly reduced the expression of fear-potentiated startle responses. Notably, it did not impair the acquisition of the fear response, suggesting a specific effect on the expression of anxiety.[1] | [1] |
| Diazepam | Rat | Fear-Potentiated Startle | 0.4 mg/kg, p.o. | Effectively attenuated the fear-potentiated startle response. However, unlike this compound, diazepam can interfere with the learning and memory processes involved in the conditioning phase.[1] | [1] |
| Fluoxetine (B1211875) | Rat | Fear-Potentiated Startle | 12 mg/kg (chronic) | Chronic administration has been shown to reduce the acoustic startle response in adult rats, although its effects on fear potentiation specifically can be variable and may depend on the study parameters. |
Elevated Plus Maze (EPM) Test in Rodents
The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety and exploratory inhibition.
| Compound | Species | Test Model | Dosage (ED50) | Efficacy | Reference |
| This compound | Rat | Elevated Plus Maze | 0.2 mg/kg, p.o. | Demonstrated a robust anxiolytic effect by significantly increasing the time spent and the number of entries into the open arms. This effect was observed without producing sedation or altering general locomotor activity at anxiolytic doses.[1] | [1] |
| Diazepam | Rat | Elevated Plus Maze | 0.5 mg/kg, p.o. | A well-established anxiolytic in this model, increasing open arm exploration. However, higher doses can lead to sedation, which can confound the interpretation of the results by reducing overall activity.[1] | [1] |
| Buspirone (B1668070) | Rat | Elevated Plus Maze | 0.3-4.0 mg/kg, s.c. | The effects of buspirone in the elevated plus maze are inconsistent. Some studies have reported anxiolytic-like effects, while others have observed anxiogenic-like responses (a decrease in open arm exploration), particularly at higher doses. The anxiolytic effects may be more apparent after chronic administration. |
Vogel Conflict Test in Rats
| Compound | Species | Test Model | Dosage | Efficacy | Reference |
| Diazepam | Rat | Vogel Conflict Test | 3 mg/kg, i.p. | Consistently and robustly increases the number of punished licks, serving as a benchmark for anxiolytic activity in this model. This effect is indicative of its ability to reduce the suppressive effect of punishment on behavior. |
Experimental Protocols
Fear-Potentiated Startle (FPS) Test
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A startle chamber equipped with a load-cell platform to detect whole-body startle responses and a speaker to deliver acoustic stimuli. A light source serves as the conditioned stimulus.
-
Procedure:
-
Habituation: Rats are habituated to the startle chambers.
-
Conditioning: On the following day, rats receive a series of light-shock pairings (e.g., a 3.7-second light pulse co-terminating with a 0.5-second, 0.6 mA footshock).
-
Testing: 24 hours later, animals are administered the test compound or vehicle. They are then placed back in the startle chamber and presented with a series of acoustic startle stimuli (e.g., 105 dB noise bursts) presented alone or during the last 0.5 seconds of the light conditioned stimulus.
-
-
Data Analysis: The primary measure is the potentiation of the startle response, calculated as the difference in startle amplitude on trials with the conditioned stimulus compared to trials with the acoustic stimulus alone.
Elevated Plus Maze (EPM) Test
-
Animals: Male mice or rats.
-
Apparatus: A plus-shaped maze elevated above the floor, with two opposing arms enclosed by high walls and two opposing arms open.
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).
-
-
Data Analysis: Key measures include the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total number of arm entries. An increase in these measures is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
Vogel Conflict Test
-
Animals: Male Wistar rats.
-
Apparatus: An operant chamber with a drinking spout connected to a water source and a shock generator.
-
Procedure:
-
Water Deprivation: Rats are water-deprived for a period (e.g., 48 hours) to induce thirst.
-
Training (optional): Animals may be habituated to the chamber and allowed to drink freely for a short period.
-
Testing: Animals are administered the test compound or vehicle. After a pre-treatment period, they are placed in the chamber. For every set number of licks on the drinking spout (e.g., 20 licks), a mild electric shock is delivered through the spout.
-
-
Data Analysis: The primary measure is the total number of shocks received (or punished licks) during the test session. An increase in this number indicates an anxiolytic effect.
Signaling Pathway of this compound
This compound exerts its anxiolytic effects by acting as an agonist at mGluR2 and mGluR3 receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.
Caption: Signaling pathway of this compound.
The activation of mGluR2/3 by this compound initiates a cascade of intracellular events. The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of cyclic AMP (cAMP).[2][3] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).[2] Additionally, the G-protein can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[2] Ultimately, these signaling events lead to a reduction in the release of the excitatory neurotransmitter glutamate from the presynaptic terminal. By dampening excessive glutamate transmission in key brain circuits involved in fear and anxiety, this compound produces its anxiolytic effects.
Experimental Workflow
The preclinical evaluation of a novel anxiolytic compound like this compound typically follows a structured workflow designed to assess its efficacy and safety profile.
Caption: Preclinical testing workflow for anxiolytics.
This workflow begins with the identification and synthesis of a candidate compound. In vitro studies then confirm its primary pharmacological target, such as the binding and activation of mGluR2/3 receptors in the case of this compound. Promising compounds advance to in vivo testing in a battery of animal models of anxiety. Initial screening in models like the elevated plus maze and fear-potentiated startle helps to establish an anxiolytic profile. Subsequently, detailed dose-response studies are conducted to determine the potency (ED50) of the compound. A critical step is the assessment of potential side effects, such as sedation and motor impairment, often compared to a benzodiazepine. Finally, mechanistic studies delve into the neural circuits and signaling pathways underlying the observed anxiolytic effects, providing a comprehensive understanding of the drug's action. This rigorous process allows for the thorough evaluation of a compound's potential as a novel anxiolytic therapy.
References
- 1. Effects of periadolescent fluoxetine and paroxetine on elevated plus-maze, acoustic startle, and swimming immobility in rats while on and off-drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro to In Vivo Translation of (rel)-Eglumegad Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (rel)-Eglumegad, a potent group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist, with alternative modulators. The focus is on the translation of in vitro efficacy to in vivo pharmacological effects, a critical step in the drug development pipeline. This document summarizes key experimental data, details relevant methodologies, and visualizes complex biological and experimental processes to aid in the objective assessment of these compounds.
Introduction to this compound and the Role of mGluR2/3
This compound (also known as LY354740) is a selective agonist for mGluR2 and mGluR3, which are G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission.[1][2] Activation of these presynaptic autoreceptors leads to a reduction in glutamate release, a mechanism that has been investigated for its therapeutic potential in conditions characterized by excessive glutamate signaling, such as anxiety and psychosis.[1][3][4] However, the clinical development of this compound and other orthosteric agonists has faced challenges, including preclinical toxicity and mixed clinical trial results, which has led to the exploration of alternative modulatory approaches like positive allosteric modulators (PAMs).[5]
Comparative In Vitro Efficacy
The initial characterization of a compound's potency and selectivity is determined through a battery of in vitro assays. This section compares the in vitro profiles of this compound with another mGluR2/3 agonist, Pomaglumetad, and two mGluR2 PAMs, JNJ-40411813 and AZD8529.
| Compound | Target(s) | Assay Type | Parameter | Value | Reference(s) |
| This compound | human mGluR2 | cAMP Inhibition | EC50 | 5.1 ± 0.3 nM | [6] |
| human mGluR3 | cAMP Inhibition | EC50 | 24.3 ± 0.5 nM | [6] | |
| human mGluR1a, 5a | PI Hydrolysis | Agonist/Antagonist | No activity up to 100 µM | [6] | |
| human mGluR4, 7 | cAMP Inhibition | Agonist/Antagonist | No activity up to 100 µM | [6] | |
| human AMPA (GluR4) | Electrophysiology | Agonist/Antagonist | No appreciable activity | [6] | |
| human Kainate (GluR6) | Electrophysiology | Agonist/Antagonist | No appreciable activity | [6] | |
| Pomaglumetad | mGluR2/3 | cAMP Inhibition | Full Agonist | Potent | [7] |
| JNJ-40411813 | mGluR2 | - | PAM | - | [8] |
| AZD8529 | mGluR2 | Binding Assay | Ki | 16 nM | [9] |
| mGluR2 | Functional Assay | EC50 | 195 nM | [9] | |
| mGluR5 | Functional Assay | EC50 | 3.9 µM (weak PAM) | [9] | |
| mGluR8 | Functional Assay | IC50 | 23 µM (antagonist) | [9] |
Key Findings: this compound is a highly potent and selective agonist for mGluR2 and mGluR3, with significantly lower potency at other mGlu receptors and no activity at ionotropic glutamate receptors.[6] In comparison, PAMs like AZD8529 show high potency and selectivity for mGluR2, with weaker or no activity at other mGluRs.[9]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the signaling pathway of mGluR2/3 activation and a typical experimental workflow for assessing these compounds.
Caption: Activation of presynaptic mGluR2/3 by agonists like this compound inhibits glutamate release.
Caption: A typical workflow for evaluating the efficacy of mGluR2/3 modulators from in vitro to in vivo.
Comparative In Vivo Efficacy
The anxiolytic and antipsychotic potential of this compound and its comparators has been evaluated in various animal models. The following table summarizes key findings.
| Compound | Animal Model | Species | Dose Range | Key Finding(s) | Reference(s) |
| This compound | Elevated Plus Maze | Rat | 3-10 mg/kg | Anxiolytic-like effects | [3] |
| PCP-induced Locomotor Activity | Rat | 10 mg/kg | Attenuated hyperactivity | [3] | |
| Conditioned Avoidance Response | Rat | - | - | [10] | |
| Spontaneous Locomotor Activity | Mouse | 15-30 mg/kg | Reduced activity | [11] | |
| Pomaglumetad | Conditioned Avoidance Response | Rat | 5-20 mg/kg | Synergy with risperidone | [7] |
| JNJ-40411813 | - | Rat | 3 mg/kg p.o. | Suppressed REM sleep | [8] |
| AZD8529 | Cue-induced Alcohol Seeking | Rat | - | Reduced relapse | [9] |
Key Findings: this compound demonstrates efficacy in animal models of anxiety and psychosis.[3] For instance, it shows anxiolytic effects in the elevated plus maze and reduces hyperactivity induced by the NMDA receptor antagonist PCP, a model for psychosis.[3] Pomaglumetad has also shown synergistic effects with existing antipsychotics in preclinical models.[7] The PAMs, JNJ-40411813 and AZD8529, have also demonstrated activity in relevant in vivo models.[8][9]
Experimental Protocols
In Vitro: cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase, a key step in the mGluR2/3 signaling cascade.
-
Cell Line: CHO cells stably expressing human mGluR2 or mGluR3.
-
Stimulation: Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Treatment: Cells are incubated with varying concentrations of the test compound.
-
Detection: cAMP levels are measured using a competitive binding assay, such as HTRF or AlphaScreen.
-
Analysis: The concentration of the compound that produces 50% of its maximal inhibitory effect (EC50) is calculated.
In Vivo: Elevated Plus Maze (Anxiety Model)
This model assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Measurements: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms.
In Vivo: Conditioned Avoidance Response (Psychosis Model)
This model is used to screen for antipsychotic-like activity by assessing a drug's ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A shuttle box with two compartments.
-
Procedure: An animal is trained to avoid an aversive stimulus (e.g., footshock) by moving to the other compartment upon presentation of a conditioned stimulus (e.g., a light or tone).
-
Drug Testing: The effect of the test compound on the number of successful avoidances and escapes is measured.
-
Interpretation: Antipsychotic-like compounds selectively decrease the number of avoidance responses without affecting escape responses.[10]
In Vitro to In Vivo Translation: A Comparative Analysis
The successful translation of in vitro potency to in vivo efficacy is a major hurdle in drug development. This section provides a comparative overview of the translational challenges and successes for mGluR2/3 agonists and PAMs.
Caption: The translation from in vitro to in vivo efficacy for mGluR2/3 modulators has been challenging.
While this compound and other mGluR2/3 agonists have demonstrated clear in vitro potency and preclinical in vivo efficacy, their translation to the clinic has been hampered by issues such as poor oral bioavailability and off-target effects at high doses, leading to toxicity concerns like convulsions observed with a prodrug of this compound.[1] This has spurred the development of mGluR2 PAMs, which offer the potential for a more nuanced and spatially restricted modulation of receptor activity, as they only enhance the effect of the endogenous ligand, glutamate. However, the clinical development of mGluR2 PAMs has also faced setbacks, with some candidates failing to show efficacy in late-stage trials.[5]
Conclusion
This compound is a potent and selective mGluR2/3 agonist with demonstrated preclinical efficacy in models of anxiety and psychosis. However, the translation of these findings to successful clinical outcomes has been challenging. The exploration of alternative mechanisms, such as positive allosteric modulation, represents a promising strategy to overcome the limitations of orthosteric agonists. A thorough understanding of the in vitro to in vivo translation for both classes of compounds, as outlined in this guide, is essential for the future development of effective therapeutics targeting the mGluR2/3 system. Continued research focusing on target engagement, pharmacokinetic-pharmacodynamic relationships, and patient stratification will be critical for improving the predictive validity of preclinical models and guiding successful clinical translation.
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of a metabotropic glutamate receptor group II agonist LY354740 in animal models of positive schizophrenia symptoms and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGlu2/3 receptor agonist (LY354740) in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGluR2 positive allosteric modulators: an updated patent review (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 8. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD8529 [openinnovation.astrazeneca.com]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
(rel)-Eglumegad: A Comparative Analysis Against Standard-of-Care Treatments in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical performance of (rel)-Eglumegad (also known as Eglumetad or LY-354740), a selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist, against standard-of-care treatments in key disease models. The data presented is intended to offer an objective assessment to inform further research and drug development efforts.
Executive Summary
Preclinical evidence suggests that this compound demonstrates notable efficacy in animal models of neuropathic pain . Its performance in these models warrants consideration as a potential therapeutic avenue. However, in a standard preclinical model of depression , the forced swim test, this compound did not exhibit antidepressant-like effects. This guide will focus primarily on the comparative data in neuropathic pain models, where the compound shows the most promise.
Neuropathic Pain
Standard-of-care treatments for neuropathic pain include gabapentinoids like gabapentin (B195806) and pregabalin. The following sections compare the efficacy of this compound and its related compound LY379268 with these established drugs in rodent models of neuropathic pain.
Data Presentation: Efficacy in the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) Models
The tables below summarize the anti-allodynic and anti-hyperalgesic effects of this compound and standard-of-care drugs in two widely used models of neuropathic pain. Efficacy is typically measured as a reversal of pain hypersensitivity.
Table 1: Comparative Efficacy in the Rat Chronic Constriction Injury (CCI) Model - Mechanical Allodynia
| Compound | Dose (mg/kg, i.p.) | Route of Administration | % Reversal of Mechanical Allodynia | Reference |
| This compound (LY354740) | 10 | i.p. | Data on % reversal not available; significant attenuation of allodynia reported. | [1][2] |
| Gabapentin | 100 | i.p. | Significantly attenuated CCI-induced mechanical hyperalgesia.[3][4] | [3][4] |
| Gabapentin | 30, 60, 120 | p.o. | 60 mg/kg dose significantly reduced mechanical allodynia.[5] | [5] |
Table 2: Comparative Efficacy in the Rat Spinal Nerve Ligation (SNL) Model - Mechanical Allodynia
| Compound | Dose (mg/kg) | Route of Administration | % Reversal of Mechanical Allodynia | Reference |
| LY379268 (mGluR2/3 agonist) | 3 | i.p. | Significantly reversed mechanical allodynia in a dose-related manner.[1] | [1] |
| Pregabalin | 30 | i.p. or p.o. | A 30 mg/kg oral dose resulted in a 62.51% decrease in allodynia.[6] | [6] |
| Pregabalin | 5 - 30 | oral/intraperitoneal | Dose-dependently increases the 50% withdrawal threshold.[6] | [6] |
Experimental Protocols
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
This model induces neuropathic pain that mimics symptoms in humans.
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.
-
Closure: The muscle and skin are closed with sutures.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, which are applied to the plantar surface of the hind paw. A withdrawal of the paw indicates a positive response. The force required to elicit a withdrawal is measured. Thermal hyperalgesia can be assessed using a radiant heat source, measuring the latency to paw withdrawal.
-
Drug Administration: this compound, gabapentin, or vehicle is administered (e.g., intraperitoneally or orally) at specified time points before behavioral testing.
Spinal Nerve Ligation (SNL) Model in Rats
This is another widely used model for producing consistent neuropathic pain behaviors.
-
Anesthesia: The rat is anesthetized.
-
Surgical Procedure: The L5 and L6 spinal nerves are isolated and tightly ligated.
-
Closure: The incision is closed in layers.
-
Behavioral Testing: Similar to the CCI model, mechanical allodynia (von Frey test) and thermal hyperalgesia are measured to assess pain thresholds.
-
Drug Administration: The test compounds or vehicle are administered prior to behavioral assessment.
Signaling Pathway and Experimental Workflow
Activation of mGluR2/3 receptors by this compound leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA). This presynaptic inhibition is thought to reduce the release of glutamate, a key neurotransmitter in pain signaling.
Caption: this compound's signaling pathway.
Caption: Preclinical experimental workflow.
Depression
The standard preclinical screening model for antidepressants is the forced swim test. In this model, a reduction in immobility time is indicative of antidepressant-like effects.
Data Presentation: Efficacy in the Mouse Forced Swim Test
Table 3: Comparative Efficacy in the Mouse Forced Swim Test
| Compound | Dose (mg/kg) | Route of Administration | Effect on Immobility Time | Reference |
| This compound (LY354740) | Not specified | Not specified | Did not block immobility. | |
| Imipramine (TCA) | 7 | p.o. | Reduced total duration of floating.[7][8] | [7][8] |
| Fluoxetine (B1211875) (SSRI) | 10, 20 | i.p. | Increased immobility in one study, decreased in another, highlighting variability.[2][9] | [2][9] |
Experimental Protocol
Mouse Forced Swim Test
-
Apparatus: A transparent cylinder is filled with water to a specific depth.
-
Procedure: A mouse is placed in the cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating passively) during the last 4 minutes of the test is recorded.
-
Drug Administration: The test compound, a standard antidepressant, or vehicle is administered prior to the test.
Caption: Forced swim test logical relationship.
Conclusion
The available preclinical data suggests that this compound shows a promising efficacy profile in rodent models of neuropathic pain, comparable in effect to standard-of-care treatments like gabapentinoids, although direct head-to-head comparative studies are lacking. In contrast, the compound did not demonstrate antidepressant-like effects in the forced swim test. These findings suggest that the therapeutic potential of this compound may be more pronounced in the treatment of neuropathic pain rather than depression. Further research, including direct comparative efficacy and safety studies, is warranted to fully elucidate its clinical potential.
References
- 1. Group II mGluR receptor agonists are effective in persistent and neuropathic pain models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabapentin attenuates neuropathic pain and improves nerve myelination after chronic sciatic constriction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (rel)-Eglumegad: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (rel)-Eglumegad, a potent and selective group II metabotropic glutamate (B1630785) receptor agonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] While specific disposal instructions are mandated by the Safety Data Sheet (SDS) provided by the manufacturer, this guide offers a framework for best practices in the absence of immediate documentation and highlights key considerations for the safe management of this research compound.
Prioritizing Safety: The Four-Step Disposal Protocol
The disposal of any chemical agent, including this compound, should always be approached with a clear and systematic procedure. The following four-step protocol is designed to ensure that all safety and regulatory considerations are met.
1. Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific instructions from the manufacturer regarding appropriate disposal methods, necessary personal protective equipment (PPE), and potential environmental hazards. Always locate and thoroughly review the SDS for this compound before initiating any disposal procedures.
2. Adhere to Institutional and Local Regulations: All laboratories are subject to institutional, local, state, and federal regulations governing chemical waste. These regulations are in place to protect both the laboratory personnel and the surrounding environment. Consult with your institution's Environmental Health and Safety (EHS) department to ensure that your disposal methods are in full compliance with all applicable guidelines.
3. Segregate Chemical Waste: this compound waste should be segregated from other laboratory waste streams. This includes separating it from non-hazardous trash, sharps, and other chemical waste unless explicitly instructed otherwise by the SDS or your EHS department. Proper segregation prevents accidental chemical reactions and ensures that the waste is treated by the appropriate disposal method.
4. Utilize Licensed Waste Disposal Services: The final disposal of chemical waste, including this compound, must be handled by a licensed and certified hazardous waste disposal company. These companies have the expertise and equipment to manage chemical waste in a safe and environmentally sound manner. Your institution's EHS department will have established procedures for the collection and disposal of chemical waste by approved vendors.
General Guidance for Unused Medicines and Research Chemicals
In the absence of a specific SDS for this compound, general guidelines for the disposal of unused medicines and research chemicals from regulatory bodies such as the Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) can provide a useful starting point.
| Disposal Option | Description | Key Considerations |
| Drug Take-Back Programs | These programs offer the safest and most environmentally responsible way to dispose of unwanted medicines.[5][6] | Check with your institution or local authorities for authorized take-back locations.[6][7] |
| Mail-Back Programs | Some programs provide pre-paid envelopes for mailing unused medications to a designated disposal facility.[6] | Ensure the program is authorized to handle research chemicals if applicable. |
| Household Trash (with precautions) | If a take-back program is not available, some non-controlled substances may be disposed of in the household trash after being rendered undesirable.[5][8] | Mix the compound with an unpalatable substance like coffee grounds or cat litter, place it in a sealed container, and remove all personal information from the original packaging.[5][8] This method should only be used as a last resort and after confirming it is permissible for this specific compound. |
| Incineration | This is a common and effective method for destroying chemical waste, often required for controlled substances.[6] | This must be carried out by a licensed hazardous waste facility. |
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical like this compound.
Disclaimer: This information is intended as a general guide and should not replace the specific instructions provided in the Safety Data Sheet for this compound or the established protocols of your institution. Always prioritize safety and regulatory compliance when handling and disposing of any chemical substance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eglumetad - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. actenviro.com [actenviro.com]
- 7. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Operational Guide for Handling (rel)-Eglumegad
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (rel)-Eglumegad. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal. This compound is a potent and selective group II metabotropic glutamate (B1630785) receptor (mGlu2/3) agonist and should be handled with care.[1][2][3]
Personal Protective Equipment (PPE)
A thorough risk assessment is critical to determine the appropriate level of PPE. The following table summarizes recommended PPE for various laboratory activities involving potent compounds like this compound.[4]
| Activity | Recommended PPE | Rationale |
| Receiving and Inventory | - Single pair of nitrile gloves | To prevent dermal exposure from potentially contaminated packaging. |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator with a face shield - Disposable solid-front lab coat with tight-fitting cuffs - Double-gloving (e.g., nitrile gloves) - Disposable sleeves - Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of the potent powder. Full respiratory and dermal protection is essential.[4] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure - Lab coat - Safety glasses with side shields or chemical splash goggles - Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[4] |
| In Vitro / In Vivo Dosing | - Lab coat - Safety glasses - Appropriate chemical-resistant gloves | Focus on preventing skin contact and eye exposure during administration. |
| Waste Disposal | - Lab coat - Safety glasses with side shields or chemical splash goggles - Chemical-resistant gloves (e.g., nitrile) | To protect against splashes and direct contact with contaminated materials. |
Operational Plan: Step-by-Step Guidance
A systematic approach is essential for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Log the compound into your chemical inventory system.
-
Store: Store the compound in a designated, secure, and well-ventilated area. Stock solutions of this compound can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Preparation of Stock Solutions
-
Work in a Ventilated Enclosure: All manipulations of solid this compound should be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize inhalation exposure.
-
Weighing: Use a dedicated analytical balance within the ventilated enclosure. Handle the powder carefully to avoid generating dust.
-
Dissolving: this compound is soluble in water.[2] When preparing aqueous solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[2] Once prepared, aliquot and store the solution to prevent inactivation from repeated freeze-thaw cycles.[1]
Experimental Use
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Handling Solutions: When working with solutions, wear appropriate gloves and eye protection to prevent accidental splashes.
-
Animal Dosing: If used in vivo, ensure that animal handling procedures are in place to manage and dispose of contaminated bedding and carcasses.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Solid Waste
-
Contaminated PPE: All disposable items that have come into contact with this compound, such as gloves, lab coats, and weighing papers, should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.[4]
-
Unused Compound: Unused solid this compound should be disposed of in its original container or a securely sealed waste container labeled as hazardous.
Liquid Waste
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a sealed, labeled container.[4] Do not pour it down the drain.
-
Solvent-Based Solutions: If a solvent other than water is used, collect the waste in a compatible, sealed, and labeled container. Do not mix incompatible waste streams.[5][6]
Sharps and Glassware
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant sharps container labeled for chemically contaminated sharps.[5]
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste. Disposable glassware should be disposed of as chemically contaminated solid waste.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
